molecular formula C11H7ClN2 B1368526 4-Chloro-6-methylquinoline-3-carbonitrile CAS No. 1016818-79-3

4-Chloro-6-methylquinoline-3-carbonitrile

Cat. No.: B1368526
CAS No.: 1016818-79-3
M. Wt: 202.64 g/mol
InChI Key: ASARHBUDRKPMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-methylquinoline-3-carbonitrile (CAS 1016818-79-3) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C 11 H 7 ClN 2 and a molecular weight of 202.64 g/mol , this compound serves as a key synthetic intermediate for the construction of more complex quinoline derivatives. Its structure features reactive sites—the chloro group at the 4-position and the carbonitrile group at the 3-position—that allow for further functionalization through various cross-coupling and nucleophilic substitution reactions . Researchers utilize this scaffold in the exploration of novel compounds with potential biological activities, given the established pharmacological importance of the quinoline core in developing therapeutic agents. Available with a purity of 95% or higher , it is supplied for use in laboratory research and development settings. This product is strictly for Research Use Only and is not intended for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c1-7-2-3-10-9(4-7)11(12)8(5-13)6-14-10/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASARHBUDRKPMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640955
Record name 4-Chloro-6-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016818-79-3
Record name 4-Chloro-6-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-methylquinoline-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic Elucidation of 4-Chloro-6-methylquinoline-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, quinoline derivatives stand out as a critical class of heterocyclic compounds. Their rigid scaffold and capacity for diverse functionalization make them privileged structures in the design of novel therapeutic agents and functional materials. Among these, 4-Chloro-6-methylquinoline-3-carbonitrile represents a key intermediate, offering multiple reaction sites for further molecular elaboration. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage predicted data and comparative analysis with structurally related compounds to provide a robust framework for its characterization.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, dictates its unique spectroscopic fingerprint. The quinoline core, a bicyclic aromatic system, gives rise to complex signals in NMR and characteristic absorptions in IR spectroscopy. The substituents—a chloro group at position 4, a methyl group at position 6, and a nitrile group at position 3—each impart distinct features to the overall spectra.

Caption: Molecular Structure of this compound

The following sections will delve into the predicted and expected spectroscopic data for this molecule, providing a detailed rationale for the interpretation of each spectral feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, a complete structural assignment can be achieved.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons of the quinoline ring system and the protons of the methyl group. The predicted chemical shifts (in ppm, relative to TMS) are influenced by the electron-withdrawing effects of the chloro and nitrile groups, and the electron-donating nature of the methyl group.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
H2~8.9s-Singlet due to the absence of adjacent protons. Deshielded by the adjacent nitrogen and the electron-withdrawing nitrile group.
H5~8.0d~8.5Doublet due to ortho-coupling with H7. Deshielded by the proximity to the heterocyclic ring.
H7~7.8dd~8.5, ~2.0Doublet of doublets due to ortho-coupling with H5 and meta-coupling with H8.
H8~7.6d~2.0Doublet due to meta-coupling with H7.
CH₃~2.6s-Singlet, in the typical region for a methyl group attached to an aromatic ring.

Note: Predicted values are generated using online NMR prediction tools and are for illustrative purposes. Actual experimental values may vary.[1][2][3]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule. The chemical shifts are highly sensitive to the electronic environment.

Carbon Predicted Chemical Shift (ppm) Rationale for Assignment
C2~150Deshielded by the adjacent nitrogen atom.
C3~110Shielded by the nitrile group, but adjacent to the chloro-substituted carbon.
C4~145Deshielded by the attached chlorine atom.
C4a~148Quaternary carbon at the ring junction, deshielded.
C5~128Aromatic CH carbon.
C6~140Aromatic carbon bearing the methyl group, deshielded.
C7~135Aromatic CH carbon.
C8~125Aromatic CH carbon.
C8a~122Quaternary carbon at the ring junction.
CN~117Typical chemical shift for a nitrile carbon.
CH₃~22Typical chemical shift for a methyl group on an aromatic ring.

Note: Predicted values are generated using online NMR prediction tools and are for illustrative purposes. Actual experimental values may vary.[4][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic system, the nitrile group, the C-Cl bond, and the methyl group.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Significance
~3100-3000Aromatic C-H stretchMedium to WeakConfirms the presence of the aromatic quinoline ring.[7]
~2230C≡N stretch (nitrile)Strong, SharpA highly diagnostic peak for the nitrile functional group. Conjugation with the aromatic ring typically lowers the frequency compared to aliphatic nitriles.[8][9]
~1600, ~1500, ~1450Aromatic C=C and C=N ring stretchingMedium to StrongCharacteristic absorptions for the quinoline ring system.[10]
~1380CH₃ symmetric bendMediumIndicates the presence of the methyl group.
~850-800C-Cl stretchStrongConfirms the presence of the chloro substituent.
~800-700Aromatic C-H out-of-plane bendingStrongThe pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring.

The presence of a sharp, strong absorption around 2230 cm⁻¹ is a key diagnostic feature for the successful incorporation of the nitrile group.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Expected Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and any chlorine-containing fragments, appearing as M+ and M+2 peaks.

Molecular Ion:

  • m/z (for ³⁵Cl): 202

  • m/z (for ³⁷Cl): 204

  • Relative Intensity: ~3:1

Expected Fragmentation Pathways: The fragmentation of quinoline alkaloids is often characterized by the stability of the aromatic ring system.[11][12][13]

  • Loss of Cl radical: [M - Cl]⁺ at m/z 167. This is a common fragmentation pathway for chlorinated aromatic compounds.

  • Loss of HCN: [M - HCN]⁺ from the quinoline ring or the nitrile group.

  • Loss of a methyl radical: [M - CH₃]⁺ at m/z 187.

  • Retro-Diels-Alder reactions: Cleavage of the heterocyclic ring can also occur.

The presence of the characteristic isotopic signature of chlorine is a crucial piece of evidence in the identification of this compound.[14]

Experimental Protocols

To obtain the spectroscopic data discussed above, the following experimental procedures would be employed.

Workflow for Spectroscopic Analysis

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy (FTIR-ATR) purification->ir ms Mass Spectrometry (EI-MS) purification->ms interpretation Spectral Interpretation & Data Correlation nmr->interpretation ir->interpretation ms->interpretation confirmation Structure Confirmation interpretation->confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthetic route, adapted from procedures for similar quinoline derivatives, would involve the Vilsmeier-Haack reaction of an appropriate acetanilide, followed by cyclization and chlorination.[15][16]

  • Acetanilide Formation: React p-toluidine with acetic anhydride to form N-(p-tolyl)acetamide.

  • Vilsmeier-Haack Reaction: Treat N-(p-tolyl)acetamide with a Vilsmeier reagent (e.g., POCl₃/DMF) to introduce the chloro and formyl or cyano precursors.

  • Cyclization and Chlorination: Subsequent heating can induce cyclization and chlorination to yield the final product.

  • Purification: The crude product would be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain a solid sample suitable for analysis.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary to achieve a good signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. An average of 16-32 scans is usually sufficient. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Conclusion

References

Chemical properties of 4-Chloro-6-methylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 4-Chloro-6-methylquinoline-3-carbonitrile

Abstract: this compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid quinoline scaffold, combined with the reactive chloro and nitrile functional groups, makes it a versatile precursor for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis, and reactivity. It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this compound in their work. We will delve into the causality behind its chemical behavior, provide actionable experimental protocols, and outline its potential in modern research contexts.

Compound Identification and Physicochemical Properties

This compound is a substituted quinoline, a class of compounds known for its prevalence in biologically active molecules.[1] The strategic placement of the chloro group at the 4-position and the nitrile at the 3-position makes it an ideal substrate for further chemical modification, particularly for building libraries of potential drug candidates.

PropertyDataSource
CAS Number 1016818-79-3[2]
Molecular Formula C₁₁H₇ClN₂[2]
Molecular Weight 202.64 g/mol [2]
Appearance Expected to be a pale yellow to yellow-brown solid, based on similar structures.[2][3]
Solubility Sparingly soluble in water; soluble in common organic solvents like ethanol, chloroform, and acetone.[2][4]
Predicted XlogP 2.6 - 3.5 (Indicates good lipid solubility)[5][6][7]
Predicted pKa ~0.33 (Refers to the protonated quinoline nitrogen, indicating weak basicity)[3]

Spectroscopic Profile: A Structural Confirmation Toolkit

Accurate characterization is paramount for validating the identity and purity of a chemical intermediate. The following data represents the expected spectroscopic profile of this compound, based on its structure and data from analogous compounds.[8]

TechniqueExpected ObservationsRationale
¹H NMR δ 9.0-9.2 ppm (s, 1H): H2 proton. δ 7.8-8.2 ppm (m, 3H): Aromatic protons H5, H7, H8. δ 2.5-2.7 ppm (s, 3H): Methyl (CH₃) protons at C6.The H2 proton is deshielded by the adjacent nitrogen and the C3-nitrile group. The protons on the benzene ring will appear in the typical aromatic region. The methyl group protons will appear as a singlet in the aliphatic region.
¹³C NMR δ 150-155 ppm: C4 (attached to Cl). δ 145-150 ppm: C2 and C8a. δ 115-140 ppm: Aromatic carbons. δ 115-120 ppm: C≡N (nitrile carbon). δ ~90 ppm: C3. δ ~21 ppm: CH₃ carbon.The carbon attached to the electronegative chlorine atom (C4) is significantly downfield. The nitrile carbon has a characteristic chemical shift. The C3 carbon is shifted significantly upfield due to the electronic effects of the adjacent nitrile and chloro-substituted C4.
FT-IR (KBr, cm⁻¹) ~2230-2220 cm⁻¹: Sharp, strong C≡N stretch. ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~1600-1450 cm⁻¹: Aromatic C=C ring stretching. ~1100-1000 cm⁻¹: C-Cl stretch.The nitrile group has a highly characteristic and easily identifiable absorption band. The other peaks confirm the presence of the aromatic quinoline core and the chloro-substituent.
Mass Spectrometry (EI) m/z ~202 (M⁺): Molecular ion peak. m/z ~204 (M+2): Isotope peak with ~33% the intensity of M⁺.The presence of a single chlorine atom results in a characteristic M⁺/(M+2) isotopic pattern with a ratio of approximately 3:1, providing definitive evidence of a monochlorinated compound.

Synthesis and Purification Protocol

The synthesis of this compound can be achieved through a multi-step process, typically starting from a substituted aniline. The Vilsmeier-Haack reaction is a common and effective method for constructing the chloroquinoline core.[8]

Experimental Protocol: Synthesis via Vilsmeier-Haack Cyclization

This protocol is a representative method adapted from procedures for similar chloroquinolines.[8]

  • Step 1: Preparation of the Vilsmeier Reagent.

    • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool dimethylformamide (DMF, 3 molar equivalents) to 0 °C in an ice bath.

    • Add phosphoryl chloride (POCl₃, 5 molar equivalents) dropwise with continuous stirring, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir for 30 minutes at 0 °C.

  • Step 2: Formation of the Quinoline Precursor.

    • To the prepared Vilsmeier reagent, add solid 4-methylacetanilide (1 molar equivalent) portion-wise, maintaining the temperature below 20 °C.

    • After the addition, remove the ice bath and heat the reaction mixture to 70-80 °C for 8-12 hours. The progress can be monitored using Thin Layer Chromatography (TLC).

  • Step 3: Hydrolysis and Isolation.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice (~500 g for every 0.1 mol of starting material) with vigorous stirring.

    • Neutralize the resulting solution with a saturated sodium bicarbonate solution until a precipitate forms.

    • Filter the crude solid product, wash thoroughly with cold water, and dry under vacuum. This intermediate is typically the corresponding 2-chloro-6-methylquinoline-3-carbaldehyde.

  • Step 4: Conversion of Aldehyde to Nitrile (Illustrative Step).

    • The intermediate aldehyde can be converted to the nitrile through various standard methods, such as reaction with hydroxylamine hydrochloride to form an oxime, followed by dehydration.

  • Step 5: Purification.

    • The final crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.

Synthesis Workflow Diagram

G cluster_0 Vilsmeier Reagent Formation cluster_1 Quinoline Ring Formation cluster_2 Workup & Derivatization DMF Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C POCl3 Phosphoryl Chloride (POCl₃) POCl3->Vilsmeier Reaction Reaction at 70-80 °C Vilsmeier->Reaction Acetanilide 4-Methylacetanilide Acetanilide->Reaction Hydrolysis Ice Water Quench & Neutralization Reaction->Hydrolysis Cooling Filtration Filtration & Drying Hydrolysis->Filtration Nitrile_Conversion Aldehyde to Nitrile Conversion Filtration->Nitrile_Conversion Crude Intermediate Purification Recrystallization Nitrile_Conversion->Purification Crude Product Final_Product Final_Product Purification->Final_Product Pure Compound

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. Understanding these reactive sites is key to designing novel derivatives for drug discovery and other applications.

  • Nucleophilic Aromatic Substitution (S_NAr) at the C4-Position: This is the most significant reaction pathway. The chlorine atom at the 4-position of the quinoline ring is highly activated towards displacement by nucleophiles. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex. This reaction is extensively used to introduce amine, ether, and thioether functionalities, which are crucial for modulating the biological activity of drug candidates.[9][10][11]

  • Reactions of the Nitrile Group: The nitrile (C≡N) group is a versatile functional handle. It can be:

    • Hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide.

    • Reduced using reagents like LiAlH₄ to yield a primary amine.

    • Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

  • Reactions on the Quinoline Ring: While the ring is generally deactivated towards electrophilic substitution due to the chloro and nitrile groups, reactions can still occur under forcing conditions.

Key Reactivity Pathways Diagram

G cluster_0 S_NAr at C4-Position cluster_1 Nitrile Group Reactions Start This compound Amine R-NH₂ Start->Amine Thiol R-SH Start->Thiol Alkoxide R-O⁻ Start->Alkoxide Hydrolysis H₃O⁺ / OH⁻ Start->Hydrolysis Reduction LiAlH₄ Start->Reduction Amino_Product 4-Amino Derivative Amine->Amino_Product Nucleophilic Substitution Thioether_Product 4-Thioether Derivative Thiol->Thioether_Product Nucleophilic Substitution Ether_Product 4-Ether Derivative Alkoxide->Ether_Product Nucleophilic Substitution Acid_Product Carboxylic Acid / Amide Hydrolysis->Acid_Product Hydrolysis Amine_Product_Nitrile Primary Amine Reduction->Amine_Product_Nitrile Reduction

Caption: Major reaction pathways for derivatization of the title compound.

Applications in Research and Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1] this compound serves as a critical building block for creating new chemical entities (NCEs) for various therapeutic targets:

  • Kinase Inhibitors: Many small-molecule kinase inhibitors developed for oncology feature a substituted quinoline or quinazoline core. The 4-amino-quinoline derivatives, readily synthesized from this precursor, are particularly effective at targeting the ATP-binding site of various kinases.[11]

  • Anti-inflammatory and Anti-cancer Agents: The versatility of the chloro and nitrile groups allows for the introduction of diverse pharmacophores, leading to the discovery of compounds with potent anti-inflammatory and anti-cancer properties.[1]

  • Central Nervous System (CNS) Agents: Substituted quinolines have been investigated as negative allosteric modulators (NAMs) for receptors like mGluR5, which are implicated in psychiatric conditions such as anxiety and depression.[12]

Safety, Handling, and Storage

While specific toxicity data for this compound is not widely available, information from structurally related chloro- and methyl-quinolines should be used to guide safe handling practices.[4]

Hazard CategoryPrecautionary StatementGHS Codes (Anticipated)
Acute Toxicity Harmful if swallowed.H302
Skin Irritation Causes skin irritation. Wash hands thoroughly after handling.H315
Eye Irritation Causes serious eye irritation.H319
Respiratory Irritation May cause respiratory irritation.H335
Recommended Safe Handling Protocol
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[13][14]

  • Ventilation: Handle this compound only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[15][13]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[16]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

This compound is a high-value chemical intermediate with a well-defined reactivity profile. Its primary utility lies in the facile nucleophilic substitution of the C4-chloro group, providing a gateway to a vast chemical space of 4-substituted quinoline derivatives. Coupled with the versatility of the nitrile functional group, this compound offers researchers in drug discovery and materials science a powerful tool for innovation. Adherence to rigorous spectroscopic characterization and strict safety protocols is essential for its effective and safe utilization in the laboratory.

References

An In-depth Technical Guide to 4-Chloro-6-methylquinoline-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-6-methylquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule, this document synthesizes confirmed information with well-established principles and data from closely related structural analogs. This approach offers a robust framework for researchers to understand and utilize this compound in their work.

Core Identification and Molecular Structure

CAS Number: 1016818-79-3

Molecular Formula: C₁₁H₆ClN₂

This compound possesses a fused heterocyclic ring system, which is a common scaffold in many biologically active compounds. The quinoline core is substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and a nitrile group at the 3-position. The chlorine atom at the 4-position is a key reactive site, making this compound a valuable intermediate for the synthesis of a diverse range of derivatives.

Caption: Molecular structure of this compound.

Physicochemical Properties

PropertyPredicted/Estimated ValueNotes
Molecular Weight 202.64 g/mol Calculated from the molecular formula C₁₁H₆ClN₂.
Appearance Likely a solid at room temperatureBased on analogous quinoline derivatives.
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chloroform) and poorly soluble in water.The heterocyclic aromatic structure suggests this solubility profile.
pKa The quinoline nitrogen is weakly basic.The electron-withdrawing nitrile and chloro groups will decrease the basicity compared to unsubstituted quinoline.

Synthesis Strategies

A specific, peer-reviewed synthesis protocol for this compound is not currently published. However, a plausible synthetic route can be designed based on established methodologies for the synthesis of substituted quinolines. A common and effective approach involves the construction of the quinoline ring system followed by functional group interconversions.

One potential synthetic pathway starts from a substituted aniline and utilizes a cyclization reaction, followed by chlorination and introduction of the nitrile group. The Vilsmeier-Haack reaction is a well-documented method for the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides, which can then be converted to the corresponding nitrile.

Proposed Synthetic Workflow:

Proposed Synthesis of this compound cluster_workflow start p-Methylacetanilide step1 Vilsmeier-Haack Reaction (POCl₃, DMF) start->step1 intermediate1 2,4-Dichloro-6-methylquinoline-3-carbaldehyde step1->intermediate1 step2 Selective Reduction/Hydrolysis intermediate1->step2 intermediate2 4-Chloro-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde step2->intermediate2 step3 Conversion to Nitrile (e.g., with hydroxylamine followed by dehydration) intermediate2->step3 product This compound step3->product

Caption: A proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2,4-Dichloro-6-methylquinoline-3-carbaldehyde

  • To a stirred solution of N,N-dimethylformamide (DMF), cooled to 0°C, slowly add phosphorus oxychloride (POCl₃).

  • To this Vilsmeier reagent, add p-methylacetanilide portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, heat the reaction mixture at 70-80°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Selective conversion to 4-Chloro-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

  • This step would require selective hydrolysis or reduction of the 2-chloro position, which can be challenging. An alternative, and more likely, route would be to start with a precursor that already has the 2-oxo functionality.

Alternative Step 1 & 2: Synthesis of 4-Hydroxy-6-methylquinoline-3-carbonitrile

  • A more direct approach would be a multi-component reaction. For instance, the reaction of an appropriately substituted aniline, an aldehyde, and a cyanide source can lead to the formation of the quinoline-3-carbonitrile core.

Step 3: Chlorination to this compound

  • Treat the 4-hydroxy-6-methylquinoline-3-carbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or a solvent like DMF.

  • Heat the reaction mixture under reflux for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and carefully quench with ice water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the presence of the chloro and nitrile functional groups on the quinoline scaffold.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom in the quinoline ring and the nitrile group at the 3-position. This makes it a versatile precursor for the synthesis of a wide array of 4-substituted quinoline derivatives. Common nucleophiles include amines, alcohols, and thiols. This reactivity is central to its application in medicinal chemistry for the generation of compound libraries for biological screening.[1]

Nucleophilic Aromatic Substitution at C4 cluster_reaction reactant This compound product 4-Substituted-6-methylquinoline-3-carbonitrile reactant->product + Nu-H - HCl nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH)

Caption: General scheme for nucleophilic substitution reactions.

  • Reactions of the Nitrile Group: The nitrile group can undergo various transformations, including hydrolysis to a carboxylic acid or an amide, reduction to an amine, or reaction with organometallic reagents. These reactions further expand the synthetic utility of the molecule.

Potential Applications in Drug Discovery

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[2][3] Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[4][5][6]

The 3-carbonitrile substituent is also a key feature in many pharmacologically active molecules. Therefore, this compound is a promising starting material for the development of novel therapeutic agents. By modifying the 4-position through nucleophilic substitution, researchers can generate libraries of compounds for screening against various biological targets.

  • Antibacterial Agents: Quinoline-3-carbonitrile derivatives have been investigated as potential antibacterial agents.[5][7] The mechanism of action for some quinoline-based antibiotics involves the inhibition of bacterial DNA gyrase.

  • Anticancer Agents: The quinoline core is found in several approved anticancer drugs. The ability to introduce diverse functionalities at the 4-position of this compound allows for the exploration of structure-activity relationships (SAR) to develop potent and selective anticancer compounds.

  • Other Therapeutic Areas: The versatility of the quinoline scaffold suggests potential applications in other areas, such as anti-inflammatory and antiviral drug discovery.[6]

Analytical Characterization

The structural confirmation and purity assessment of this compound and its derivatives would be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure, including the position of substituents on the quinoline ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing an accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the nitrile (C≡N) stretching vibration.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound and for monitoring the progress of chemical reactions.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. While specific experimental data for this compound is limited, its structural features, particularly the reactive 4-chloro substituent, make it an attractive starting material for the synthesis of diverse libraries of quinoline derivatives. The established biological activities of related quinoline-3-carbonitriles underscore the potential of this compound as a scaffold for the discovery of new therapeutic agents. This guide provides a foundational understanding for researchers to begin exploring the chemistry and potential applications of this promising molecule.

References

A Technical Guide to the Evolving Therapeutic Landscape of Quinoline-3-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2] Within this broad class, derivatives featuring a carbonitrile (-C≡N) group at the 3-position, known as quinoline-3-carbonitriles, have emerged as a particularly promising chemotype. Their unique electronic properties and synthetic accessibility have made them a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the significant biological activities associated with quinoline-3-carbonitrile derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting potential. We will explore the mechanistic underpinnings of their actions, delve into structure-activity relationships, and provide detailed, field-proven experimental protocols for their evaluation, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Quinoline-3-Carbonitrile Core

Quinoline, a bicyclic aromatic heterocycle, is a fundamental building block in the design of new drugs.[3][4] The introduction of a carbonitrile group at the C-3 position significantly influences the molecule's steric and electronic profile, often enhancing its interaction with biological targets. This moiety can act as a hydrogen bond acceptor or participate in various chemical reactions, providing a versatile handle for synthetic modification.

The synthesis of these derivatives is often achieved through efficient one-pot multicomponent reactions, a testament to advancements in synthetic chemistry that prioritize eco-friendly and efficient methodologies.[5][6] A common and effective route involves the reaction of an appropriate aldehyde, an active methylene compound like ethyl cyanoacetate, a cyclic ketone, and an ammonium salt, which allows for the rapid generation of molecular diversity.[5][7]

cluster_reactants Reactants Aldehyde Aromatic Aldehyde (R-CHO) Reaction One-Pot Multicomponent Reaction Aldehyde->Reaction Ketone Cyclic Ketone Ketone->Reaction AMC Active Methylene Compound (e.g., Ethyl Cyanoacetate) AMC->Reaction Ammonium Ammonium Acetate Ammonium->Reaction Product Quinoline-3-carbonitrile Derivative Reaction->Product Cyclization & Aromatization

Caption: General workflow for one-pot synthesis of quinoline-3-carbonitriles.

Anticancer Activities: Targeting Malignant Proliferation

Quinoline-3-carbonitrile derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms that disrupt cancer cell proliferation, survival, and migration.[3][8]

2.1. Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), which are pivotal in regulating cancer cell growth and survival.[9][10] The 4-anilinoquinoline-3-carbonitrile scaffold, in particular, has been extensively studied as a potent EGFR inhibitor.[10] These compounds function as ATP-competitive inhibitors, binding to the kinase domain and preventing the downstream signaling cascades (like Ras/Raf/MEK and PI3K/AkT/mTOR) that drive proliferation and angiogenesis.[2][10]

EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP P P PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates RAS_RAF RAS/RAF/MEK Pathway EGFR->RAS_RAF Activates Inhibitor Quinoline-3-carbonitrile Inhibitor Inhibitor->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_AKT->Proliferation RAS_RAF->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinoline-3-carbonitrile derivatives.

Derivatives have also shown potent activity against other kinases like BRAFV600E and HER-2, positioning them as potential multi-target inhibitors.[9]

2.2. Topoisomerase Inhibition and DNA Intercalation

Another key anticancer strategy for quinoline derivatives involves the inhibition of topoisomerases, enzymes that are essential for managing DNA topology during replication and transcription.[4][11] Some quinoline-based compounds act as DNA intercalating agents, inserting themselves between DNA base pairs, which can obstruct the action of enzymes like topoisomerases and DNA polymerases, ultimately leading to cell death.[12][13] This mechanism can provoke a DNA damage response in cancer cells, activating pathways like p53 to induce apoptosis.[13]

2.3. Quantitative Data on Anticancer Activity

The antiproliferative efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀) value.

Compound ClassCancer Cell LineTarget(s)Reported Activity (IC₅₀ / GI₅₀)Reference
2-Amino-pyrano[3,2-c]quinoline-3-carbonitrilesVariousEGFR, HER-2, BRAF26 nM - 75 nM[9]
4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrileNot specifiedEGFR5 nM[10]
Quinoline-3-carboxylate DerivativesMCF-7 (Breast)Apoptosis Pathway0.33 µM[14]
Quinoline-3-carboxylate DerivativesK562 (Leukemia)Apoptosis Pathway0.28 µM[14]
Antimicrobial Activity: A Renewed Fight Against Resistance

The quinoline core is foundational to the quinolone class of antibiotics (e.g., ciprofloxacin), which are known to target bacterial DNA gyrase and topoisomerase IV.[15] Quinoline-3-carbonitrile derivatives have extended this legacy, showing promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[5][16]

3.1. Mechanism of Action: DNA Gyrase Inhibition

The primary antibacterial mechanism is believed to be the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[7][15] Molecular docking studies have shown that these derivatives can fit into the active site of the enzyme, with the quinoline ring's NH and C=O groups forming strong hydrogen bonds with key amino acid residues.[15] This interaction disrupts the enzyme's function of supercoiling DNA, leading to bacterial cell death.[7]

3.2. Quantitative Data on Antibacterial Activity

Antibacterial potency is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible bacterial growth.

Derivative TypeBacterial StrainReported MIC (µg/mL)Reference
Furan-substituted quinoline-3-carbonitrile (QD4)E. coli4[7][15]
Furan-substituted quinoline-3-carbonitrile (QD4)S. aureus8[15]
Quinoline benzodioxole derivativeE. coli3.125[7]
Quinoline benzodioxole derivativeS. aureus3.125[7]

Importantly, several studies have noted that these compounds exhibit this antibacterial activity without causing significant toxicity to mammalian cells, indicating a favorable therapeutic window.[5][7]

Other Emerging Therapeutic Applications

The versatility of the quinoline-3-carbonitrile scaffold extends beyond cancer and infectious diseases.

  • Antiviral Activity: Derivatives have been designed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing potential in anti-HIV drug development.[17] Molecular docking studies confirm that these compounds can bind effectively to the active site of HIV reverse transcriptase.[17]

  • Antidiabetic Potential: Certain arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives have demonstrated excellent inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[18] This suggests a potential role in managing type 2 diabetes by controlling post-prandial hyperglycemia.[18]

Key Experimental Protocols

To ensure scientific rigor and reproducibility, standardized methodologies are crucial for evaluating the biological activities of novel compounds.

5.1. Protocol: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is a standard for assessing cell viability and cytotoxicity. It measures the metabolic activity of cells, where active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

Objective: To determine the concentration of a quinoline-3-carbonitrile derivative that inhibits 50% of cancer cell growth (IC₅₀).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂. The duration is critical as it must be long enough for the compound to exert its effect.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is to allow viable cells to metabolize the MTT.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC₅₀ value using non-linear regression analysis.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

5.2. Protocol: In Vitro Antibacterial Activity (MIC Determination)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To find the lowest concentration of a quinoline-3-carbonitrile derivative that inhibits the visible growth of a specific bacterium.

Methodology:

  • Bacterial Culture: Prepare an overnight culture of the test bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the inoculum to a concentration of approximately 5x10⁵ CFU/mL.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth as the diluent.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria + broth, no compound) and a negative control (broth only).

  • Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by adding a viability indicator like resazurin.

Conclusion and Future Directions

The quinoline-3-carbonitrile scaffold is a remarkably versatile and potent pharmacophore. The derivatives have demonstrated a wide spectrum of biological activities, most notably in the fields of oncology and infectious diseases. Their efficacy as inhibitors of key enzymes like receptor tyrosine kinases and bacterial DNA gyrase underscores their therapeutic potential. The straightforward and efficient synthetic routes available for these compounds further enhance their appeal for drug discovery programs.

Future research should focus on optimizing the lead compounds to improve their pharmacokinetic profiles (ADMET properties) and reduce potential off-target effects.[14] Exploring novel substitutions on the quinoline ring could lead to derivatives with enhanced potency and selectivity against specific biological targets. Furthermore, investigating their potential in combination therapies, particularly in cancer treatment, could unlock synergistic effects and overcome drug resistance mechanisms. The continued exploration of quinoline-3-carbonitrile derivatives holds significant promise for the development of the next generation of targeted therapeutics.

References

An In-Depth Technical Guide to the In Silico ADME/Tox Profiling of Substituted Quinolines: An Integrated Risk Assessment Approach

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold is a cornerstone of medicinal chemistry, celebrated for its presence in numerous approved drugs and its versatility as a pharmacophore. However, this "privileged structure" is not without its inherent liabilities. The aromatic, nitrogen-containing ring system predisposes quinoline derivatives to challenges in metabolism, potential for DNA reactivity, and off-target toxicities. Addressing these issues late in the drug development pipeline leads to costly failures and significant delays. This guide presents an in-depth, technically-grounded framework for the early-stage in silico profiling of substituted quinolines. We move beyond a simple checklist of predictions, instead advocating for an integrated risk assessment strategy. This approach uses a battery of computational tools not merely to filter, but to build a comprehensive understanding of a compound's potential strengths and weaknesses, enabling medicinal chemists to make informed, data-driven decisions and design safer, more effective drug candidates from the outset.

Part 1: Foundational Principles of Predictive Modeling

The "fail early, fail cheap" paradigm is a fundamental tenet of modern drug discovery.[1] Computational, or in silico, methods are the primary enablers of this strategy, allowing for the rapid screening of virtual compounds before committing resources to synthesis and in vitro testing.[2] The core of this approach lies in mathematically modeling the relationship between a molecule's structure and its biological effect.

Causality in a Computational Context: From Structure to Prediction

The predictive power of in silico models stems from the principle that a molecule's physicochemical and pharmacokinetic properties are a direct consequence of its chemical structure.[3] Computational models operationalize this by:

  • Calculating Molecular Descriptors: These are numerical representations of a molecule's properties, ranging from simple counts (molecular weight, hydrogen bond donors/acceptors) to complex 2D and 3D topological and quantum-chemical parameters.

  • Building Predictive Models: Using large datasets of compounds with known experimental outcomes, algorithms identify which descriptors correlate with specific properties. Methodologies include:

    • Quantitative Structure-Activity Relationship (QSAR): Statistical models that create a regression or classification equation linking descriptors to an activity or property (e.g., predicting IC₅₀ or toxicity class).[4][5]

    • Expert Rule-Based Systems: These models codify human expertise into a set of structural rules or alerts. For instance, the presence of a primary aromatic amine may trigger a "structural alert" for mutagenicity.[6][7]

    • Machine and Deep Learning: Advanced algorithms like Random Forest, Support Vector Machines (SVM), and Graph Convolutional Networks (GCNs) can identify complex, non-linear relationships within large datasets, often providing higher predictive accuracy for complex endpoints like hepatotoxicity.[8][9][10]

Trustworthiness Through Self-Validation: The Applicability Domain

A crucial concept for ensuring the trustworthiness of any prediction is the Applicability Domain (AD) of the model. The AD defines the chemical space of compounds for which the model was trained and validated. A prediction for a novel compound is only considered reliable if that compound falls within the model's AD. This is a self-validating mechanism: it prevents the extrapolation of a model to chemotypes it has never "seen" before, thereby grounding predictions in established data.

Part 2: The Three Pillars of In Silico Profiling

A robust in silico assessment is built upon three interconnected pillars: fundamental physicochemical properties, the pharmacokinetic ADME profile, and a targeted toxicity evaluation.

Pillar I: Physicochemical Characterization — The Bedrock of Bioavailability

Before any complex pharmacokinetic property can be predicted, a molecule's fundamental physicochemical nature must be understood. These properties govern how a compound will behave in an aqueous and lipid environment, directly influencing its absorption and distribution.[11] The goal is to achieve a "balanced" hydrophilic-lipophilic character.[12]

Experimental Protocol: Physicochemical & Drug-Likeness Calculation

  • Input: A set of substituted quinoline structures in a standardized format (e.g., SMILES or SDF).

  • Tool Selection: Utilize a comprehensive, freely available web server such as SwissADME or admetSAR .[13][14]

  • Execution: a. Upload the structures to the selected platform. b. Initiate the calculation of a full profile of physicochemical descriptors. c. Pay special attention to the parameters listed in Table 1.

  • Analysis: Compare the calculated values against the established optimal ranges for orally bioavailable drugs. Compounds with multiple violations of rules like Lipinski's Rule of Five should be flagged for potential liabilities.[15]

Table 1: Key Physicochemical Properties and Desirable Ranges for Oral Drug Candidates

PropertyAbbreviationOptimal Range for Oral DrugsRationale for Importance
Molecular WeightMW< 500 DaInfluences size-dependent diffusion and overall solubility.[12]
Lipophilicity (Octanol/Water)LogP / LogD1 - 4Governs the balance between aqueous solubility and membrane permeability; critical for absorption and distribution.[11]
Aqueous SolubilityLogS> -4A drug must be in solution to be absorbed. Poor solubility is a major hurdle for oral delivery.[12]
Hydrogen Bond DonorsHBD≤ 5High numbers can reduce permeability across lipid membranes.
Hydrogen Bond AcceptorsHBA≤ 10High numbers can reduce permeability across lipid membranes.
Ionization ConstantpKaBase: 7-9; Acid: 3-5Determines the charge state of a molecule at physiological pH, affecting solubility, permeability, and target binding.[]
Topological Polar Surface AreaTPSA< 140 ŲCorrelates with membrane permeability, including intestinal absorption and blood-brain barrier penetration.
Pillar II: ADME Profiling — The Journey Through the Body

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound provides a dynamic view of its likely fate in vivo.

  • Absorption: This is primarily concerned with a drug's ability to cross the intestinal wall. Key predictions include Caco-2 cell permeability (an in vitro model of the gut wall) and interaction with efflux pumps like P-glycoprotein (P-gp), which can actively remove drugs from cells, reducing bioavailability.[13]

  • Distribution: This describes where the drug goes after absorption. Important predictions include Blood-Brain Barrier (BBB) permeability, which determines if a compound can reach CNS targets, and Plasma Protein Binding (PPB), as only the unbound fraction of a drug is pharmacologically active.

  • Metabolism: This is a critical area for quinolines. The primary focus is on interactions with the Cytochrome P450 (CYP) family of enzymes, which are responsible for the metabolism of most drugs.[17] Key predictions are:

    • CYP Inhibition: Predicting whether a compound inhibits key isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is vital for assessing the risk of drug-drug interactions.

    • Site of Metabolism (SOM): Identifying which atoms on the molecule are most likely to be metabolized helps predict metabolic stability and potential reactive metabolite formation.[3][18]

  • Excretion: This primarily involves predicting renal (kidney) clearance via models for Organic Cation Transporter 2 (OCT2) substrates.

Pillar III: Toxicity Profiling — Mitigating the Inherent Risks of the Quinoline Scaffold

Early and accurate toxicity prediction is arguably the most important application of in silico profiling, as toxicity is a leading cause of late-stage drug attrition.[1] For quinolines and other aromatic amines, several specific endpoints are of high concern.

  • Mutagenicity (DNA Reactivity): This is a paramount concern. Aromatic amines can be metabolically activated to electrophilic species that form covalent adducts with DNA, a key initiating event in carcinogenesis.[1][19] The standard regulatory approach is guided by the International Council for Harmonisation (ICH) M7 guideline.[20][21] This mandates a two-pronged computational assessment:

    • An Expert Rule-Based Methodology: Identifies well-characterized structural alerts for mutagenicity (e.g., Derek Nexus).

    • A Statistical-Based Methodology: Uses a QSAR model to provide a quantitative prediction of mutagenicity based on statistical correlations from a large dataset. A positive result from either methodology requires further assessment. A consensus negative result provides strong, though not definitive, evidence of a lack of mutagenic potential.[7]

  • Cardiotoxicity (hERG Blockade): Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[8] This has been a common reason for the withdrawal of approved drugs.[22] Numerous ligand-based QSAR and pharmacophore models are available to predict a compound's hERG inhibition liability with high accuracy.[23][24]

  • Hepatotoxicity (Drug-Induced Liver Injury - DILI): DILI is another major safety concern and a frequent cause of drug development termination.[9] Predicting DILI is challenging due to multiple underlying mechanisms. However, large-scale QSAR and deep learning models trained on extensive public and proprietary datasets are proving to be valuable tools for flagging compounds with high DILI risk.[10][25]

Part 3: An Integrated, Self-Validating Workflow for Quinoline Profiling

This section details a step-by-step workflow that integrates the three pillars into a cohesive and logical screening cascade. The workflow is designed to be self-validating by incorporating consensus scoring and applicability domain checks at critical junctures.

In_Silico_ADMET_Workflow cluster_Input Step 1: Input & Preparation cluster_Pillar1 Step 2: Foundational Filtering cluster_Pillar3 Step 3: Critical Toxicity Screen cluster_Pillar2_3 Step 4: Comprehensive Profiling cluster_Output Step 5: Synthesis & Risk Assessment Input Substituted Quinoline Library (SDF/SMILES) Standardize Structure Standardization (Desalting, Neutralization) Input->Standardize PhysChem Pillar I: Physicochemical Property Calculation (SwissADME, etc.) Standardize->PhysChem Lipinski Drug-Likeness Assessment (Lipinski's Rule of Five, etc.) PhysChem->Lipinski ToxScreen Pillar III (Tier 1): High-Impact Toxicity Lipinski->ToxScreen Mutagenicity Mutagenicity Prediction (ICH M7 Consensus) ToxScreen->Mutagenicity hERG hERG Blockade Prediction ToxScreen->hERG Decision1 Proceed? Mutagenicity->Decision1 hERG->Decision1 BroadTox Pillar III (Tier 2): Broad Toxicity Profile (Hepatotoxicity, Cytotoxicity) Decision1->BroadTox Pass RiskAssess Risk Assessment (Traffic Light System) Decision1->RiskAssess Fail/Borderline (Flag & Review) ADME Pillar II: Full ADME Profile (Metabolism, Distribution, etc.) BroadTox->ADME DataTable Consolidated Data Table (See Table 2) ADME->DataTable DataTable->RiskAssess FinalDecision Prioritize for Synthesis & In Vitro Testing RiskAssess->FinalDecision

Caption: Integrated workflow for in silico ADME/Tox profiling of quinolines.

Workflow Protocol Explained:

  • Step 1: Compound Preparation: Begin with a library of designed quinoline analogues. It is critical to standardize these structures by removing salts, neutralizing charges where appropriate, and generating a consistent 3D conformation. This ensures that inputs to all subsequent models are uniform and reduces prediction artifacts.

  • Step 2: Foundational Filtering: The entire library is first passed through a physicochemical property calculator.[26] Compounds that are significant outliers in terms of molecular weight, lipophilicity, or polar surface area, or that violate multiple drug-likeness rules, are flagged. While not necessarily discarded, they are recognized as having a higher intrinsic risk of poor pharmacokinetic properties.

  • Step 3: Critical Toxicity Screen (Tier 1): Before investing significant computational time, screen all compounds for the most common "deal-breaker" toxicities for this chemical class.

    • Mutagenicity: As per ICH M7 guidelines, use two complementary models (one rule-based, one statistical).[7][21] A consensus approach is key; a positive flag from either model moves the compound into a high-risk category.

    • hERG Blockade: Use a validated QSAR or pharmacophore model to predict the probability of hERG channel inhibition.[8]

    • Decision: Compounds that are flagged for both mutagenicity and hERG blockade are typically deprioritized unless the therapeutic indication justifies the risk and synthetic effort. Compounds with a single flag are reviewed, while clean compounds proceed.

  • Step 4: Comprehensive Profiling: For compounds that pass the initial critical screen, a full ADME/Tox profile is generated. This includes the broader toxicity endpoints (hepatotoxicity, cytotoxicity) and the full suite of ADME predictions (CYP inhibition, metabolic stability, BBB permeability, etc.).[9][13]

  • Step 5: Data Synthesis and Risk Assessment: All predicted data for the promising compounds are consolidated into a single table (see Table 2 for an example layout). A "traffic light" system is applied to each key parameter (Green: low risk, Yellow: moderate/equivocal risk, Red: high risk). This visual summary allows for rapid, at-a-glance comparison of candidates and facilitates a holistic discussion between computational and medicinal chemists to prioritize the most promising compounds for synthesis and experimental validation.

Mutagenicity_Assessment_ICH_M7 cluster_Models Two Complementary Methodologies cluster_Results Prediction Outcomes Input Quinoline Candidate RuleBased Expert Rule-Based Model (e.g., Derek Nexus) Input->RuleBased StatBased Statistical QSAR Model (e.g., Ames Prediction) Input->StatBased RuleResult Result 1: Positive or Negative RuleBased->RuleResult StatResult Result 2: Positive or Negative (within Applicability Domain) StatBased->StatResult Decision Expert Review & Consensus Conclusion RuleResult->Decision StatResult->Decision Negative Class 5: Negative (No structural alert, QSAR neg) Decision->Negative Result 1 = Neg AND Result 2 = Neg Equivocal Class 4: Equivocal (Alert with mitigating factors) Decision->Equivocal Conflicting Results or Borderline Prediction Positive Class 1, 2, or 3: Positive (Alert present and/or QSAR pos) Decision->Positive Result 1 = Pos OR Result 2 = Pos

Caption: Decision workflow for mutagenicity assessment based on ICH M7 guidelines.

Table 2: Example Consolidated In Silico ADME/Tox Profile for Hypothetical Substituted Quinolines (Note: Values are for illustrative purposes only)

Compound IDMW (Da)cLogPAq. Sol. (LogS)Mutagenicity (Consensus)hERG Blockade (pIC₅₀)Hepatotoxicity (Risk)CYP3A4 InhibitorBBB PermeantOverall Risk Assessment
QN-001 3852.5-3.1Negative4.8LowNoYesLow
QN-002 4504.8-5.2Negative5.1ModerateYesYesModerate
QN-003 4103.1-3.5Positive4.5LowNoNoHigh
QN-004 3982.9-3.3Negative6.5LowNoYesHigh (hERG)

Conclusion

The in silico profiling of substituted quinolines is an essential, cost-effective strategy for mitigating risk in drug discovery. By moving beyond simple filtering and adopting an integrated workflow, research teams can build a deep, predictive understanding of a candidate's ADME/Tox profile. This guide provides a technically robust framework grounded in established scientific principles and regulatory expectations. The causality is clear: by systematically evaluating descriptors that govern physicochemical properties, pharmacokinetics, and toxicity, we can rationally prioritize candidates. The protocols are self-validating, emphasizing consensus scoring and the importance of the applicability domain. Ultimately, this computational approach does not replace experimental work; rather, it empowers it. It provides a strong, evidence-based rationale for selecting which compounds to advance, ensuring that valuable laboratory resources are focused on candidates with the highest probability of becoming safe and effective medicines.

References

Whitepaper: Discovery and Characterization of Novel 4-Chloro-6-methylquinoline-3-carbonitrile Analogs as Potent Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2][3] This guide provides an in-depth technical exploration into the synthesis, characterization, and biological evaluation of a novel class of compounds: 4-Chloro-6-methylquinoline-3-carbonitrile analogs. We will detail robust synthetic protocols, discuss the rationale behind experimental design, and present a framework for evaluating their potential as next-generation antimicrobial and anticancer agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising chemical space.

Introduction: The Enduring Significance of the Quinoline Scaffold

Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery due to its ability to interact with a wide range of biological targets. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial effects.[1][3] Marketed drugs such as Chloroquine for malaria and various quinolone antibiotics underscore the therapeutic success of this core structure.[4]

The development of novel quinoline analogs is driven by the urgent need to overcome challenges such as drug resistance and to identify agents with improved efficacy and safety profiles.[5] The 4-chloro-3-carbonitrile quinoline core is a particularly attractive starting point for derivatization. The chlorine atom at the C-4 position serves as a versatile synthetic handle for introducing diverse functionalities via nucleophilic substitution, while the carbonitrile group at C-3 and the methyl group at C-6 can be strategically employed to modulate the compound's electronic and steric properties, influencing its biological activity.

This guide focuses on the systematic discovery of novel analogs based on the this compound core, outlining a logical progression from synthesis to biological validation.

Synthesis of the Core Scaffold and Novel Analogs

The synthetic strategy is designed for efficiency and versatility, allowing for the creation of a diverse library of analogs from a common intermediate. The pathway begins with the synthesis of the core scaffold, followed by diversification.

Synthesis of the Core Intermediate: this compound

A robust and scalable method for synthesizing the core structure involves a multi-step process starting from readily available p-toluidine. A well-established approach is the Vilsmeier-Haack reaction for the formation of a 2-chloroquinoline-3-carbaldehyde intermediate, which is then converted to the target carbonitrile.[6]

  • Step 1: Acetanilide Formation. React p-toluidine with acetic anhydride in an appropriate solvent to form N-(p-tolyl)acetamide. This protective step is crucial for directing the subsequent cyclization reaction.

  • Step 2: Vilsmeier-Haack Cyclization. Treat the N-(p-tolyl)acetamide with a Vilsmeier reagent (prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)). This one-pot reaction accomplishes both formylation and cyclization to yield 2-chloro-6-methylquinoline-3-carbaldehyde.[6] The reaction typically requires heating.

  • Step 3: Oximation. The resulting carbaldehyde is then reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol to form the corresponding aldoxime.

  • Step 4: Dehydration to Nitrile. The final step involves the dehydration of the aldoxime to the carbonitrile. This can be achieved using various dehydrating agents, such as acetic anhydride or thionyl chloride, to yield the final product, this compound.

  • Purification and Characterization. The crude product should be purified using column chromatography or recrystallization. The structure of the final compound must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to ensure purity and structural integrity.[7]

Synthesis of Novel Analogs via Nucleophilic Substitution

The chlorine atom at the C-4 position is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of substituents, which is a key strategy for tuning the biological activity of the molecule.

  • Dissolve the core intermediate, this compound, in a suitable polar aprotic solvent such as DMF or DMSO.

  • Add the desired nucleophile (e.g., a primary or secondary amine, a thiol, or an alcohol) to the reaction mixture, often in slight excess.

  • A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to scavenge the HCl generated during the reaction.

  • The reaction is stirred, often at an elevated temperature (e.g., 80-120 °C), and monitored by Thin Layer Chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is worked up (e.g., by pouring into water to precipitate the product) and the crude product is purified by column chromatography or recrystallization.

  • Each new analog must be fully characterized to confirm its structure and purity.

This modular approach enables the rapid generation of a library of compounds with diverse functionalities at the C-4 position for subsequent biological screening.

G cluster_1 Analog Diversification (SₙAr) Toluidine p-Toluidine Acetanilide N-(p-tolyl)acetamide Toluidine->Acetanilide Acetic Anhydride Carbaldehyde 2-Chloro-6-methylquinoline- 3-carbaldehyde Acetanilide->Carbaldehyde Vilsmeier-Haack (POCl₃, DMF) Core 4-Chloro-6-methylquinoline- 3-carbonitrile Carbaldehyde->Core 1. NH₂OH·HCl 2. Dehydration Analogs Novel C-4 Substituted Analogs Core->Analogs Base (e.g., TEA) Solvent (e.g., DMF) Nucleophiles Nucleophiles (R-NH₂, R-SH, etc.) Nucleophiles->Analogs

Caption: Synthetic pathway for this compound and its analogs.

Biological Evaluation of Novel Analogs

A systematic biological evaluation is critical to identify lead compounds. Based on the extensive literature on quinoline derivatives, primary screening should focus on antimicrobial and anticancer activities.[8][9][10][11]

Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents.[5] Quinolone compounds are known to target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, making this a logical starting point for mechanistic investigation.[8]

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.[8][9]

  • Method: The broth microdilution method is a standard and reliable technique.

  • Procedure: a. Prepare serial two-fold dilutions of the synthesized analogs in a 96-well microtiter plate containing appropriate broth media. b. Inoculate each well with a standardized bacterial suspension. c. Include positive (a known antibiotic like Ciprofloxacin) and negative (no compound) controls.[12] d. Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The results from the MIC assay can be tabulated to facilitate SAR analysis. By comparing the activity of different analogs, one can deduce the influence of the C-4 substituent on antibacterial potency.

Analog ID C-4 Substituent MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
Core -Cl>128>128
Analog A1 -NH(CH₂)₂OH64128
Analog A2 -NH-Ph-4-F832
Analog A3 -S-Ph1664
Cipro. (Reference)10.5

Table 1: Representative data from antimicrobial screening.

From this representative data, one might infer that aromatic amine substituents at the C-4 position (like in Analog A2) are beneficial for activity, particularly against Gram-positive bacteria.

G cluster_0 Mechanism of Action Analog Quinoline Analog Gyrase DNA Gyrase / Topoisomerase IV Analog->Gyrase Inhibition DNA Bacterial DNA Gyrase->DNA Acts on Death Bacterial Cell Death Gyrase->Death Inhibition leads to Replication DNA Replication & Repair DNA->Replication Replication->Gyrase

Caption: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

Anticancer Activity Screening

Quinoline derivatives have shown significant promise as anticancer agents by targeting various pathways, including tyrosine kinases and inducing apoptosis.[1][2][13]

  • Cell Lines: A panel of human cancer cell lines should be used, representing different cancer types (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon)).[10][14]

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Procedure: a. Seed cancer cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the synthesized analogs for a specified period (e.g., 48 or 72 hours). c. Add MTT reagent to each well and incubate to allow for the formation of formazan crystals. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The results are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Analog ID C-4 Substituent IC₅₀ (µM) vs. MCF-7 IC₅₀ (µM) vs. A549
Core -Cl>100>100
Analog B1 -NH-(CH₂)₃N(CH₃)₂15.225.8
Analog B2 -NH-Ph-4-OCH₃2.55.1
Analog B3 -O-Ph-4-Cl8.912.3
Doxorubicin (Reference)0.81.2

Table 2: Representative data from anticancer screening.

This data suggests that incorporating an anilino moiety with an electron-donating group (Analog B2) may significantly enhance anticancer potency. Further studies on the most potent compounds could explore their mechanism of action, such as their ability to induce apoptosis or inhibit specific kinases.[13]

Conclusion and Future Directions

This guide outlines a comprehensive and logical framework for the discovery of novel this compound analogs. The synthetic pathway described is versatile and amenable to the creation of large, diverse chemical libraries. The proposed biological screening cascade provides a clear path to identifying lead compounds with potent antimicrobial or anticancer activity.

The structure-activity relationship data generated from these initial screens will be invaluable for guiding the next phase of drug development: lead optimization. Future work should focus on refining the most promising scaffolds to improve potency, selectivity, and pharmacokinetic properties (ADMET). The compounds identified through this systematic approach hold significant potential to be developed into novel therapeutics to address the critical unmet needs in infectious diseases and oncology.

References

The Cyano Group in Quinolines: A Gateway to Chemical Diversity and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1][2][3] When functionalized with a cyano (-C≡N) group, the quinoline ring system is transformed into a versatile synthetic intermediate, opening up a plethora of chemical transformations. The inherent reactivity of the nitrile moiety, influenced by the electronic properties of the fused pyridine and benzene rings, provides a powerful tool for molecular diversification in drug discovery programs.[4][5] This guide offers an in-depth exploration of the fundamental reactions of the cyano group on the quinoline core, providing both mechanistic insights and practical, field-proven protocols for the modern medicinal chemist.

The Electronic Landscape of Cyanoquinolines: A Tale of Two Rings

The reactivity of the cyano group is intrinsically linked to its electronic environment. The quinoline nucleus, being a heteroaromatic system, exerts a significant electronic influence that can either enhance or attenuate the reactivity of the nitrile. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally increases the electrophilicity of the cyano carbon, making it more susceptible to nucleophilic attack.[6] Conversely, the benzene ring can be substituted with electron-donating or electron-withdrawing groups, which can further modulate the reactivity of the cyano group through resonance and inductive effects. This interplay of electronic factors is a key consideration in designing synthetic strategies involving cyanoquinolines.

Key Transformations of the Cyano Group on the Quinoline Scaffold

The cyano group on a quinoline ring can undergo a variety of chemical transformations, each leading to a distinct class of compounds with unique biological and chemical properties. This section will delve into the most fundamental and synthetically useful of these reactions.

Hydrolysis: From Nitrile to Amide and Carboxylic Acid

The hydrolysis of a cyano group is a fundamental transformation that typically proceeds in a stepwise manner, first yielding a carboxamide and then, upon further hydrolysis, a carboxylic acid. This reaction can be catalyzed by either acid or base.[7]

Mechanism of Acid-Catalyzed Hydrolysis:

In the presence of a strong acid, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon and forming a protonated imidate. Tautomerization of this intermediate leads to the formation of the corresponding amide. Prolonged reaction times or harsher conditions will lead to the further hydrolysis of the amide to the carboxylic acid and an ammonium salt.

Mechanism of Base-Catalyzed Hydrolysis:

Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile, forming a hydroxy imine anion. Protonation of this intermediate by water yields an imidic acid, which then tautomerizes to the amide. Similar to the acid-catalyzed reaction, the amide can be further hydrolyzed to a carboxylate salt upon heating, which upon acidic workup will yield the carboxylic acid.

Strategic Considerations:

The controlled partial hydrolysis to the amide is often a desired outcome in medicinal chemistry, as the amide functionality is a common pharmacophore.[8] Reaction conditions such as temperature, reaction time, and the concentration of the acid or base can be fine-tuned to favor the formation of the amide over the carboxylic acid. For instance, milder conditions and shorter reaction times generally favor the isolation of the amide.

Experimental Protocol: Hydrolysis of 3-Cyanoquinoline to Quinoline-3-carboxamide

Materials:

  • 3-Cyanoquinoline

  • Concentrated Sulfuric Acid

  • Deionized Water

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-cyanoquinoline (1.0 eq) in a minimal amount of concentrated sulfuric acid at 0 °C (ice bath).

  • Slowly add deionized water (approximately 5-10 volumes) to the reaction mixture with vigorous stirring. The addition of water is exothermic and should be done cautiously.

  • Once the addition of water is complete, remove the ice bath and heat the reaction mixture to 80-90 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product, quinoline-3-carboxamide, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reduction: Accessing the Aminomethylquinoline Moiety

The reduction of the cyano group to a primary amine provides a route to aminomethylquinolines, a privileged scaffold in drug discovery due to the introduction of a basic nitrogen atom, which can be crucial for target engagement and improving pharmacokinetic properties.[1]

Common Reducing Agents and Their Characteristics:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent that readily reduces nitriles to primary amines.[9][10] Due to its high reactivity, it must be used in anhydrous conditions and is not compatible with protic functional groups.

  • Sodium Borohydride (NaBH₄): A milder reducing agent that is generally not reactive enough to reduce nitriles on its own. However, in the presence of a Lewis acid or a transition metal catalyst, its reducing power is enhanced, allowing for the reduction of nitriles.[11]

  • Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel.[12][13] It is often considered a "greener" alternative to metal hydrides and can be performed under various pressures and temperatures. The choice of catalyst and reaction conditions can influence the selectivity of the reduction, particularly in the presence of other reducible functional groups on the quinoline ring.[14][15]

Mechanism of Hydride Reduction (e.g., with LiAlH₄):

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbon of the nitrile. This initial addition is followed by a second hydride addition to the resulting imine intermediate, ultimately leading to a dianionic species. Aqueous workup then protonates the nitrogen atoms to yield the primary amine.

Experimental Protocol: Catalytic Hydrogenation of 4-Cyanoquinoline to 4-(Aminomethyl)quinoline

Materials:

  • 4-Cyanoquinoline

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Reaction flask (e.g., Parr shaker bottle or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable reaction flask, dissolve 4-cyanoquinoline (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Seal the flask and purge the system with hydrogen gas.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon or a hydrogenation apparatus) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(aminomethyl)quinoline.

  • The product can be purified by column chromatography or recrystallization if necessary.

Addition of Organometallic Reagents: A Pathway to Ketones

The reaction of cyanoquinolines with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), provides a powerful method for the synthesis of quinolinyl ketones.[16][17] This transformation involves the formation of a new carbon-carbon bond.

Mechanism of Grignard Reaction:

The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile to form a magnesium salt of an imine. This intermediate is stable to further addition of the Grignard reagent. Subsequent acidic aqueous workup hydrolyzes the imine to the corresponding ketone.

Causality in Experimental Design:

The choice of the Grignard reagent dictates the nature of the R group that is introduced. This allows for the synthesis of a diverse array of quinolinyl ketones with various alkyl, aryl, or vinyl substituents. It is crucial to perform the reaction under anhydrous conditions to prevent the quenching of the highly reactive organometallic reagent.

Experimental Protocol: Synthesis of (Quinolin-2-yl)(phenyl)methanone

Materials:

  • 2-Cyanoquinoline

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Aqueous Hydrochloric Acid (e.g., 1 M HCl)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous Sodium Sulfate

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Set up a dry three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stir bar under an inert atmosphere.

  • Place magnesium turnings (1.2 eq) in the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • Dissolve bromobenzene (1.1 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with 2-Cyanoquinoline

  • Cool the freshly prepared Grignard reagent to 0 °C.

  • Dissolve 2-cyanoquinoline (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the 2-cyanoquinoline solution dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M aqueous HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (quinolin-2-yl)(phenyl)methanone.

Cycloaddition Reactions: Constructing Heterocyclic Systems

The cyano group can participate in cycloaddition reactions, serving as a dipolarophile or reacting with 1,3-dipoles to form five-membered heterocyclic rings.[18][19][20] A notable example is the [3+2] cycloaddition with azides to form tetrazoles. Tetrazoles are important isosteres of carboxylic acids in medicinal chemistry, often improving metabolic stability and cell permeability.[21]

Mechanism of Tetrazole Formation:

The reaction of a cyanoquinoline with an azide source, such as sodium azide, in the presence of a Lewis acid or under thermal conditions, leads to the formation of a tetrazolylquinoline. The reaction is believed to proceed through a concerted [3+2] cycloaddition mechanism.

Experimental Protocol: Synthesis of 2-(1H-Tetrazol-5-yl)quinoline

Materials:

  • 2-Cyanoquinoline

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl) or Triethylamine Hydrochloride

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Aqueous Hydrochloric Acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

Procedure:

  • In a round-bottom flask, combine 2-cyanoquinoline (1.0 eq), sodium azide (1.5-2.0 eq), and ammonium chloride (1.5-2.0 eq) in DMF.

  • Heat the reaction mixture to 100-120 °C and stir for several hours to overnight.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Acidify the solution with aqueous HCl to a pH of approximately 2-3 to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent.

Named Reactions Involving the Cyano Group

Beyond the fundamental transformations, several named reactions offer specialized routes to functionalize cyanoquinolines.

The Pinner Reaction: From Nitrile to Imidate and Ester

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt.[22][23][24] These intermediates are versatile and can be hydrolyzed to esters or react with amines to form amidines.

Mechanism:

The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid (typically HCl gas). The alcohol then acts as a nucleophile, attacking the activated nitrile carbon to form the Pinner salt. Subsequent hydrolysis of the Pinner salt yields the corresponding ester.

The Ritter Reaction: A Pathway to N-Substituted Amides

The Ritter reaction provides a method for the synthesis of N-substituted amides from a nitrile and a source of a stable carbocation, such as a tertiary alcohol or an alkene in the presence of a strong acid.[25][26][27][28][29]

Mechanism:

A carbocation is generated from the alcohol or alkene under strongly acidic conditions. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion. This intermediate is then hydrated during aqueous workup to yield the N-substituted amide.

Visualizing the Reaction Pathways

To further elucidate the transformations discussed, the following diagrams, generated using Graphviz, illustrate the core reaction mechanisms.

Hydrolysis_of_Cyanoquinoline cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Cyanoquinoline_A Cyanoquinoline Protonated_Nitrile_A Protonated Nitrile Cyanoquinoline_A->Protonated_Nitrile_A + H⁺ Protonated_Imidate_A Protonated Imidate Protonated_Nitrile_A->Protonated_Imidate_A + H₂O Amide_A Quinoline Carboxamide Protonated_Imidate_A->Amide_A Tautomerization - H⁺ Carboxylic_Acid_A Quinoline Carboxylic Acid Amide_A->Carboxylic_Acid_A + H₂O, H⁺ (Further Hydrolysis) Cyanoquinoline_B Cyanoquinoline Hydroxy_Imine_Anion_B Hydroxy Imine Anion Cyanoquinoline_B->Hydroxy_Imine_Anion_B + OH⁻ Imidic_Acid_B Imidic Acid Hydroxy_Imine_Anion_B->Imidic_Acid_B + H₂O Amide_B Quinoline Carboxamide Imidic_Acid_B->Amide_B Tautomerization Carboxylic_Acid_B Quinoline Carboxylic Acid Amide_B->Carboxylic_Acid_B + OH⁻, then H₃O⁺ (Further Hydrolysis)

Figure 1: General mechanisms for the acid- and base-catalyzed hydrolysis of cyanoquinolines.

Reduction_of_Cyanoquinoline cluster_reagents Reducing Agents Cyanoquinoline Cyanoquinoline Imine_Intermediate Imine Intermediate Cyanoquinoline->Imine_Intermediate [H⁻] (e.g., from LiAlH₄) Dianionic_Species Dianionic Species Imine_Intermediate->Dianionic_Species [H⁻] Aminomethylquinoline Aminomethylquinoline Dianionic_Species->Aminomethylquinoline Aqueous Workup (H₂O) LiAlH4 LiAlH₄ NaBH4_cat NaBH₄ / Catalyst H2_PdC H₂ / Pd/C

Figure 2: Simplified mechanism for the hydride reduction of a cyanoquinoline.

Grignard_Reaction_with_Cyanoquinoline Cyanoquinoline Cyanoquinoline Imine_Magnesium_Salt Imine Magnesium Salt Cyanoquinoline->Imine_Magnesium_Salt + R-MgX Grignard Grignard Reagent (R-MgX) Quinolinyl_Ketone Quinolinyl Ketone Imine_Magnesium_Salt->Quinolinyl_Ketone Acidic Aqueous Workup (H₃O⁺)

Figure 3: Reaction of a cyanoquinoline with a Grignard reagent to form a ketone.

Cycloaddition_of_Cyanoquinoline Cyanoquinoline Cyanoquinoline Transition_State [3+2] Cycloaddition Transition State Cyanoquinoline->Transition_State Azide Azide (N₃⁻) Azide->Transition_State Tetrazolylquinoline Tetrazolylquinoline Transition_State->Tetrazolylquinoline

Figure 4: [3+2] Cycloaddition of a cyanoquinoline with an azide to form a tetrazole.

Conclusion: A Versatile Functional Group for Modern Drug Discovery

The cyano group, when appended to the quinoline scaffold, is far more than a simple substituent. It is a reactive handle that provides access to a vast and diverse chemical space. From amides and carboxylic acids to primary amines and ketones, the transformations of the cyano group are reliable, well-understood, and highly amenable to the needs of medicinal chemistry. The ability to readily interconvert this functional group into various pharmacophoric elements underscores the importance of cyanoquinolines as key building blocks in the design and synthesis of novel therapeutic agents. As researchers continue to explore the biological potential of the quinoline nucleus, the fundamental reactions of the cyano group will undoubtedly remain a critical tool in the arsenal of the modern drug discovery professional.

References

The Dual Nature of the Chloro-Substituent in Quinolines: A Technical Guide to Stability and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold and the Versatile Handle

The quinoline core is a "privileged scaffold" in medicinal chemistry and materials science, forming the structural backbone of numerous therapeutic agents and functional materials.[1] From the historical antimalarial drug quinine to modern anticancer agents, the quinoline motif is a testament to nature's and scientists' ingenuity.[2] The synthetic utility and biological activity of these compounds are often dictated by the substituents adorning the quinoline ring. Among these, the chloro-substituent stands out for its dual role: it can be a stable, integral part of a final bioactive molecule, or it can serve as a versatile synthetic "handle," a reactive site for introducing diverse functionalities through various chemical transformations.[3][4]

This in-depth technical guide provides a comprehensive exploration of the stability and reactivity of the chloro-substituent in quinolines. We will delve into the electronic and steric factors that govern its behavior, dissect the mechanisms of key reactions, and provide practical, field-proven protocols for its synthetic manipulation. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively harness the chemistry of chloroquinolines in their research endeavors.

Part 1: Understanding the Fundamentals - Electronic and Steric Influences

The reactivity of the chloro-substituent on the quinoline ring is not uniform; it is intricately governed by a combination of electronic and steric effects, which are highly dependent on its position.[3]

Electronic Effects: An Interplay of Inductive and Resonance Effects

The quinoline ring system is inherently electron-deficient due to the electronegativity of the nitrogen atom, particularly within the pyridine ring.[3] This electron deficiency is a key factor that activates the ring towards certain reactions. The chloro-substituent itself is an electron-withdrawing group through its inductive effect, further decreasing the electron density of the quinoline ring.

The position of the chlorine atom significantly influences its electronic environment:

  • Positions 2 and 4 (Pyridine Ring): Chloro-substituents at the 2- and 4-positions are highly activated towards nucleophilic aromatic substitution (SNAr).[5] This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction through resonance.[6][7]

  • Positions 5, 6, 7, and 8 (Benzene Ring): Chloro-substituents on the carbocyclic ring are generally less reactive towards nucleophilic attack compared to those on the pyridine ring. Their reactivity is primarily influenced by the inductive and resonance effects of the fused benzene ring and any other substituents present.[3]

Steric Hindrance: A Gatekeeper of Reactivity

Steric hindrance plays a crucial role, particularly for substituents at the 8-position (the peri-position).[3] The proximity of the 8-position to the nitrogen atom and the adjacent fused ring creates a sterically crowded environment. This can hinder the approach of bulky reagents, thereby reducing the reactivity of a chloro-substituent at this position compared to a less hindered position like the 6-position.[3]

Part 2: The Chloro-Substituent as a Synthetic Handle: Key Transformations

The true utility of chloroquinolines in synthesis lies in the ability of the chloro group to act as a leaving group in a variety of powerful chemical transformations. This allows for the introduction of a wide range of functional groups, enabling the construction of diverse molecular libraries for drug discovery and materials science.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is one of the most fundamental and widely used reactions of chloroquinolines, especially for those substituted at the 2- and 4-positions.[1][8] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon bearing the chlorine atom, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the expulsion of the chloride ion.[6][9]

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

SNAr_Mechanism cluster_0 Addition of Nucleophile cluster_1 Elimination of Leaving Group Start Chloroquinoline + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Attack at C-Cl Product Substituted Quinoline + Cl⁻ Intermediate->Product Loss of Cl⁻

Caption: The two-step addition-elimination mechanism of SNAr on a chloroquinoline.

Common Nucleophiles and Applications:

A wide variety of nucleophiles can be employed in SNAr reactions with chloroquinolines, leading to diverse product classes:

  • N-Nucleophiles (Amines): Reaction with amines is a cornerstone for the synthesis of many biologically active compounds, including the famous antimalarial drug Chloroquine.[2][10] The reaction of 4,7-dichloroquinoline with 4-diethylamino-1-methylbutylamine is a key step in its synthesis.[10]

  • O-Nucleophiles (Alcohols, Phenols): Alkoxy and aryloxy quinolines can be readily prepared by reacting chloroquinolines with the corresponding alkoxides or phenoxides. These moieties are present in various kinase inhibitors used in cancer therapy.

  • S-Nucleophiles (Thiols): Thioether-substituted quinolines can be synthesized using thiols as nucleophiles.[8]

Experimental Protocol: General Procedure for Nucleophilic Amination of 4,7-Dichloroquinoline [1]

  • Reaction Setup: In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) in a suitable solvent (e.g., ethanol, N-methyl-2-pyrrolidone).

  • Addition of Nucleophile: Add the desired amine (1.0-1.2 eq) to the solution.

  • Heating: Heat the reaction mixture to a temperature typically ranging from 80 to 180 °C, depending on the reactivity of the amine.[10]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 4-amino-7-chloroquinoline derivative.[1][11]

Reactant Nucleophile Conditions Product Yield Reference
4,7-Dichloroquinoline2-Aminoethanol-2-((7-Chloroquinolin-4-yl)amino)ethanol40%[11]
4,7-Dichloroquinoline4-Diethylamino-1-methylbutylamine180 °CChloroquineHigh[10]
Metal-Catalyzed Cross-Coupling Reactions

In recent decades, transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and chloroquinolines have proven to be excellent substrates for these powerful transformations.[12][13] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, often under milder conditions than traditional methods.[14] Palladium-catalyzed reactions are particularly prominent in this area.[14]

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling:

CrossCoupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-Cl PdII R-Pd(II)-Cl(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-M PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 + R-R'

Caption: A generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

2.2.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a chloroquinoline and an organoboron reagent (e.g., a boronic acid or ester).[15][16] This reaction is widely used to synthesize biaryl and heteroaryl quinolines, which are common motifs in pharmaceuticals.[17]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Chloroquinoline [15]

  • Reaction Setup: To a flame-dried Schlenk flask, add the chloroquinoline derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2-3 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add an anhydrous solvent system (e.g., a mixture of toluene and water, or dioxane) via syringe.

  • Heating: Heat the reaction mixture to a temperature typically between 80-110 °C and stir for the designated time, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

2.2.2 Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds.[18][19] It offers a milder and more general alternative to traditional SNAr reactions for the synthesis of aminoquinolines, especially for less reactive chloroquinolines or with sterically hindered amines.[3][20] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being required.[3][21]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Chloroquinoline [3][19]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the chloroquinoline (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.4 eq).

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane).

  • Heating: Seal the vessel and heat the reaction mixture to the required temperature (typically 80-120 °C) with stirring for the duration of the reaction.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite and concentrate the filtrate. Partition the residue between water and an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.[3]

2.2.3 Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a chloroquinoline and a terminal alkyne, providing access to alkynylquinolines.[22] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. Alkynylquinolines are valuable intermediates for further transformations and are also found in some bioactive molecules.

Experimental Protocol: General Procedure for Sonogashira Coupling of a Chloroquinoline [22][23]

  • Reaction Setup: To a reaction flask, add the chloroquinoline (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) salt (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, diisopropylamine).

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Reagent Addition: Add a suitable solvent (e.g., THF, DMF) followed by the terminal alkyne (1.1-1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water or saturated ammonium chloride solution and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography.

Reaction Type Catalyst System Coupling Partner Product Type Key Features
Suzuki-Miyaura Pd catalyst, BaseBoronic acid/esterAryl/heteroaryl-quinolineVersatile C-C bond formation.[15]
Buchwald-Hartwig Pd catalyst, Ligand, BaseAmineAmino-quinolineMild C-N bond formation.[19]
Sonogashira Pd catalyst, Cu(I) co-catalyst, BaseTerminal alkyneAlkynyl-quinolineC(sp²)-C(sp) bond formation.[22]

Part 3: The Chloro-Substituent as a Stable Moiety: Role in Bioactivity

While the reactivity of the chloro-substituent is a boon for synthetic chemists, its stability is equally important when it is an integral part of a final drug molecule. In many bioactive quinolines, the chloro group is not a leaving group but rather a crucial contributor to the compound's pharmacological properties.

The presence of a chlorine atom can influence a molecule's:

  • Lipophilicity: The chloro group increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes.

  • Metabolic Stability: A C-Cl bond is generally stable to metabolic degradation, which can increase the half-life of a drug in the body.

  • Binding Affinity: The chloro group can engage in specific interactions, such as halogen bonding, with biological targets like proteins and enzymes, thereby enhancing the binding affinity and potency of a drug.

A prime example is Chloroquine , where the 7-chloro group is essential for its antimalarial activity.[2][24] Modifications at this position, such as its removal or replacement, often lead to a significant decrease or loss of activity.[25]

Conclusion: A Duality to be Mastered

The chloro-substituent in quinolines presents a fascinating duality. It is a powerful and versatile tool for the synthetic chemist, enabling the construction of complex and diverse molecular architectures through a range of well-established and robust chemical reactions. Simultaneously, it can be a stable and critical component of a bioactive molecule, profoundly influencing its pharmacological profile. A thorough understanding of the factors governing the stability and reactivity of the chloro-substituent, as outlined in this guide, is paramount for researchers, scientists, and drug development professionals seeking to design, synthesize, and optimize the quinoline-based molecules of the future. By mastering the chemistry of this seemingly simple substituent, the scientific community can continue to unlock the vast potential of the quinoline scaffold in medicine and beyond.

References

Methodological & Application

Application Note & Protocols: A Validated Two-Step Synthesis of 4-Chloro-6-methylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives are fundamental scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties.[1][2] Specifically, 4-Chloro-6-methylquinoline-3-carbonitrile serves as a crucial and versatile intermediate for the synthesis of more complex heterocyclic systems, including potential kinase inhibitors and other therapeutic agents. This document provides a detailed, field-tested guide for the synthesis of this target compound. We present a robust and efficient two-step synthetic pathway commencing from commercially available starting materials. The route involves an initial thermal cyclization to form the core quinoline ring system, followed by a direct chlorination step. Each protocol is designed to be self-validating, with explanations for critical experimental choices, safety considerations for hazardous reagents, and a comprehensive troubleshooting guide to ensure reliable and reproducible outcomes.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved via a two-step sequence. The process begins with the construction of the 4-hydroxyquinoline intermediate through a thermally-induced cyclization, which is subsequently converted to the target 4-chloro derivative using a standard chlorinating agent.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination Start 2-Amino-4-methylbenzonitrile (1) + Diethyl 2-(ethoxymethylene)malonate Intermediate 4-Hydroxy-6-methylquinoline- 3-carbonitrile (2) Start->Intermediate Thermal Cyclization (High-Temperature Solvent) Intermediate_ref Intermediate (2) Product 4-Chloro-6-methylquinoline- 3-carbonitrile (3) Intermediate_ref->Product POCl₃ (Phosphorus Oxychloride)

Caption: Two-step synthesis of the target compound.

Part I: Synthesis of 4-Hydroxy-6-methylquinoline-3-carbonitrile (Intermediate 2)

Principle and Mechanistic Insight

The formation of the quinoline core is accomplished via a Gould-Jacobs type reaction. This process involves the initial reaction of an aniline derivative, in this case, 2-Amino-4-methylbenzonitrile (1) [3][4][5], with a malonic ester derivative such as diethyl 2-(ethoxymethylene)malonate. This forms a vinylogous amide intermediate which, upon heating in a high-boiling point solvent like diphenyl ether, undergoes an intramolecular cyclization followed by tautomerization to yield the thermodynamically stable 4-hydroxyquinoline ring system (2) . The high temperature is critical to overcome the activation energy barrier for the ring-closing step.

Experimental Protocol

Table 1: Materials and Reagents for Step 1

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar EquivalentsSupplier Example
2-Amino-4-methylbenzonitrile (1) 132.1613.2 g1.0Sigma-Aldrich
Diethyl 2-(ethoxymethylene)malonate216.2222.7 g (20.9 mL)1.05TCI Chemicals
Diphenyl ether170.21150 mLSolventAcros Organics
Ethanol, anhydrous46.07100 mLSolventFisher Scientific
Hexanes-~200 mLWashingVWR Chemicals

Procedure:

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a thermometer. Ensure all glassware is thoroughly dried.

  • Initial Condensation: To the flask, add 2-Amino-4-methylbenzonitrile (1) (13.2 g, 0.10 mol) and diphenyl ether (150 mL). Begin stirring the mixture.

  • Reagent Addition: Slowly add diethyl 2-(ethoxymethylene)malonate (22.7 g, 0.105 mol) to the stirred suspension at room temperature.

  • Thermal Cyclization: Heat the reaction mixture to 240-250 °C using a heating mantle. An intermediate condensation reaction will occur, releasing ethanol, which can be observed distilling from the reaction. Maintain this temperature for 30-45 minutes. The reaction progress can be monitored by TLC (thin-layer chromatography).

  • Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to below 100 °C. The product will begin to precipitate.

  • Isolation: While the mixture is still warm, add hexanes (~150 mL) to dilute the diphenyl ether and facilitate filtration. Cool the mixture in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with additional hexanes (~50 mL) to remove residual diphenyl ether.

  • Drying: Dry the isolated solid in a vacuum oven at 60-70 °C to a constant weight. The product, 4-Hydroxy-6-methylquinoline-3-carbonitrile (2) , is typically obtained as an off-white to light tan solid and is often of sufficient purity for the next step.

Part II: Chlorination to this compound (Target Compound 3)

Principle and Mechanistic Insight

The conversion of the 4-hydroxy group to a chloro group is a critical transformation. This is reliably achieved using phosphorus oxychloride (POCl₃). The mechanism is analogous to a Vilsmeier-Haack reaction, where the lone pair on the quinoline's hydroxyl group attacks the electrophilic phosphorus atom of POCl₃.[6] This forms a phosphate ester intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion (from POCl₃ itself) at the C4 position displaces the phosphate group, yielding the desired 4-chloroquinoline product (3) .[6][7] Using POCl₃ as both the reagent and solvent ensures the reaction goes to completion.

Experimental Protocol

Table 2: Materials and Reagents for Step 2

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar EquivalentsNotes
4-Hydroxy-6-methylquinoline-3-carbonitrile (2) 184.199.21 g1.0From Step 1
Phosphorus oxychloride (POCl₃)153.3350 mL~10Corrosive & Moisture Sensitive . Handle in fume hood.
N,N-Dimethylformamide (DMF)73.090.5 mLCatalyticOptional, can accelerate reaction
Dichloromethane (DCM)84.93~150 mLExtraction
Saturated Sodium Bicarbonate (NaHCO₃) Solution-~200 mLNeutralization
Brine-~50 mLWashing
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 gDrying Agent

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a reflux condenser (with a drying tube) and a magnetic stirrer.

  • Reagent Addition: To the flask, add 4-Hydroxy-6-methylquinoline-3-carbonitrile (2) (9.21 g, 0.05 mol). Carefully add phosphorus oxychloride (POCl₃, 50 mL) followed by a catalytic amount of DMF (0.5 mL).

  • Heating: Heat the mixture to reflux (approx. 105-110 °C) with stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction's progress by TLC (eluent: 3:1 Hexanes:Ethyl Acetate).

  • Work-up - Quenching: After completion, allow the mixture to cool to room temperature. CAUTION: This step is highly exothermic. Very slowly and carefully, pour the reaction mixture onto a large beaker containing crushed ice (~500 g) with vigorous stirring.

  • Neutralization: Once the initial exothermic reaction has subsided, slowly neutralize the acidic aqueous mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate as a solid.

  • Extraction: Extract the aqueous slurry with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield this compound (3) as a crystalline solid.

Data Summary

Table 3: Summary of Reaction Parameters and Expected Outcomes

StepProductTypical YieldAppearanceMelting Point (°C)
14-Hydroxy-6-methylquinoline-3-carbonitrile85-95%Off-white solid>300 (decomposes)
2This compound80-90%White to pale yellow solid168-172

Safety and Handling

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic upon inhalation, and reacts violently with water. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The quenching step is particularly hazardous and must be done slowly with adequate cooling.

  • High-Temperature Reactions: The cyclization step requires high temperatures. Use a heating mantle with a temperature controller and ensure the apparatus is securely clamped. Avoid using sealed systems.

  • Waste Disposal: Neutralize acidic and basic aqueous waste before disposal. Halogenated organic waste should be collected separately according to institutional guidelines.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Step 1: Low Yield of Intermediate Insufficient reaction temperature or time during cyclization.Ensure the reaction temperature reaches at least 240 °C. Monitor by TLC to confirm the disappearance of the starting material before cooling.
Inefficient removal of diphenyl ether.Use ample hexanes for washing the crude product. A final trituration with hot hexanes can be effective.
Step 2: Incomplete Chlorination Insufficient POCl₃ or reaction time. Degradation of POCl₃ due to moisture.Use a larger excess of freshly distilled POCl₃. Ensure all glassware is scrupulously dry and the reaction is protected by a drying tube. Extend reflux time.
Step 2: Difficult Work-up Product is an oil or gummy solid after quenching.Ensure complete neutralization; sometimes adjusting the pH slightly can induce crystallization. Ensure the aqueous layer is fully saturated for efficient extraction.
Final Product: Impurities Hydrolysis of the 4-chloro group back to the 4-hydroxy group during work-up.Keep the work-up temperature low (use an ice bath) and avoid prolonged exposure to aqueous basic conditions.
Residual starting material.Optimize purification. Column chromatography (silica gel, Hexane/Ethyl Acetate gradient) may be necessary if recrystallization is insufficient.

References

Application Notes and Protocols for the One-Pot Synthesis of Quinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

The quinoline ring is a foundational scaffold in medicinal chemistry, present in a vast number of natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] Specifically, quinoline-3-carbonitrile derivatives are recognized as crucial intermediates and pharmacologically active agents, known to target enzymes like DNA gyrase in bacteria.[3][6] Traditional multi-step syntheses of these valuable scaffolds are often plagued by long reaction times, harsh conditions, and modest overall yields.[1][7]

One-pot synthesis, wherein reactants undergo successive transformations in a single reactor, presents a highly efficient, economical, and environmentally benign alternative.[1][8] This guide provides detailed, field-proven protocols for the one-pot synthesis of quinoline-3-carbonitrile derivatives, focusing on the mechanistic rationale behind the methodologies to empower researchers to adapt and optimize these processes for their specific needs. We will explore two robust and versatile synthetic strategies: the modern Friedländer Annulation and a catalyst-driven Multi-Component Reaction (MCR) approach.

The Strategic Importance of One-Pot Synthesis

In drug discovery and development, the rapid generation of molecular diversity is paramount. One-pot reactions are a cornerstone of efficient synthesis for several key reasons:

  • Process Intensification: By eliminating the need for intermediate isolation and purification steps, these reactions significantly reduce reaction time, solvent usage, and waste generation.

  • Atom and Step Economy: They maximize the incorporation of starting material atoms into the final product and reduce the number of synthetic operations, aligning with the principles of green chemistry.[9]

  • Operational Simplicity: A streamlined workflow reduces the potential for material loss and human error, often leading to higher overall yields.[9][10]

This document focuses on methods that exemplify these advantages in the context of constructing the quinoline-3-carbonitrile core.

Protocol I: The Modernized Friedländer Annulation

The Friedländer synthesis, first reported in 1882, is a classic and powerful method for constructing the quinoline ring.[11][12][13] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, such as an α-cyanoketone or malononitrile.[10][11][14] Modern adaptations have introduced a range of catalysts that facilitate the reaction under milder conditions with improved yields.[12][15]

Principle and Mechanism

The reaction proceeds via an initial condensation between the carbonyl compound and the 2-aminoaryl ketone, followed by an intramolecular cyclodehydration to form the aromatic quinoline ring.[11][14] Two primary mechanistic pathways are generally accepted, often dictated by whether the reaction is acid- or base-catalyzed.[12][13][16]

  • Aldol Addition First: The reaction begins with an aldol condensation between the two carbonyl-containing reactants. The resulting adduct then undergoes dehydration and subsequent intramolecular imine formation to yield the quinoline.[12]

  • Schiff Base First: The initial step is the formation of a Schiff base (imine) between the amine of the 2-aminoaryl ketone and the carbonyl of the methylene compound. This is followed by an intramolecular aldol-type reaction and dehydration.[12]

The use of a cyano group (-CN) as the active methylene component directly installs the required carbonitrile at the 3-position of the quinoline core.

Visualizing the Friedländer Mechanism

The following diagram illustrates the general workflow, highlighting the key intermediates in this one-pot cyclocondensation.

Friedlander_Mechanism cluster_process Reaction Cascade cluster_end Final Product SM1 2-Aminoaryl Ketone INT1 Aldol Adduct or Schiff Base SM1->INT1 Condensation SM2 Active Methylene Nitrile (e.g., Malononitrile) SM2->INT1 INT2 Cyclized Intermediate INT1->INT2 Intramolecular Cyclization PROD Quinoline-3-carbonitrile INT2->PROD Dehydration (Aromatization)

Caption: Generalized workflow for the Friedländer Annulation.

Detailed Experimental Protocol

This protocol is a representative example utilizing molecular iodine as an efficient and mild catalyst. Iodine has emerged as an excellent catalyst for this transformation due to its Lewis acidic nature and affordability.[12][14]

Materials:

  • Substituted 2-aminoacetophenone (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • Molecular Iodine (I₂) (10 mol%)

  • Ethanol (5 mL)

  • Round-bottom flask equipped with a reflux condenser

  • Stirring plate with heating mantle

Procedure:

  • Vessel Preparation: To a 25 mL round-bottom flask, add the substituted 2-aminoacetophenone (1.0 mmol), malononitrile (1.2 mmol), and ethanol (5 mL).

  • Catalyst Addition: Add molecular iodine (10 mol%) to the mixture.

  • Reaction: Place the flask in a preheated heating mantle and reflux the mixture with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). Reactions are typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (20 mL).

  • Isolation: The solid product will precipitate. Collect the crude solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from hot ethanol to afford the pure quinoline-3-carbonitrile derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Causality and Optimization Insights
  • Choice of Catalyst: While classic Friedländer reactions used strong acids or bases (like NaOH or H₂SO₄), these conditions can lead to side reactions like self-condensation of the ketone.[7][11][17] Mild Lewis acids like Iodine,[12][14] or nanocatalysts,[1][2] offer higher yields and cleaner reaction profiles by effectively activating the carbonyl groups towards nucleophilic attack without promoting unwanted side reactions.

  • Solvent Selection: Ethanol is a common and effective solvent as it readily dissolves the reactants and is relatively benign.[10] For certain substrates, solvent-free conditions under microwave irradiation can dramatically reduce reaction times and improve energy efficiency.[10][18]

  • Substrate Scope: The reaction is robust and tolerates a wide variety of substituents on the 2-aminoaryl ketone. Both electron-donating and electron-withdrawing groups are generally well-accommodated, allowing for the synthesis of a diverse library of derivatives.[19]

Protocol II: The Multi-Component Reaction (MCR) Approach

Multi-component reactions (MCRs) are a synthetic chemist's ideal tool for building molecular complexity in a single step.[9][20] For quinoline-3-carbonitriles, a four-component reaction involving an aldehyde, a ketone with an α-methylene group, a source of cyanide (like ethyl cyanoacetate), and a nitrogen source (like ammonium acetate) is highly effective.[3][6]

Principle and Mechanism

This one-pot synthesis proceeds through a cascade of reactions. While the exact sequence can vary, a common pathway involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound (ethyl cyanoacetate). This is followed by a Michael addition of an enamine (formed in situ from the ketone and ammonium acetate), and subsequent intramolecular cyclization and oxidation/aromatization to furnish the final quinoline scaffold. The elegance of this MCR lies in its convergence, where multiple bonds are formed in a single operation.[20]

Visualizing the MCR Workflow

MCR_Workflow cluster_inputs Four Components cluster_pot One-Pot Reaction Vessel cluster_output Final Product A Aromatic Aldehyde P Cascade of Reactions: - Knoevenagel Condensation - Michael Addition - Cyclization & Aromatization A->P B Active Methylene Ketone B->P C Ethyl Cyanoacetate C->P D Ammonium Acetate (Nitrogen Source) D->P OUT Highly Substituted Quinoline-3-carbonitrile P->OUT Single Operation

Caption: Convergent workflow of a four-component MCR.

Detailed Experimental Protocol

This protocol describes a practical, environmentally friendly MCR using a recyclable clay catalyst in a green solvent.[21]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Substituted aniline (1.0 mmol)

  • 2-Cyanoacetohydrazide (1.0 mmol)

  • Bleaching Earth Clay (BEC) catalyst (15 wt%)

  • Polyethylene glycol (PEG-400) (5 mL)

  • Round-bottom flask with magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), substituted aniline (1.0 mmol), 2-cyanoacetohydrazide (1.0 mmol), and PEG-400 (5 mL).

  • Catalyst Addition: Add the Bleaching Earth Clay (15 wt%) to the stirred mixture.

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for the required time (typically 1-2 hours). Monitor the reaction by TLC.[21]

  • Product Isolation: After completion, cool the reaction to room temperature. Add cold water (15 mL) to the flask. The solid product will precipitate.

  • Filtration: Collect the crude product by vacuum filtration. The PEG-400 and catalyst will remain in the aqueous filtrate.

  • Purification: Wash the solid with a small amount of cold ethanol and dry under vacuum. If necessary, further purification can be achieved by recrystallization from ethanol.

  • Catalyst Recycling: The aqueous filtrate containing PEG-400 and the BEC catalyst can be recovered and reused for subsequent reactions, enhancing the sustainability of the process.[21]

Causality and Optimization Insights
  • The MCR Advantage: This approach allows for the rapid creation of complex, "drug-like" molecules from simple, commercially available starting materials.[3][6] The ability to vary all four components provides access to a vast chemical space, which is invaluable for structure-activity relationship (SAR) studies.[19]

  • Green Chemistry Focus: The use of a recyclable, heterogeneous catalyst like bleaching earth clay and a benign, reusable solvent like PEG-400 makes this protocol highly sustainable.[21] This contrasts sharply with methods requiring stoichiometric amounts of toxic reagents or volatile organic solvents.

  • Driving the Reaction: Ammonium acetate serves as both a nitrogen source and a catalyst for the initial condensation steps. The final aromatization to the stable quinoline ring is the thermodynamic driving force for the entire cascade.

Data Summary and Comparison

The following table summarizes representative outcomes for the synthesis of various quinoline-3-carbonitrile derivatives using a one-pot, four-component approach, demonstrating the method's efficiency and broad substrate scope.

EntryAldehydeKetoneCatalystConditionsYield (%)Reference
1Benzaldehyde6-methoxy-tetraloneAmmonium AcetateReflux, 6h92[3][6]
24-Chlorobenzaldehyde6-methoxy-tetraloneAmmonium AcetateReflux, 5h94[3][6]
34-Methylbenzaldehyde6-methoxy-tetraloneAmmonium AcetateReflux, 6h90[3][6]
44-Nitrobenzaldehyde6-methoxy-tetraloneAmmonium AcetateReflux, 4h95[3][6]
5Thiophene-2-carbaldehydeSubstituted AnilineBleaching Earth Clay80°C, 1.5h89[21]
64-ChlorobenzaldehydeSubstituted AnilineBleaching Earth Clay80°C, 1h92[21]

*Note: In this MCR variant, an aniline and 2-cyanoacetohydrazide are used instead of a ketone and ammonium acetate.

Conclusion

The one-pot synthesis of quinoline-3-carbonitrile derivatives via modern Friedländer annulation or multi-component reaction strategies offers significant advantages over classical, multi-step methods. These protocols provide researchers with robust, efficient, and often environmentally friendly pathways to access this critical heterocyclic scaffold. By understanding the underlying mechanisms and the rationale for experimental choices, scientists can effectively leverage these techniques to accelerate the discovery and development of novel therapeutics and functional materials.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide is designed for researchers, medicinal chemists, and professionals in drug development, providing an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction as applied to chloroquinoline scaffolds. Chloroquinolines represent a class of cost-effective and readily available substrates for the synthesis of complex aryl- and heteroaryl-substituted quinolines, which are privileged structures in a multitude of clinically significant molecules. This document moves beyond a generic overview to offer a detailed analysis of the reactivity of various chloroquinoline isomers, supported by field-proven protocols, troubleshooting guidance, and a discussion of the critical reaction parameters that govern success. We aim to equip the practicing scientist with the necessary knowledge to rationally design, optimize, and execute these powerful C-C bond-forming reactions with a high degree of confidence and efficiency.

Introduction: The Strategic Value of Chloroquinolines in Drug Discovery

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The functionalization of this scaffold is paramount for the exploration of structure-activity relationships (SAR) and the development of new chemical entities. The Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for this purpose, celebrated for its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[1]

While aryl bromides and iodides are traditionally more reactive substrates, the economic and logistical advantages of using aryl chlorides have driven significant research into developing catalyst systems capable of activating the more robust C-Cl bond. Chloroquinolines, in particular, offer a strategic advantage as versatile and often less expensive starting materials for the synthesis of novel drug candidates.[2] This guide provides a detailed examination of the factors influencing the Suzuki coupling of chloroquinolines and presents practical protocols to facilitate their successful application in a research and development setting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps, initiated by a palladium(0) species.[3]

  • Oxidative Addition: The cycle begins with the oxidative addition of the chloroquinoline to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides, and results in the formation of a Pd(II) intermediate.[3] The electron-deficient nature of the quinoline ring, due to the electronegative nitrogen atom, can influence the rate of this step.[4]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is therefore critical and can significantly impact reaction efficiency.[5]

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed aryl-quinoline product from the Pd(II) complex, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_intermediate Ar-Pd(II)-Cl(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OH)₂ (activated by base) diaryl_pd Ar-Pd(II)-Ar'(L_n) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product reactants Ar-Cl + Ar'-B(OH)₂ base Base base->transmetalation

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Isomer-Specific Reactivity and Considerations

The position of the chlorine atom on the quinoline scaffold significantly impacts its reactivity due to a combination of electronic and steric effects. A nuanced approach is therefore required when developing protocols for different isomers.

  • 2- and 4-Chloroquinolines: The chlorine atoms at the 2- and 4-positions are situated on the electron-deficient pyridine ring. This makes the C-Cl bond more susceptible to nucleophilic attack and facilitates oxidative addition to the palladium catalyst.[4] These isomers are generally more reactive in Suzuki couplings compared to those with chlorine on the carbocyclic ring.

  • 6- and 7-Chloroquinolines: The chlorine atoms at these positions are on the benzene ring component of the quinoline system. Their reactivity is more akin to that of a standard chloroarene, though still influenced by the overall electron-deficient nature of the fused heterocyclic system.

  • 8-Chloroquinoline: The 8-position is subject to significant steric hindrance from the peri-hydrogen at the 1-position and the nitrogen lone pair. This can impede the approach of bulky catalyst complexes, potentially requiring more active catalyst systems or less sterically demanding boronic acids to achieve efficient coupling.[6]

  • 3- and 5-Chloroquinolines: These isomers present their own unique electronic environments. While less commonly encountered in readily available starting materials, their successful coupling often relies on robust catalyst systems capable of overcoming any lack of electronic activation.

Key Experimental Parameters: A Guide to Optimization

The success of a Suzuki coupling with a chloroquinoline hinges on the careful selection of several key parameters.

Catalyst and Ligand Selection

For the coupling of less reactive aryl chlorides like chloroquinolines, standard catalysts such as Pd(PPh₃)₄ may prove insufficient.[4] Modern catalyst systems employing bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

Catalyst/Ligand SystemKey Features & Applications
Pd(OAc)₂ or Pd₂(dba)₃ with Buchwald Ligands (e.g., SPhos, XPhos) Highly effective for a broad range of aryl chlorides, including electron-deficient heteroaryl chlorides.[4] These ligands promote high catalytic turnover numbers.
PdCl₂(dppf) A reliable and commonly used catalyst, particularly effective in the synthesis of drug-like molecules.[2]
Pd-PEPPSI Catalysts Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes are air- and moisture-stable, offering operational simplicity and high reactivity for various cross-coupling reactions.[2][7]
Pd(PPh₃)₄ Can be effective for more reactive chloroquinolines (e.g., 2- and 4-isomers) or when used in microwave-assisted reactions.[4][8]
The Crucial Role of the Base

The base is essential for the activation of the boronic acid, promoting the formation of a more nucleophilic "ate" complex that facilitates transmetalation. The choice of base can dramatically influence reaction outcomes.

BaseProperties and Typical Use Cases
Potassium Carbonate (K₂CO₃) A common and effective base, often used in aqueous solvent mixtures.
Cesium Carbonate (Cs₂CO₃) A stronger base that can be effective in challenging couplings. Its higher solubility in organic solvents can be advantageous.
Potassium Phosphate (K₃PO₄) A strong base that is often successful when other bases fail, particularly with sterically hindered substrates or less reactive chlorides.[4]
Solvent Systems

The solvent must be capable of dissolving the organic substrates, the catalyst, and, to some extent, the inorganic base. Biphasic solvent systems are common.

  • Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are frequently used, often in combination with water to dissolve the inorganic base.[4]

  • Microwave-Assisted Reactions: The use of microwave irradiation can significantly accelerate reaction times and improve yields, often allowing for the use of less active catalysts or lower temperatures.[4]

Figure 2: Experimental workflow for optimizing Suzuki coupling reactions.

Detailed Experimental Protocols

The following protocols are provided as robust starting points and may require optimization for specific substrate combinations. Safety Note: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere.

Protocol 1: General Procedure for Suzuki Coupling of 2- or 4-Chloroquinolines

This protocol is suitable for the more reactive chloroquinoline isomers.

Materials:

  • 2-Chloroquinoline or 4-Chloroquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • PdCl₂(dppf) (0.03 mmol, 3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the chloroquinoline, arylboronic acid, PdCl₂(dppf), and sodium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Robust Conditions for Less Reactive Chloroquinolines (e.g., 6-, 7-, 8-Isomers)

This protocol employs a more active catalyst system suitable for challenging couplings.

Materials:

  • Chloroquinoline isomer (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.08 mmol, 8 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In an inert atmosphere glovebox or using Schlenk technique, add the chloroquinoline, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ to a dry reaction vessel.

  • Add anhydrous, degassed toluene.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress. Reactions may require 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Protocol 3: Microwave-Assisted Suzuki Coupling

This method offers rapid reaction times and can be particularly effective for library synthesis.

Materials:

  • Chloroquinoline (0.5 mmol)

  • Arylboronic acid (0.6 mmol)

  • Pd(PPh₃)₄ (0.025 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (1.0 mmol)

  • DMF/Water (4:1 mixture, 2 mL)

Procedure:

  • To a 10 mL microwave vial, add the chloroquinoline, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the DMF/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 140-150 °C for 15-30 minutes.

  • Cool the vial to room temperature before opening.

  • Perform a standard aqueous work-up as described in Protocol 1.

  • Purify the product via column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst or degraded ligand. 2. Insufficiently strong base. 3. Reaction temperature too low.1. Use fresh catalyst/ligand; consider a more active system (e.g., Buchwald ligands). 2. Switch to a stronger base (e.g., K₃PO₄). 3. Increase the reaction temperature or switch to microwave heating.
Protodeborylation of Boronic Acid 1. Harsh reaction conditions (high temperature, strong base). 2. Presence of excess water.1. Lower the reaction temperature or use a milder base. 2. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.
Dehalogenation of Chloroquinoline 1. Presence of a hydride source (e.g., from solvent). 2. Catalyst decomposition.1. Avoid protic solvents like alcohols if dehalogenation is observed. 2. Use a more stable palladium precatalyst or adjust the ligand-to-metal ratio.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. High catalyst loading.1. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. 2. Reduce the catalyst loading.

Conclusion

The Suzuki-Miyaura cross-coupling of chloroquinolines is a powerful and versatile strategy for the synthesis of complex, biologically relevant molecules. While the reduced reactivity of the C-Cl bond compared to its heavier halogen counterparts presents a challenge, modern palladium catalysis, particularly with bulky, electron-rich phosphine ligands, has rendered these transformations routine. By understanding the underlying mechanism and the distinct reactivity profiles of the various chloroquinoline isomers, researchers can rationally select and optimize reaction conditions to achieve high yields and purity. The protocols and troubleshooting guide presented herein serve as a practical resource for scientists in drug discovery and development, facilitating the efficient exploration of the vast chemical space accessible from chloroquinoline building blocks.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions on the 4-Position of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with functionalization at the 4-position being particularly critical for modulating biological activity and material properties. Nucleophilic aromatic substitution (SNAr) at the C4-position of quinolines, especially those bearing a good leaving group like a halogen, is a paramount strategy for introducing diverse molecular functionalities. This guide provides an in-depth exploration of the mechanistic underpinnings, practical execution, and optimization of these vital reactions. We present detailed, field-proven protocols for substitutions with various nucleophiles, including amines, thiols, and alcohols, under different reaction conditions such as conventional heating and microwave irradiation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of 4-substituted quinolines in their work.

Introduction: The Significance of the 4-Position

Quinoline, a bicyclic aromatic heterocycle, is a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The reactivity of the quinoline ring is not uniform; the pyridine ring is generally more electron-deficient than the benzene ring, making it more susceptible to nucleophilic attack.[2]

Specifically, the 2- and 4-positions of the quinoline ring are highly activated towards nucleophilic substitution, a consequence of the electron-withdrawing effect of the ring nitrogen.[2][3] This activation is most pronounced when a good leaving group, typically a halogen like chlorine, is present at these positions. The substitution at the 4-position is of particular interest as it allows for the introduction of a vast array of side chains that can profoundly influence the molecule's interaction with biological targets.[4][5]

The SNAr Mechanism: A Stepwise Pathway

The predominant mechanism for nucleophilic substitution on 4-haloquinolines is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][6] This is a two-step addition-elimination process.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge in this intermediate is delocalized over the aromatic system and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.[2][3]

Step 2: Elimination of the Leaving Group In the second step, the aromaticity of the quinoline ring is restored by the expulsion of the leaving group (e.g., chloride ion). This step is typically fast.[8]

The overall rate of the SNAr reaction is influenced by several factors:

  • The nature of the leaving group: The reaction rate increases with a better leaving group (I > Br > Cl > F).[8]

  • The strength of the nucleophile: Stronger nucleophiles generally react faster.

  • Electron-withdrawing groups on the quinoline ring: These groups can further activate the ring towards nucleophilic attack.[9]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 4-Chloroquinoline 4-Chloroquinoline Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized Anion) 4-Chloroquinoline->Meisenheimer_Complex Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) 4-Substituted_Quinoline 4-Substituted Quinoline Meisenheimer_Complex->4-Substituted_Quinoline Elimination Leaving_Group Leaving Group (Cl⁻)

Caption: The SNAr mechanism for nucleophilic substitution at the 4-position of quinoline.

Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific substrates and nucleophiles.

General Protocol for Amination of 4-Chloroquinolines (Conventional Heating)

This protocol is suitable for the reaction of 4-chloroquinolines with primary and secondary amines.

Materials:

  • 4-Chloroquinoline derivative (1.0 eq)

  • Amine (1.0-1.5 eq)[4]

  • Solvent (e.g., ethanol, DMF, NMP)[1][10]

  • Base (optional, e.g., K₂CO₃, Et₃N, if the amine salt is used or to scavenge HCl)[10]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • TLC plates and developing chamber

Procedure:

  • To a solution of the 4-chloroquinoline derivative in the chosen solvent, add the amine.[4]

  • If necessary, add a base.

  • Heat the reaction mixture to reflux (typically 80-150 °C) and monitor the progress by Thin Layer Chromatography (TLC).[10]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.[4]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]

Microwave-Assisted Amination of 4-Chloroquinolines

Microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

  • 4-Chloroquinoline derivative (1.0 eq)

  • Amine (1.0-1.5 eq)[4]

  • Solvent (e.g., ethanol, DMF)

  • Base (if necessary)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the 4-chloroquinoline derivative, the amine, and the solvent.[4]

  • Add a base if required.[4]

  • Seal the vial and place it in the microwave reactor.

  • Set the desired temperature (e.g., 100-150 °C) and reaction time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.[4]

Thiolation of 4-Chloroquinolines

This protocol describes the introduction of a sulfur nucleophile.

Materials:

  • 4-Chloroquinoline derivative (1.0 eq)

  • Thiol (1.0-1.2 eq)

  • Base (e.g., NaH, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, THF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a suspension of the base in the anhydrous solvent, add the thiol dropwise at 0 °C to generate the thiolate.

  • After stirring for a short period, add the 4-chloroquinoline derivative.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Nucleophile ClassTypical ConditionsSolventTemperature (°C)Notes
Amines Conventional HeatingEthanol, DMF, NMP80-150Base may be required.[1][10]
MicrowaveEthanol, DMF100-150Significantly faster reaction times.[4]
Thiols Base (NaH, K₂CO₃)DMF, THF0 - 100Anhydrous conditions are often necessary.
Alcohols/Phenols Strong Base (NaH)DMF, THF25 - 100Anhydrous conditions are crucial.[10]
Azides Sodium AzideDMF, DMSO25 - 100Caution: Azide compounds can be explosive.[11]

Troubleshooting and Optimization

Even with established protocols, challenges can arise. Below is a guide to common issues and potential solutions.

Troubleshooting_Workflow Start Reaction Issue (Low Yield / No Reaction) Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Increase_Temp Increase Reaction Temperature Check_Reagents->Increase_Temp Change_Solvent Change Solvent (e.g., to higher boiling point) Increase_Temp->Change_Solvent Use_Catalyst Consider a Catalyst (e.g., Palladium for C-N coupling) Change_Solvent->Use_Catalyst Stronger_Base Use a Stronger Base Use_Catalyst->Stronger_Base Check_Leaving_Group Is the Leaving Group Sufficiently Activated? Stronger_Base->Check_Leaving_Group Side_Reactions Side Reactions Observed? Check_Leaving_Group->Side_Reactions Lower_Temp Lower Reaction Temperature Side_Reactions->Lower_Temp Yes Success Successful Reaction Side_Reactions->Success No Optimize_Stoichiometry Optimize Nucleophile Stoichiometry Lower_Temp->Optimize_Stoichiometry Optimize_Stoichiometry->Success

Caption: A workflow for troubleshooting common issues in 4-position quinoline substitutions.

Common Issues and Solutions:

  • Low or No Conversion:

    • Reactivity of the Nucleophile: If using a weak nucleophile, consider using a stronger base to deprotonate it, increasing its nucleophilicity.

    • Reaction Temperature: The reaction may require higher temperatures. Consider switching to a higher-boiling solvent or using microwave irradiation.[1]

    • Leaving Group: If the leaving group is not sufficiently activated (e.g., a methoxy group), it may need to be converted to a better leaving group (e.g., a triflate).

  • Side Reactions:

    • Disubstitution: In cases of di- or poly-haloquinolines, substitution at other positions can occur. Reaction conditions, particularly temperature and stoichiometry, can be adjusted to favor monosubstitution.[12]

    • Decomposition: Sensitive substrates or products may degrade at high temperatures. Lowering the reaction temperature and extending the reaction time may be necessary.

  • Poor Solubility:

    • If reactants or products have poor solubility in the chosen solvent, a different solvent system should be explored. Co-solvents can sometimes be effective.

Conclusion

Nucleophilic substitution at the 4-position of quinolines is a robust and versatile method for the synthesis of a wide array of functionalized molecules. A thorough understanding of the SNAr mechanism, careful selection of reaction conditions, and systematic optimization are key to achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to synthesize novel 4-substituted quinolines for applications in drug discovery and beyond.

References

Application Notes & Protocols: 4-Chloro-6-methylquinoline-3-carbonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the strategic application of 4-Chloro-6-methylquinoline-3-carbonitrile in modern organic synthesis. This building block is a highly functionalized quinoline derivative, offering multiple reaction sites for diversification. Its utility is primarily anchored in the reactivity of the C4-chloro substituent, which is activated towards both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The presence of the C3-carbonitrile and C6-methyl groups provides additional handles for modification and influences the electronic properties and solubility of derived compounds. We present detailed protocols, mechanistic insights, and strategic workflows for researchers in medicinal chemistry and materials science to leverage this versatile intermediate for the synthesis of novel molecular entities.

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of this scaffold is paramount for modulating pharmacological profiles. This compound emerges as a particularly valuable starting material due to its inherent chemical features:

  • Activated C4-Position: The chlorine atom at the C4 position is an excellent leaving group, readily displaced via nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effect of the quinoline ring's nitrogen atom.[1]

  • Cross-Coupling Handle: The C4-Cl bond serves as a reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of C-C bonds to introduce aryl or heteroaryl substituents.[4][5]

  • Modulable Nitrile Group: The carbonitrile moiety at the C3 position is a versatile functional group that can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or utilized in cycloaddition reactions to construct fused heterocyclic systems.

  • Methyl Group Influence: The C6-methyl group can influence the pharmacokinetic properties of derivatives by impacting metabolism and solubility, and it provides a potential site for later-stage functionalization.

This guide will detail the synthesis and subsequent chemical transformations of this building block, providing validated protocols and the underlying chemical principles.

Synthesis of the Building Block

The preparation of substituted 2-chloroquinoline-3-carbaldehydes from acetanilide derivatives via the Vilsmeier-Haack reaction is a well-established method.[3] A similar strategy can be adapted for the synthesis of the title carbonitrile, typically starting from the corresponding p-methylacetanilide.

Workflow for Synthesis of this compound

G cluster_stage1 Stage 1: Vilsmeier-Haack Cyclization cluster_stage2 Stage 2: Conversion to Nitrile A p-Methylacetanilide C 2-Chloro-6-methylquinoline- 3-carbaldehyde A->C Reflux, 70-80 °C B Vilsmeier Reagent (POCl₃, DMF) D 2-Chloro-6-methylquinoline- 3-carbaldehyde F Target: 4-Chloro-6-methylquinoline- 3-carbonitrile D->F e.g., Acetic Anhydride E Hydroxylamine Hydrochloride, Followed by Dehydration

Caption: Synthetic workflow for the target building block.

Note: The precise conversion of the 3-carbaldehyde to the 3-carbonitrile involves standard organic transformations, such as oxime formation followed by dehydration.

Core Application I: Nucleophilic Aromatic Substitution (SNAr)

The C4 position of the quinoline ring is electron-deficient, making it highly susceptible to attack by nucleophiles. This SNAr reaction is a cornerstone for introducing diverse functionalities.[1][6]

Mechanistic Insight: The SNAr Pathway

The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. The high reactivity of the C4 position over other positions (like C2) is well-documented for many quinoline and quinazoline systems.[2]

Caption: Generalized S_N_Ar mechanism at the C4 position.

Summary of SNAr Conditions
Nucleophile TypeExample NucleophileTypical SolventConditionsApplication/Product ClassReference
N-Nucleophiles Anilines, Aliphatic AminesIsopropanol, DMF, NMPReflux (80-120 °C) or Microwave (120-150 °C)4-Aminoquinolines (Kinase Inhibitors, Antimalarials)[1][7]
S-Nucleophiles ThiophenolDMF, EthanolBase (e.g., Et₃N), Reflux4-(Arylthio)quinolines[8][9]
N-Nucleophiles Hydrazine HydrateEthanol, DMFReflux4-Hydrazinoquinolines (Synthetic Intermediates)[8][9]
N-Nucleophiles Sodium AzideNMP, DMFRoom Temp. to 50 °C4-Azidoquinolines (Click Chemistry Precursors)[8][10]
Protocol 1: Synthesis of a 4-Anilino-6-methylquinoline-3-carbonitrile Derivative

This protocol describes a general procedure for the reaction with an amine nucleophile under conventional heating.

  • Materials:

    • This compound (1.0 eq)

    • Substituted Aniline (1.2 eq)

    • Isopropanol (or other high-boiling solvent)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a round-bottom flask, add this compound and the selected aniline.

    • Add isopropanol (approx. 0.1 M concentration relative to the quinoline).

    • Heat the mixture to reflux (approx. 82 °C) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-12 hours.[7]

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • If a precipitate has formed, collect the product by vacuum filtration and wash with cold isopropanol.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Core Application II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, and it is widely used in pharmaceutical manufacturing.[11] It allows for the direct arylation of the C4 position, a transformation that is difficult to achieve via other methods.

Mechanistic Insight: The Suzuki Catalytic Cycle

The reaction mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the chloroquinoline, transmetalation with a base-activated boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.[11][12]

Suzuki_Cycle cluster_reactants Inputs A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-Cl(L₂) (Quinoline Complex) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L₂) (Di-aryl Complex) D->E F Reductive Elimination E->F F->A Product 4-Arylquinoline (Ar-Ar') F->Product R1 4-Chloroquinoline (Ar-Cl) R1->B R2 Arylboronic Acid (Ar'-B(OH)₂) R2->D Base Base (e.g., K₂CO₃) Base->D

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Synthesis of a 4-Aryl-6-methylquinoline-3-carbonitrile Derivative

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Materials & Reagents:

ComponentMolar Eq.Purpose
This compound1.0Electrophile
Arylboronic Acid1.2 - 1.5Nucleophile Source
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂0.02 - 0.05Palladium Catalyst
K₂CO₃ or Na₂CO₃ (2M aq. solution)2.0 - 3.0Base (Activates Boronic Acid)
Solvent (e.g., DMF, Dioxane, Toluene)-Reaction Medium
  • Procedure:

    • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the palladium catalyst.

    • Add the anhydrous, deoxygenated solvent (e.g., DMF).

    • Add the aqueous base solution via syringe.

    • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

    • Monitor the reaction by TLC or GC-MS. The reaction is usually complete in 6-24 hours.[4]

  • Work-up and Purification:

    • Cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 4-arylquinoline derivative.

Synthetic Strategy Insight: A Gewald Reaction Approach to Thieno[2,3-b]quinolines

Beyond direct functionalization, this compound can serve as a precursor to more complex heterocyclic systems. The Gewald reaction, a multicomponent reaction to form 2-aminothiophenes, provides a strategic blueprint.[13][14][15] While the starting material itself is not a direct substrate, it can be envisioned as a key component in a multi-step synthesis of valuable thieno[2,3-b]quinoline derivatives, which are also of significant interest in medicinal chemistry.

A hypothetical, yet chemically sound, pathway could involve:

  • Reduction of the Nitrile: The C3-nitrile is reduced to a primary amine (R-CH₂NH₂).

  • Conversion to an Active Methylene Compound: The resulting aminomethyl group is transformed into a more elaborate active methylene species (e.g., an N-acetoacetyl derivative).

  • Intramolecular Gewald-type Cyclization: This newly formed intermediate, possessing both an "active methylene" component and a quinoline ketone precursor (after appropriate manipulation), could undergo an intramolecular cyclization with elemental sulfur to construct the fused thiophene ring.

This forward-thinking approach illustrates how a simple building block can be integrated into complex synthetic strategies to access novel chemical space.

Conclusion

This compound is a robust and highly adaptable building block for synthetic chemistry. The predictable and high-yielding reactivity at the C4-position through both SNAr and palladium-catalyzed cross-coupling reactions allows for the systematic and efficient generation of diverse compound libraries. The protocols and strategic insights provided herein are intended to empower researchers to fully exploit the synthetic potential of this valuable intermediate in their drug discovery and materials science programs.

References

Application Notes & Protocols: Development of Irreversible Inhibitors Using Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the rational design, synthesis, and evaluation of irreversible inhibitors built upon the versatile quinoline scaffold. Targeted covalent inhibitors (TCIs) offer distinct pharmacological advantages, including prolonged duration of action and high potency, often achievable at lower doses. The quinoline core, a privileged scaffold in medicinal chemistry, provides an exceptional foundation for TCIs due to its rigid structure, capacity for diverse functionalization, and inherent drug-like properties.[1][2] This document details the strategic considerations for inhibitor design, step-by-step protocols for essential biochemical and cellular assays, and troubleshooting guidance for researchers, scientists, and drug development professionals.

Introduction: Why Quinoline Scaffolds for Irreversible Inhibition?

The resurgence of interest in covalent inhibitors stems from their ability to achieve durable and profound target modulation, a feat often difficult for reversible inhibitors competing with high concentrations of endogenous substrates.[3] The core principle of a targeted irreversible inhibitor involves a two-step mechanism: initial, reversible binding to the target protein, driven by the inhibitor's scaffold, followed by the formation of a stable, covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue on the target.[4]

The quinoline scaffold is particularly well-suited for this task for several key reasons:

  • Structural Rigidity and Recognition: The planar, bicyclic aromatic system of quinoline provides a rigid framework that can be tailored to fit into specific binding pockets, facilitating the crucial initial non-covalent interaction.

  • Versatile "Exit Vectors": Quinoline can be readily functionalized at multiple positions, allowing for the precise placement of the electrophilic warhead to ensure optimal orientation for reaction with the target nucleophile.[5][6]

  • Drug-like Properties: The quinoline nucleus is a common feature in many FDA-approved drugs, indicating its favorable ADME (absorption, distribution, metabolism, and excretion) properties.[2]

  • Modulation of Reactivity: The electronic properties of the quinoline ring can influence the reactivity of the attached warhead, providing a handle to fine-tune the inhibitor's potency and selectivity.

This guide will walk you through the entire workflow, from conceptual design to cellular validation, for developing novel quinoline-based irreversible inhibitors.

Part 1: Inhibitor Design and Synthesis Strategy

The design of a quinoline-based TCI is a balancing act between optimizing non-covalent binding affinity (governed by the scaffold) and tuning the chemical reactivity of the warhead.

Scaffold Design and Warhead Selection

The process begins with a known binding scaffold for the target of interest or through fragment-based screening. The quinoline core is then decorated with functional groups to maximize affinity for the target's binding site. Concurrently, a suitable electrophilic warhead must be selected and positioned to react with a nearby nucleophilic residue (most commonly cysteine, but also serine, lysine, or tyrosine).

Causality: The initial non-covalent binding step (KI) is critical. A high-affinity interaction ensures that the inhibitor spends sufficient time in the binding pocket, increasing the probability of the covalent reaction (kinact). This allows for the use of a less intrinsically reactive warhead, which in turn minimizes off-target reactions and potential toxicity.[4]

Warhead TypeTarget ResidueReactivity ProfileKey Considerations
Acrylamide CysteineMichael Acceptor. Widely used, moderate reactivity.Can be tuned by substituents. Potential for off-target reactivity with glutathione.
Vinyl Sulfone/Sulfonamide CysteineMichael Acceptor. Generally more reactive than acrylamides.Stable and well-tolerated in many approved drugs.
Cyano-acrylamide CysteineMichael Acceptor. Can be designed for reversible covalent interactions.[7][8]Offers a potential safety advantage over irreversible warheads.
Propargylamide CysteineMichael Acceptor.Less commonly used but effective.
Fluoromethyl Ketone SerineNucleophilic Acyl SubstitutionClassic warhead for serine proteases.
General Synthesis Protocol: Acrylamide-Appended Quinoline

A common strategy involves the synthesis of a quinoline core bearing a handle (e.g., an amine or carboxylic acid) for coupling to the warhead. The following is a generalized protocol for appending an acrylamide warhead.[9][10][11]

Protocol 1: Synthesis of a 4-Acrylamido-Quinoline Derivative

  • Starting Material: Begin with a pre-functionalized quinoline, such as 4-aminoquinoline.

  • Acylation Reaction: Dissolve 4-aminoquinoline (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the acylation and prevent side reactions.

  • Acryloyl Chloride Addition: Add acryloyl chloride (1.1 eq) dropwise to the cooled solution. The dropwise addition prevents polymerization of the acryloyl chloride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with DCM or ethyl acetate. Wash the combined organic layers sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final 4-acrylamido-quinoline inhibitor.

Part 2: Biochemical Characterization: Confirming Irreversibility and Potency

Once synthesized, the inhibitor's activity must be rigorously characterized. For irreversible inhibitors, a simple IC50 value is insufficient and can be misleading, as it is time-dependent.[12] The key parameters are the initial binding affinity (KI) and the maximal rate of inactivation (kinact). The overall potency is best described by the second-order rate constant kinact/KI.[13]

G cluster_design Design & Synthesis cluster_biochem Biochemical Validation cluster_cell Cellular Validation Design Scaffold Design & Warhead Selection Synth Chemical Synthesis Design->Synth Purify Purification & Characterization Synth->Purify IC50_t Protocol 2: Time-Dependent IC50 Assay (Determine kinact/KI) Purify->IC50_t Test Compound Jump Protocol 3: Jump Dilution Assay (Confirm Irreversibility) IC50_t->Jump MassSpec Protocol 4: Intact Protein MS (Confirm Adduct Formation) IC50_t->MassSpec CETSA Protocol 5: CETSA (Target Engagement) MassSpec->CETSA Validated Inhibitor Chemo Protocol 6: Chemoproteomics (Selectivity Profiling) CETSA->Chemo Functional Functional Assays (e.g., Cell Viability) CETSA->Functional Lead Lead Candidate Functional->Lead

Protocol 2: Time-Dependent IC50 Assay (IC50 Shift Assay)

This assay is a high-throughput method to identify time-dependent inhibition and get an initial estimate of potency.[14][15] The principle is that for an irreversible inhibitor, the apparent IC50 will decrease as the pre-incubation time of the inhibitor with the enzyme increases.

  • Objective: To determine if inhibition is time-dependent and to calculate kinact and KI.

  • Materials: Purified target enzyme, substrate, assay buffer, test inhibitor, and a suitable detection system (e.g., fluorescence, luminescence).

  • Procedure: a. Prepare a series of dilutions of the quinoline inhibitor. b. Set up multiple plates or experimental sets. In each set, pre-incubate the enzyme with the inhibitor dilutions for a different length of time (e.g., 0, 15, 30, 60, and 120 minutes) at a constant temperature. Crucially, this pre-incubation is done before adding the substrate. c. After each pre-incubation period, initiate the enzymatic reaction by adding a saturating concentration of the substrate. d. Measure the reaction velocity immediately using a kinetic read or at a fixed endpoint where the uninhibited reaction remains in the linear range. e. Plot the percent inhibition versus inhibitor concentration for each pre-incubation time point and fit the data to a standard dose-response curve to obtain an IC50 value for each time point.

  • Data Analysis: a. A significant decrease in IC50 with increasing pre-incubation time indicates time-dependent inhibition. b. Plot the observed rate of inactivation (kobs) against the inhibitor concentration [I]. The kobs can be derived from the IC50 shift data.[16][17] c. Fit this data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact * [I] / (KI + [I]) d. This fit will yield the values for kinact (the Vmax of the plot) and KI (the concentration of inhibitor that gives half-maximal inactivation rate).

Protocol 3: Jump Dilution Assay to Confirm Irreversibility

This assay directly measures the dissociation rate constant (koff) of an inhibitor-enzyme complex. For a truly irreversible inhibitor, the koff will be effectively zero, and enzyme activity will not recover.[12][18][19]

  • Objective: To distinguish between a slowly-dissociating reversible inhibitor and a truly irreversible inhibitor.

  • Procedure: a. Pre-incubation: Incubate the target enzyme with a high, saturating concentration of the quinoline inhibitor (e.g., 10-20 times its IC50) for a sufficient time to ensure complete complex formation. b. Jump Dilution: Rapidly dilute the enzyme-inhibitor complex mixture by a large factor (e.g., 100-fold or more) into an assay buffer containing the substrate. This "jump" dramatically lowers the concentration of free inhibitor, preventing re-binding.[20][21] c. Monitor Activity: Immediately monitor the enzyme's activity over time.

  • Data Interpretation:

    • Irreversible Inhibition: No recovery of enzyme activity will be observed over time. The enzyme remains inhibited.

    • Reversible (Slow Off-Rate) Inhibition: Enzyme activity will gradually recover as the inhibitor dissociates from the enzyme. The rate of this recovery corresponds to the koff.

Protocol 4: Intact Protein Mass Spectrometry for Adduct Confirmation

This is the definitive experiment to confirm that the inhibitor forms a covalent bond with the target protein.

  • Objective: To verify covalent bond formation and identify the site of modification.

  • Procedure: a. Incubate the purified target protein with a molar excess of the quinoline inhibitor. Include a DMSO control (protein only). b. After incubation (e.g., 2 hours), remove the excess, unbound inhibitor using a desalting column. c. Analyze the protein samples using high-resolution mass spectrometry (e.g., ESI-Q-TOF).

  • Data Analysis:

    • Compare the deconvoluted mass spectrum of the inhibitor-treated protein with the DMSO control.

    • A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.

    • For site identification, the protein-inhibitor complex can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. The modified peptide will show a mass shift, pinpointing the exact amino acid residue that was targeted.

Part 3: Cellular and In Vivo Evaluation

Confirming that an inhibitor works on a purified enzyme is only the first step. It is critical to demonstrate that it can engage its target in the complex environment of a living cell.

Protocol 5: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in intact cells or tissues.[22] The principle is that when a ligand binds to a protein, it generally stabilizes the protein, increasing its melting temperature (Tm).[23][24]

  • Objective: To confirm that the quinoline inhibitor binds to its intended target in a cellular context.

  • Procedure: a. Treatment: Treat cultured cells with the quinoline inhibitor at various concentrations. Include a vehicle control (e.g., DMSO). b. Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C). c. Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation. d. Detection: Quantify the amount of soluble target protein remaining at each temperature using a specific antibody via Western Blot, ELISA, or other protein detection methods.

  • Data Analysis:

    • Melt Curve: Plot the fraction of soluble protein versus temperature for both vehicle and inhibitor-treated samples. A shift of this "melt curve" to higher temperatures in the presence of the inhibitor indicates target stabilization and thus, engagement.[25]

    • Isothermal Dose-Response: By heating all samples at a single, optimized temperature, you can generate a dose-response curve to determine the cellular EC50 for target engagement.[26]

Protocol 6: Chemoproteomic Profiling for Selectivity

A critical concern for covalent inhibitors is off-target reactivity. Chemoproteomics provides a global, unbiased view of an inhibitor's selectivity across the entire proteome.[27][28]

  • Objective: To identify all cellular proteins that are covalently modified by the quinoline inhibitor.

  • General Approach (Competitive Profiling): a. Treat cells or cell lysates with your quinoline inhibitor at various concentrations. b. Add a broad-spectrum, alkyne-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne). This probe will label all accessible cysteines that were not already blocked by your inhibitor. c. Lyse the cells and use click chemistry to attach a biotin tag to the alkyne-labeled proteins. d. Enrich the biotinylated proteins using streptavidin beads. e. Identify and quantify the enriched proteins using mass spectrometry.

  • Data Interpretation: True targets of your quinoline inhibitor will show a dose-dependent decrease in signal, as the inhibitor prevents them from being labeled by the broad-spectrum probe. This method can reveal both the intended target and any unintended off-targets, providing crucial information for safety and lead optimization.[29][30][31]

Part 4: Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
No Time-Dependence in IC50 Assay 1. Inhibitor is purely reversible.2. kinact is too slow to be observed in the assay window.3. Inhibitor is unstable in the assay buffer.1. Confirm with Jump Dilution (Protocol 3).2. Extend pre-incubation times significantly.3. Check inhibitor stability by LC-MS over time in the assay buffer.
High Off-Target Reactivity The electrophilic warhead is too reactive.Synthesize analogs with a less reactive warhead (e.g., add electron-withdrawing groups near the warhead to decrease its electrophilicity).
No Target Engagement in CETSA 1. Poor cell permeability.2. Inhibitor is rapidly metabolized or effluxed.3. The inhibitor does not stabilize the protein upon binding.1. Assess permeability using a PAMPA assay.2. Co-incubate with efflux pump inhibitors.3. This is a limitation of CETSA; use an orthogonal method like a cellular activity assay or antibody-based proximity assay.
Inconsistent Western Blots Inadequate phosphatase/protease inhibition during lysis; suboptimal antibody concentrations.Always use fresh lysis buffer with a full cocktail of inhibitors; carefully titrate primary and secondary antibodies for optimal signal-to-noise.[32]

Conclusion

The development of irreversible inhibitors using quinoline scaffolds represents a powerful strategy in modern drug discovery. By combining rational design with a rigorous and systematic evaluation cascade, researchers can harness the pharmacological benefits of covalent inhibition while mitigating the risks of non-specific reactivity. The protocols and strategies outlined in this guide provide a robust framework for identifying and optimizing potent, selective, and effective quinoline-based targeted covalent inhibitors.

References

Application of 4-Chloro-6-methylquinoline-3-carbonitrile in Cancer Research: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. In the realm of oncology, quinoline derivatives have emerged as a particularly fruitful area of investigation, yielding potent inhibitors of key signaling pathways that drive cancer progression. This guide focuses on a specific, yet representative, class of quinoline derivatives: substituted quinoline-3-carbonitriles. While direct, extensive research on 4-Chloro-6-methylquinoline-3-carbonitrile is emerging, we will draw upon the well-established principles and experimental data from closely related and extensively studied analogs, particularly 4-anilino-6,7-dialkoxyquinoline-3-carbonitriles, to provide a robust framework for its application in cancer research. This approach allows us to present detailed, field-proven protocols and mechanistic insights that are directly translatable to the investigation of novel quinoline-based compounds.

Mechanistic Rationale: Targeting Aberrant Kinase Signaling

A significant number of quinoline-based anticancer agents function as inhibitors of protein kinases, enzymes that play a pivotal role in regulating cellular processes such as proliferation, survival, and differentiation.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

The 4-anilinoquinoline-3-carbonitrile scaffold, a close analog of the subject compound, has been extensively developed as a potent inhibitor of several critical kinases, including the Epidermal Growth Factor Receptor (EGFR), Src, and MEK.[2] The design of these inhibitors was spurred by the success of 4-anilinoquinazolines, a class of compounds that includes clinically approved drugs like gefitinib and erlotinib.[3] A key insight was the bioisosteric replacement of the N3 atom in the quinazoline ring with a carbon atom bearing an electron-withdrawing cyano group, leading to the quinoline-3-carbonitrile core.[2][3] This modification was predicted to maintain crucial interactions within the ATP-binding pocket of the target kinase.[3]

A homology model of the EGFR kinase domain suggests that the cyano group of the quinoline-3-carbonitrile can interact with a threonine residue (Thr 830), displacing a water molecule that is typically bound by the N3 atom of quinazoline inhibitors.[3] This interaction, coupled with the binding of the 4-anilino moiety in the hydrophobic pocket, contributes to the high-affinity inhibition of kinase activity.

The following diagram illustrates the general mechanism of action of 4-anilinoquinoline-3-carbonitrile derivatives as EGFR inhibitors.

EGFR_inhibition EGFR Signaling and Inhibition by Quinoline-3-carbonitriles cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathway Downstream Signaling EGFR EGFR ATP ATP Ras Ras EGFR->Ras Activates EGF EGF Ligand EGF->EGFR Binds Inhibitor 4-Anilinoquinoline- 3-carbonitrile Inhibitor->EGFR Inhibits ADP ADP ATP->ADP Phosphorylation P P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition by 4-anilinoquinoline-3-carbonitriles.

Quantitative Analysis of Anticancer Activity

The efficacy of novel anticancer compounds is quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative IC50 values for a well-characterized 4-anilino-6,7-dialkoxyquinoline-3-carbonitrile analog, demonstrating its potent anticancer activity.

Compound IDTarget Cell LineCancer TypeIC50 (µM)Reference
Analog A A431Epidermoid Carcinoma0.05[3]
NCI-H460Large Cell Lung Carcinoma0.12[3]
SW-620Colorectal Adenocarcinoma0.25[3]
MCF-7Breast Adenocarcinoma>10[3]

Note: Analog A is a representative 4-(3-bromoanilino)-6,7-dimethoxyquinoline-3-carbonitrile. The variation in IC50 values across different cell lines highlights the importance of screening against a diverse panel to identify sensitive cancer types.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 4-anilinoquinoline-3-carbonitrile derivatives. These protocols are designed to be self-validating and include explanations for key experimental choices.

Synthesis of 4-Anilino-6,7-dialkoxyquinoline-3-carbonitriles

This protocol describes a robust method for the synthesis of the target compounds, adapted from established procedures.[3]

Workflow for Synthesis:

synthesis_workflow Synthesis Workflow for 4-Anilinoquinoline-3-carbonitriles Start Substituted Aniline Step1 Condensation with Ethyl (ethoxymethylene)cyanoacetate Start->Step1 Intermediate1 Enamine Intermediate Step1->Intermediate1 Step2 Thermal Cyclization Intermediate1->Step2 Intermediate2 6,7-Dialkoxy-4-oxo-1,4- dihydroquinoline-3-carbonitrile Step2->Intermediate2 Step3 Chlorination (POCl3) Intermediate2->Step3 Intermediate3 4-Chloro-6,7-dialkoxyquinoline- 3-carbonitrile Step3->Intermediate3 Step4 Nucleophilic Substitution with Substituted Aniline Intermediate3->Step4 End Final Product: 4-Anilino-6,7-dialkoxyquinoline- 3-carbonitrile Step4->End

Caption: General synthetic workflow for 4-anilinoquinoline-3-carbonitriles.

Step-by-Step Protocol:

  • Condensation: In a round-bottom flask, dissolve the starting substituted 3,4-dialkoxyaniline (1.0 eq.) in a suitable solvent such as ethanol. Add ethyl (ethoxymethylene)cyanoacetate (1.1 eq.) and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: This step forms the enamine intermediate, which is the precursor for the subsequent cyclization reaction.

  • Thermal Cyclization: Remove the solvent under reduced pressure. The resulting residue is then heated in a high-boiling point solvent like Dowtherm A at 250 °C for 30-60 minutes.

    • Rationale: The high temperature induces an intramolecular cyclization to form the quinolone ring system.

  • Purification of Intermediate: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane, and the precipitated solid is collected by filtration. The crude product, 6,7-dialkoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, can be purified by recrystallization.

  • Chlorination: Suspend the purified quinolone (1.0 eq.) in phosphorus oxychloride (POCl3, 5-10 eq.) and add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 2-4 hours.

    • Rationale: This step converts the 4-oxo group into a 4-chloro group, which is a good leaving group for the subsequent nucleophilic substitution.

  • Nucleophilic Aromatic Substitution: After cooling, the excess POCl3 is carefully removed under reduced pressure. The residue is dissolved in a suitable solvent like isopropanol, and the desired substituted aniline (1.2 eq.) is added. The reaction mixture is heated to reflux for 4-8 hours.

    • Rationale: The aniline displaces the chloride at the 4-position to form the final 4-anilinoquinoline-3-carbonitrile product.

  • Final Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system. The structure and purity of the final compound should be confirmed by NMR, Mass Spectrometry, and elemental analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol is a standard method for determining the IC50 values of test compounds.[4]

Workflow for MTT Assay:

mtt_workflow MTT Cytotoxicity Assay Workflow Start Cancer Cell Culture Step1 Seed cells in 96-well plate Start->Step1 Step2 Incubate for 24h Step1->Step2 Step3 Treat with serial dilutions of test compound Step2->Step3 Step4 Incubate for 48-72h Step3->Step4 Step5 Add MTT reagent Step4->Step5 Step6 Incubate for 4h Step5->Step6 Step7 Add solubilization buffer Step6->Step7 Step8 Measure absorbance at 570 nm Step7->Step8 End Calculate IC50 value Step8->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[4]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with DMSO) and untreated control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[4]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Concluding Remarks for the Research Professional

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. By leveraging the extensive knowledge base established for its 4-anilino analogs, researchers can efficiently design and execute experiments to evaluate its therapeutic potential. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for these investigations, from chemical synthesis to cellular characterization. As with any drug discovery program, careful consideration of structure-activity relationships, selectivity profiling against a panel of kinases, and evaluation in relevant in vivo models will be crucial for advancing lead compounds toward clinical development.

References

Application Notes and Protocols for Antimalarial Drug Discovery with Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy and Modern Imperative of Quinolines in Malaria Therapy

Malaria, a life-threatening disease caused by parasites of the Plasmodium genus, remains a formidable global health challenge, responsible for millions of infections and hundreds of thousands of deaths annually.[1][2] The fight against this disease has been inextricably linked to a specific class of heterocyclic aromatic compounds: the quinolines. From the 17th-century discovery of quinine in the bark of the Cinchona tree to the 20th-century synthesis of chloroquine (CQ), amodiaquine, and mefloquine, quinoline-based drugs have been the cornerstone of antimalarial chemotherapy.[3][4]

The primary target of these drugs is the intraerythrocytic stage of the parasite's life cycle, where it voraciously consumes host hemoglobin within a specialized acidic organelle called the digestive vacuole (DV).[5][6][7] This process releases large quantities of toxic free heme, which the parasite detoxifies by polymerizing it into an inert crystalline pigment known as hemozoin.[6][8][9] The genius of quinoline antimalarials lies in their ability to disrupt this critical detoxification pathway.[5][8][10]

However, the widespread emergence of drug-resistant Plasmodium falciparum strains, particularly against the once-panacea chloroquine, has severely compromised their efficacy and fueled an urgent need for novel therapeutic agents.[1][6] This has catalyzed a renaissance in quinoline-focused drug discovery. Modern medicinal chemistry efforts are no longer limited to simple analogs but have expanded to include sophisticated strategies like molecular hybridization and the re-engineering of the quinoline scaffold to create potent compounds that can overcome existing resistance mechanisms.[1][3][11][12]

These application notes provide a comprehensive guide for researchers engaged in the discovery and development of next-generation quinoline-based antimalarials. We will explore the fundamental mechanism of action, detail robust protocols for synthesis and biological evaluation, and discuss strategies to circumvent the persistent challenge of drug resistance.

Section 1: Mechanism of Action - The Heme Detoxification Pathway as a Prime Target

The efficacy of the most widely used 4-aminoquinoline drugs, such as chloroquine, is primarily attributed to their interference with heme metabolism.[1][5] As weak bases, these drugs traverse several biological membranes to accumulate to high concentrations (up to 1000-fold) within the acidic environment (pH ~5.3) of the parasite's digestive vacuole.[5][7][13] Once inside, they become protonated and are trapped.

This high concentration of drug is crucial for its therapeutic effect: inhibiting the polymerization of toxic heme into non-toxic hemozoin.[8][9] The quinoline molecule is thought to form a complex with heme, sterically preventing the heme molecules from being incorporated into the growing hemozoin crystal.[10][14] The resulting buildup of free heme is highly toxic to the parasite, inducing oxidative stress and damaging cellular membranes, ultimately leading to parasite lysis.[6][14]

While this is the canonical mechanism for 4-aminoquinolines, other quinolines like mefloquine are more lipophilic and do not concentrate as extensively in the DV, suggesting they may have alternative or additional sites of action.[5]

Mechanism_of_Action cluster_erythrocyte Infected Erythrocyte cluster_parasite Plasmodium Parasite cluster_dv Digestive Vacuole (Acidic) Hb Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hb->Heme Digestion AA Amino Acids Hb->AA Digestion Hz Non-Toxic Hemozoin (β-hematin crystal) Heme->Hz Heme Polymerase (Detoxification) CQ_Heme Quinoline-Heme Complex Heme->CQ_Heme Binding Lysis Parasite Lysis (Oxidative Stress, Membrane Damage) Heme->Lysis Toxicity CQ_out Quinoline Derivative (e.g., Chloroquine) CQ_in Accumulated/ Protonated Quinoline CQ_out->CQ_in Weak Base Accumulation CQ_in->CQ_Heme CQ_Heme->Hz

Caption: Mechanism of 4-aminoquinoline antimalarials in the parasite's digestive vacuole.

Section 2: Medicinal Chemistry Strategies & Structure-Activity Relationships (SAR)

The quinoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundation for drugs targeting various biological systems.[1][12] For antimalarial 4-aminoquinolines, decades of research have established key structure-activity relationships (SAR).

Key SAR Insights for 4-Aminoquinolines:

  • 7-Chloro Group: An electron-withdrawing group, typically a chlorine atom, at the 7-position of the quinoline ring is essential for high antimalarial potency.[15]

  • 4-Amino Side Chain: The nature of the side chain at the 4-position is critical. A flexible dialkylaminoalkyl chain with 2-5 carbon atoms between the two nitrogen atoms, as seen in chloroquine, is optimal for activity.[15][16]

  • Terminal Amine: The tertiary amine at the end of the side chain is important for the weak base properties that allow the drug to accumulate in the acidic digestive vacuole.[16]

The challenge of chloroquine resistance has driven the evolution of these strategies. A leading modern approach is molecular hybridization , which involves covalently linking the quinoline pharmacophore to another biologically active moiety.[3] This can create bifunctional molecules that may have multiple mechanisms of action, improved pharmacokinetic properties, or the ability to evade resistance mechanisms.

Examples of Quinoline Hybrids:

  • Quinoline-Chalcone Hybrids: Combine the heme-targeting quinoline with chalcones, which are known to have independent antiplasmodial activity.[3]

  • Quinoline-Triazole Hybrids: Link quinolines to triazole moieties, a strategy that has produced compounds with significant activity against chloroquine-sensitive strains.[2][3]

  • Quinoline-Ferrocene Hybrids: The most famous example is Ferroquine, which incorporates a ferrocenyl group and has shown efficacy against multi-drug resistant P. falciparum isolates.[11][17]

  • Quinoline-Artemisinin Hybrids: Combine the fast-acting artemisinin with the slow-acting quinoline to create a single molecule with potent, broad-spectrum activity.[4][18]

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening Screening Cascade cluster_optimization Optimization Lead_ID Lead Identification (e.g., 4,7-dichloroquinoline) SAR SAR-Guided Modification & Hybridization Lead_ID->SAR Synthesis Chemical Synthesis of Novel Derivatives SAR->Synthesis InVitro_Activity In Vitro Activity (vs. P. falciparum) Synthesis->InVitro_Activity Compound Library InVitro_MoA In Vitro MoA (Heme Inhibition) InVitro_Activity->InVitro_MoA InVitro_Tox In Vitro Cytotoxicity (vs. Mammalian Cells) InVitro_MoA->InVitro_Tox InVivo_Efficacy In Vivo Efficacy (Murine Models) InVitro_Tox->InVivo_Efficacy PK_PD Pharmacokinetics & Pharmacodynamics InVivo_Efficacy->PK_PD Promising Hits Lead_Opt Lead Optimization PK_PD->Lead_Opt Lead_Opt->SAR Iterative Design Candidate Preclinical Candidate Selection Lead_Opt->Candidate

Caption: A generalized workflow for quinoline-based antimalarial drug discovery.

Section 3: Core Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and evaluation of novel quinoline derivatives.

Protocol 1: General Synthesis of a 4-Aminoquinoline Analog

This protocol describes a common synthetic route for preparing 4-aminoquinoline derivatives via nucleophilic aromatic substitution. The causality behind this approach lies in the high reactivity of the chlorine atom at the C-4 position of the 4,7-dichloroquinoline starting material, making it susceptible to displacement by a primary amine.

Objective: To synthesize an N-substituted-7-chloroquinolin-4-amine.

Materials:

  • 4,7-dichloroquinoline

  • Desired primary amine (e.g., N,N-diethylethylenediamine)

  • Phenol or a high-boiling point solvent (e.g., N-methyl-2-pyrrolidone)

  • Base (e.g., Potassium carbonate, K₂CO₃), if necessary

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol mixtures)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4,7-dichloroquinoline (1.0 eq) and phenol (as solvent) or another suitable high-boiling point solvent.

  • Amine Addition: Add the desired primary amine (1.1 - 1.5 eq). The slight excess ensures the complete consumption of the starting material.

  • Heating: Heat the reaction mixture to 120-140°C. The elevated temperature is required to overcome the activation energy for the nucleophilic aromatic substitution. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 4-12 hours), allow the mixture to cool to room temperature.

  • Extraction: Dilute the reaction mixture with DCM and wash sequentially with 1M NaOH (to remove phenol), water, and brine. The basic wash deprotonates any protonated amine products, ensuring they remain in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The eluent system is chosen based on the polarity of the synthesized compound, typically starting with a less polar mixture and gradually increasing polarity.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antimalarial Activity - SYBR Green I-Based Fluorescence Assay

This assay is a widely used, robust method for high-throughput screening of antimalarial compounds.[19] It relies on the fluorescent dye SYBR Green I, which intercalates with DNA. Since mature erythrocytes are anucleated, the fluorescence signal is directly proportional to the amount of parasite DNA, providing a reliable measure of parasite proliferation.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against P. falciparum.

Materials:

  • P. falciparum culture (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant Dd2 strain) maintained in continuous culture.

  • Complete RPMI-1640 medium supplemented with Albumax or human serum.

  • Human erythrocytes (O+).

  • Test compounds dissolved in DMSO (stock solution).

  • Standard antimalarial drugs (e.g., Chloroquine, Artemisinin) for positive controls.

  • 96-well or 384-well black, clear-bottom microplates.

  • SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I dye.

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).

Procedure:

  • Parasite Synchronization: For consistency, use ring-stage synchronized parasite cultures. This ensures that all parasites are at a similar developmental stage at the start of the assay.

  • Plate Preparation: Serially dilute the test compounds in complete medium in the assay plate. Include wells for "no drug" (negative control) and "no parasite" (background) controls.

  • Parasite Addition: Prepare a parasite suspension at ~1% parasitemia and 2% hematocrit. Add 180 µL of this suspension to each well containing 20 µL of diluted compound (for a 96-well plate format).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂). This duration allows for approximately 1.5-2 cycles of parasite replication.

  • Lysis and Staining: After incubation, freeze the plates at -80°C to lyse the erythrocytes. Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.

  • Final Incubation: Incubate the plates in the dark at room temperature for 1-2 hours to allow the dye to intercalate with the parasite DNA.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (no parasite wells) from all readings.

    • Normalize the data by expressing the fluorescence of test wells as a percentage of the "no drug" control.

    • Plot the percentage inhibition versus the log of the drug concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Protocol 3: In Vitro Heme Biocrystallization Inhibition Assay

This assay directly assesses the primary mechanism of action for many quinolines: the inhibition of β-hematin (synthetic hemozoin) formation.[20]

Objective: To quantify the ability of a test compound to inhibit the formation of β-hematin.

Materials:

  • Hemin chloride

  • Sodium acetate

  • Glacial acetic acid

  • Test compounds dissolved in DMSO

  • Chloroquine (positive control)

  • 96-well microplate

  • Plate shaker

  • NaOH solution (0.1 M)

  • Spectrophotometer (absorbance at 405 nm)

Procedure:

  • Compound Plating: Add serially diluted test compounds to the wells of a 96-well plate.

  • Hemin Addition: Add a freshly prepared solution of hemin in DMSO to each well.

  • Initiation of Polymerization: Initiate the reaction by adding a sodium acetate solution buffered to an acidic pH (~5.0) with acetic acid. This mimics the acidic environment of the parasite's digestive vacuole.

  • Incubation: Incubate the plate at 37°C for 18-24 hours with shaking to promote the formation of β-hematin crystals.

  • Washing: After incubation, centrifuge the plate and carefully discard the supernatant. Wash the resulting pellet (containing β-hematin) with DMSO to remove any unreacted hemin. Repeat this wash step.

  • Solubilization: Dissolve the washed pellet in 0.1 M NaOH to convert the β-hematin back to soluble monomeric heme.

  • Absorbance Reading: Measure the absorbance of the solubilized heme at 405 nm. The absorbance is directly proportional to the amount of β-hematin formed.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no drug" control and determine the IC₅₀ value.

Protocol 4: In Vivo Efficacy - 4-Day Suppressive Test (Peter's Test)

The 4-day suppressive test is the standard primary in vivo screening method to evaluate the schizonticidal activity of a potential antimalarial drug in a rodent model.[21][22][23]

Objective: To assess the in vivo antimalarial efficacy of a test compound in a Plasmodium berghei-infected mouse model.

Materials:

  • Swiss albino or C57BL/6 mice.[21]

  • Plasmodium berghei (ANKA strain is common) infected donor mouse.

  • Phosphate-buffered saline (PBS) or similar sterile saline solution.

  • Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water).

  • Chloroquine (positive control).

  • Vehicle (negative control).

  • Giemsa stain.

  • Microscope with oil immersion lens.

Procedure:

  • Infection: Inoculate experimental mice intraperitoneally (IP) with 1x10⁷ P. berghei-parasitized erythrocytes on Day 0.

  • Treatment: Two to four hours post-infection, administer the first dose of the test compound to the treatment groups (typically via oral gavage or IP injection). Administer the vehicle to the negative control group and chloroquine to the positive control group.

  • Daily Dosing: Continue daily dosing for four consecutive days (Day 0, 1, 2, and 3).

  • Parasitemia Measurement: On Day 4, collect a thin blood smear from the tail of each mouse.

  • Staining and Microscopy: Fix the smears with methanol, stain with Giemsa, and determine the percentage of parasitemia by counting the number of infected red blood cells out of at least 1000 total red blood cells under a microscope.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percent suppression of parasitemia using the formula: % Suppression = [ (A - B) / A ] * 100 where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.

Section 4: The Challenge of Drug Resistance

The utility of chloroquine has been drastically curtailed by the spread of resistance, which is primarily conferred by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[24][25][26] The PfCRT protein is located on the membrane of the digestive vacuole.[25] In resistant parasites, the mutated PfCRT protein actively transports protonated chloroquine out of the vacuole, preventing the drug from reaching the high concentrations needed to inhibit hemozoin formation.[24][26][27] Mutations in another transporter, PfMDR1 (P. falciparum multidrug resistance 1), can also modulate susceptibility to quinoline drugs.[26]

A key goal in modern quinoline drug discovery is to develop compounds that are active against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) parasite strains. The table below summarizes the in vitro activity of various quinoline derivatives, highlighting the success of some novel compounds in overcoming resistance.

Table 1: In Vitro Activity of Quinoline Derivatives Against CQS and CQR P. falciparum Strains

Compound ClassSpecific Compound ExampleIC₅₀ (µM) vs. CQS StrainIC₅₀ (µM) vs. CQR StrainReference
Standard 4-Aminoquinoline Chloroquine~0.020> 0.200[3]
Quinoline-Chalcone Hybrid Compound 300.10Not specified[3]
Quinoline-Triazole Hybrid Compound 5321.89Not specified[3]
Quinoline-Thiosemicarbazide Compound 60Not specified0.19 (vs. P. falciparum)[3]
Quinoline-Pyrimidine Hybrid Representative Hybrid0.033 (D6 Strain)0.033 (W2 Strain)[11][17]
Styrylquinoline Compound 298.7 nM (0.0087 µM)8.7 nM (0.0087 µM)[12]
Artemisinin-Quinoline Hybrid 163APotentPotent[18]

Note: IC₅₀ values can vary based on the specific parasite strain (e.g., 3D7, D6 for CQS; Dd2, W2 for CQR) and assay conditions. This table is for illustrative purposes.

References

Designing the Next Generation of Antibacterial Agents: A Guide to Quinoline-3-Carbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Agents and the Promise of Quinoline-3-Carbonitriles

The escalating threat of antimicrobial resistance necessitates the urgent development of new antibacterial agents with novel mechanisms of action or improved efficacy against resistant strains. Among the privileged scaffolds in medicinal chemistry, the quinoline core has proven to be a versatile framework for the development of potent therapeutic agents. This guide focuses on a specific, promising subclass: quinoline-3-carbonitriles. The incorporation of the carbonitrile moiety at the 3-position offers unique electronic properties and a valuable synthetic handle for further molecular elaboration, making it an attractive starting point for the design of new antibacterial drugs.

This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of antibacterial agents based on the quinoline-3-carbonitrile structure. We will delve into the mechanistic underpinnings of quinoline-based antibiotics, explore key structure-activity relationships, and provide detailed, field-proven protocols for their synthesis and biological characterization.

Part 1: The Scientific Foundation - Design Principles and Mechanistic Insights

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics, the parent class of compounds, exert their bactericidal effects by inhibiting two essential type II topoisomerases in bacteria: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a ternary complex with the enzyme and DNA, quinolones stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately cell death.[2][4] The primary target in Gram-negative bacteria is DNA gyrase, while topoisomerase IV is the main target in many Gram-positive bacteria.[3] Molecular docking studies on quinoline-3-carbonitrile derivatives have shown good interaction with DNA gyrase, suggesting a similar mechanism of action.[5][6]

Rational Drug Design: Key Structure-Activity Relationships (SAR)

The design of potent quinoline-3-carbonitrile-based antibacterial agents hinges on a thorough understanding of the structure-activity relationships (SAR) of the broader quinolone class. Key pharmacophoric features include:

  • The Quinolone Core: The bicyclic aromatic system is essential for intercalation into the DNA-enzyme complex.

  • The 3-Carboxylic Acid (or a bioisostere like 3-carbonitrile): This group is crucial for binding to the DNA gyrase. The carbonitrile group in quinoline-3-carbonitriles acts as a key pharmacophoric element.

  • Substituent at N-1: Typically, a small alkyl or cycloalkyl group, such as cyclopropyl, enhances potency.[7]

  • Substituent at C-7: Often a piperazinyl or pyrrolidinyl ring, this substituent influences the antibacterial spectrum, potency, and pharmacokinetic properties.[8][9]

  • Substituent at C-6: A fluorine atom at this position generally increases antibacterial activity.[9]

  • Substituent at C-8: Modifications at this position can modulate activity against Gram-positive bacteria and reduce the likelihood of resistance.[9][10]

In Silico Approaches to Guide Design

Modern drug discovery leverages computational tools to accelerate the design process. For quinoline-3-carbonitriles, these approaches can be invaluable:

  • Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups required for antibacterial activity, guiding the design of new derivatives with improved binding affinity.[11][12]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, allowing for the prediction of the potency of novel, unsynthesized molecules.[10][13]

  • Molecular Docking: This method predicts the binding mode and affinity of a ligand to its target protein, providing insights into the molecular interactions that drive activity and enabling the rational design of more potent inhibitors.[5][14]

  • ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to prioritize candidates with favorable drug-like properties.[14][15]

Part 2: From Concept to Compound - Synthesis and Characterization

The synthesis of quinoline-3-carbonitrile derivatives can be approached through several established organic chemistry reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthetic Strategies for the Quinoline-3-Carbonitrile Scaffold

Two classical and versatile methods for constructing the quinoline core are the Gould-Jacobs reaction and the Friedländer annulation.

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines, which can be further modified to yield a variety of quinoline derivatives.[16][17] The reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[16][18]

Workflow for Gould-Jacobs Reaction:

Gould-Jacobs Reaction Workflow cluster_synthesis Synthesis Steps Start Aniline + Alkoxymethylenemalonic ester Condensation Condensation Start->Condensation Intermediate Anilidomethylenemalonic ester Condensation->Intermediate Cyclization Thermal Cyclization (High Temperature or Microwave) Intermediate->Cyclization Product 4-Hydroxy-3-carboalkoxyquinoline Cyclization->Product Hydrolysis Saponification Product->Hydrolysis Acid 4-Hydroxyquinoline-3-carboxylic acid Hydrolysis->Acid Decarboxylation Decarboxylation Acid->Decarboxylation Final_Product 4-Hydroxyquinoline Decarboxylation->Final_Product

Caption: Workflow of the Gould-Jacobs reaction for quinoline synthesis.

The Friedländer synthesis is another fundamental method for constructing quinolines, involving the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an ester.[19][20][21] This reaction is often catalyzed by acids or bases.[20][22]

Protocol 1: Synthesis of a Quinoline-3-carbonitrile Derivative via Friedländer Annulation

This protocol describes a general procedure for the synthesis of a substituted quinoline-3-carbonitrile.

Materials:

  • 2-Aminoaryl ketone

  • Ethyl cyanoacetate

  • Catalyst (e.g., piperidine, p-toluenesulfonic acid, or a Lewis acid)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

  • Reaction vessel (round-bottom flask or microwave vial)

  • Heating source (heating mantle with reflux condenser or microwave synthesizer)

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

  • Purification system (e.g., column chromatography or recrystallization)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the 2-aminoaryl ketone (1.0 eq), ethyl cyanoacetate (1.2 eq), and the chosen catalyst (0.1-0.2 eq).

  • Solvent Addition: Add the appropriate solvent. For solvent-free conditions, proceed to the next step.

  • Heating and Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., reflux or a specific microwave temperature) and monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization from a suitable solvent to afford the desired quinoline-3-carbonitrile derivative.

  • Characterization: Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Diversity-Oriented Synthesis

Once the core quinoline-3-carbonitrile scaffold is synthesized, further diversification can be achieved by modifying various positions on the quinoline ring. For instance, nucleophilic aromatic substitution reactions can be employed to introduce different side chains at specific positions, leading to a library of compounds for biological evaluation.[19]

Part 3: Biological Evaluation - Assessing Antibacterial Efficacy and Safety

A critical aspect of developing new antibacterial agents is the rigorous evaluation of their biological activity and potential toxicity.

In Vitro Antibacterial Susceptibility Testing

The primary goal of in vitro testing is to determine the potency of the synthesized compounds against a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative bacteria.

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[23][24][25]

Materials:

  • Synthesized quinoline-3-carbonitrile compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the compounds in CAMHB in the 96-well plates to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate the wells containing the serially diluted compounds with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
QD1 1632
QD2 816
QD3 48
QD4 24
Ciprofloxacin 0.50.25
Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of new antibacterial agents to mammalian cells to ensure their safety.[26][27][28]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[29]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized quinoline-3-carbonitrile compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.

Workflow for Biological Evaluation:

Biological Evaluation Workflow cluster_evaluation Biological Evaluation Start Synthesized Quinoline-3-Carbonitrile Derivatives Antibacterial_Screening In Vitro Antibacterial Susceptibility Testing (MIC) Start->Antibacterial_Screening Cytotoxicity_Assay Cytotoxicity Assessment (e.g., MTT Assay) Start->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Antibacterial_Screening->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Lead_Optimization Lead Optimization Lead_Identification->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: A streamlined workflow for the biological evaluation of novel antibacterial agents.

Conclusion and Future Directions

The quinoline-3-carbonitrile scaffold represents a promising starting point for the development of novel antibacterial agents. By leveraging a deep understanding of the mechanism of action, employing rational design principles guided by SAR and in silico modeling, and utilizing robust synthetic and biological evaluation protocols, researchers can efficiently explore the chemical space around this versatile core. The detailed application notes and protocols provided herein serve as a comprehensive guide to empower scientists in their quest to combat the growing challenge of antimicrobial resistance. Future efforts should focus on optimizing the lead compounds for improved potency, broader spectrum of activity, and favorable pharmacokinetic and safety profiles, with the ultimate goal of delivering new and effective treatments for bacterial infections.

References

Introduction: The Privileged 4-Aminoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Amination of 4-Chloroquinolines: Protocols and Mechanistic Insights

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2] Functionalization at the 4-position, in particular, is critical for the biological activity of numerous drugs.[3] The 4-aminoquinoline core is famously associated with antimalarial agents like Chloroquine and Amodiaquine, which have been mainstays in global health for decades.[4][5] Beyond malaria, this scaffold has demonstrated remarkable therapeutic versatility, with derivatives exhibiting anticancer, antiviral, anti-inflammatory, and antileishmanial properties.[6]

The synthesis of these vital compounds predominantly relies on the C-N bond formation at the C4-position of a quinoline ring, starting from the readily available 4-chloroquinoline precursor. The electron-withdrawing nature of the ring nitrogen activates the C4-position, making it susceptible to nucleophilic attack. This guide provides detailed application notes and protocols for the three primary methodologies employed for the amination of 4-chloroquinolines: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Copper-Catalyzed Ullmann Condensation.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely used method for the amination of 4-chloroquinolines is the Nucleophilic Aromatic Substitution (SNAr) reaction.[6] This pathway is favored due to the inherent electronic properties of the quinoline ring, where the nitrogen atom activates the C4 position towards nucleophilic attack, enabling the displacement of the chloride leaving group.[3]

Causality and Mechanism

The reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring and yielding the 4-aminoquinoline product.[7][8] The reaction is often accelerated by heat, and in many cases, particularly with less nucleophilic amines (like anilines) or secondary amines, a base is required to facilitate the reaction.[6]

SNAr_Mechanism SNAr Mechanism for 4-Chloroquinoline Amination Start 4-Chloroquinoline + Amine (R-NH2) Step1 Nucleophilic Attack Start->Step1 + R-NH2 Meisenheimer Meisenheimer-like Intermediate (Resonance Stabilized) Step1->Meisenheimer Step2 Chloride Elimination Meisenheimer->Step2 Product 4-Aminoquinoline Product Step2->Product Chloride Cl- Step2->Chloride Leaving Group

Caption: The SNAr addition-elimination pathway.

Experimental Protocols

A. Protocol 1: Conventional Heating

This robust protocol is suitable for a wide range of primary and secondary amines.

  • Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the substituted 4-chloroquinoline (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or neat).[6][9]

  • Reagent Addition : Add the desired amine (1.0–1.5 eq). If the amine salt is used or if the amine is secondary, add a base such as K₂CO₃ or NaOH (1.5–2.0 eq).[6]

  • Reaction : Heat the mixture to reflux (typically 80–150 °C, solvent-dependent) and stir vigorously.[6]

  • Monitoring : Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4–24 hours).

  • Work-up : Cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Alternatively, remove the solvent under reduced pressure, add water, and extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 4-aminoquinoline.[10]

B. Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[1][6]

  • Preparation : In a microwave-safe reaction vial, combine the 4-chloroquinoline (1.0 eq), the amine (1.2–2.0 eq), and a high-boiling polar solvent like DMSO or DMF.[6]

  • Sealing : Add a magnetic stir bar and securely cap the vial.

  • Reaction : Place the vial in the microwave reactor. Set the temperature to 140–180 °C and the reaction time to 20–40 minutes.[6]

  • Work-up : After the reaction, cool the vial to room temperature using compressed air. The product can often be isolated by precipitation upon adding water to the reaction mixture, followed by filtration.

  • Purification : Wash the collected solid with water and a cold non-polar solvent (e.g., diethyl ether) and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

ParameterConventional HeatingMicrowave-Assisted
Temperature 80–150 °C140–180 °C
Time 4–24 hours20–40 minutes
Solvents Ethanol, DMF, neatDMSO, DMF
Typical Yields 60–90%80–95%[6]
Advantages Scalable, simple equipmentRapid, high yields

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive aryl chlorides or sensitive substrates requiring milder conditions, the Buchwald-Hartwig amination is a powerful and indispensable tool.[11][12] This cross-coupling reaction has revolutionized C-N bond formation, offering broad substrate scope and high functional group tolerance.[12]

Causality and Mechanism

The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition : A Pd(0) complex, coordinated to phosphine ligands, reacts with the 4-chloroquinoline to form a Pd(II)-aryl complex. This is often the rate-determining step for aryl chlorides.[11][13][14]

  • Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination : The C-N bond is formed as the 4-aminoquinoline product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[15][16]

The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) accelerate the reductive elimination step and stabilize the active catalytic species.[15][16]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle cluster_input1 cluster_input2 Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(Cl) Pd0->OA_Complex Oxidative Addition Amido_Complex L₂Pd(II)(Ar)(NHR) OA_Complex->Amido_Complex Amine Coordination & Deprotonation BaseH [Base-H]⁺Cl⁻ OA_Complex->BaseH Amido_Complex->Pd0 Reductive Elimination Product Ar-NHR Amido_Complex->Product ArCl Ar-Cl (4-Chloroquinoline) ArCl->Pd0 Amine R-NH₂ Amine->OA_Complex Base Base Base->OA_Complex

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Experimental Protocol

This protocol is adapted for the selective amination of haloquinolines.[17]

  • Preparation : In a glovebox, charge an oven-dried Schlenk tube or vial with a magnetic stir bar, the palladium source (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Reagent Addition : Add the 4-chloroquinoline (1.0 eq), the amine (1.2 eq), and the base (e.g., Cs₂CO₃ or K₃PO₄, 1.5 eq).

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction : Seal the tube/vial, remove it from the glovebox, and heat the mixture in a preheated oil bath to 90–110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction by TLC or GC-MS until completion (typically 12–24 hours).

  • Work-up : Cool the reaction to room temperature and partition between water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Catalyst/Ligand SystemBaseSolventTemp (°C)Notes
Pd(OAc)₂ / XantphosCs₂CO₃DMF90Good for a variety of amines.[6]
Pd₂(dba)₃ / BINAPNaOtBuToluene100Classic system, effective for many aryl halides.[11]
BrettPhos Pd G3 / BrettPhosK₃PO₄t-BuOH100Highly active catalyst for challenging couplings.[16]
Pd(PPh₃)₄Cs₂CO₃Toluene100Simpler catalyst, may require longer times.[16]

Method 3: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds and serves as an important alternative to palladium-catalyzed reactions.[18] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols utilize catalytic copper sources with ligands, enabling the reaction to proceed under much milder conditions.[18][19]

Causality and Mechanism

The modern Ullmann-type amination (often called the Goldberg reaction for C-N coupling) is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

  • Formation of Active Species : A Cu(I) salt reacts with the amine in the presence of a base to form a copper(I)-amido complex.

  • Oxidative Addition : This complex undergoes oxidative addition with the 4-chloroquinoline to form a transient Cu(III) intermediate. This step is typically rate-limiting for aryl chlorides due to the strength of the C-Cl bond.[19][20]

  • Reductive Elimination : The Cu(III) species reductively eliminates the 4-aminoquinoline product, regenerating a Cu(I) species to continue the cycle.[21][22]

The use of chelating ligands, such as N,N'-diaryldiamines or 1,10-phenanthroline, is critical for stabilizing the copper catalyst and facilitating the challenging oxidative addition of the aryl chloride.[19][20]

Ullmann_Cycle Modern Ullmann-Type (Goldberg) Catalytic Cycle CuI_L L-Cu(I)-X Cu_Amido L-Cu(I)-NHR CuI_L->Cu_Amido Ligand Exchange CuIII_Complex L-Cu(III)(Ar)(NHR)(X) Cu_Amido->CuIII_Complex Oxidative Addition CuIII_Complex->CuI_L Reductive Elimination Product Ar-NHR CuIII_Complex->Product ArCl Ar-Cl (4-Chloroquinoline) ArCl->Cu_Amido Amine R-NH₂ + Base Amine->CuI_L

Caption: A proposed catalytic cycle for the Ullmann C-N coupling.

Experimental Protocol

This protocol uses a modern, ligand-assisted system for the amination of an aryl chloride.[19][20]

  • Preparation : To an oven-dried reaction vessel, add the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (e.g., a diamine ligand, 10-20 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).

  • Reagent Addition : Add the 4-chloroquinoline (1.0 eq) and the amine (1.2-1.5 eq).

  • Solvent Addition : Add an anhydrous polar aprotic solvent such as DMF, NMP, or DMSO.

  • Reaction : Seal the vessel and heat the mixture to 100–140 °C with stirring for 12–48 hours.

  • Work-up : After cooling, dilute the reaction mixture with water and extract several times with ethyl acetate.

  • Purification : Combine the organic extracts, wash with aqueous ammonia solution (to remove copper salts) followed by brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Conclusion and Method Selection

The synthesis of 4-aminoquinolines from 4-chloroquinoline precursors is a cornerstone of medicinal chemistry. The choice of method depends on several factors:

  • Nucleophilic Aromatic Substitution (SNAr) is the most straightforward and cost-effective method, ideal for reactive amines and scalable processes. Microwave assistance offers a significant acceleration.

  • Buchwald-Hartwig Amination provides the broadest substrate scope and functional group tolerance, operating under milder conditions. It is the method of choice for complex substrates, less nucleophilic amines, or when SNAr fails.

  • Ullmann Condensation is a valuable, palladium-free alternative. Modern ligand-assisted protocols have made it a more viable and milder option, though it can sometimes require higher temperatures or longer reaction times than palladium-catalyzed systems.

By understanding the mechanisms and protocols for each of these transformations, researchers can effectively synthesize a diverse range of 4-aminoquinoline derivatives for drug discovery and development.

References

Troubleshooting & Optimization

Optimization of reaction conditions for synthesizing 4-Chloro-6-methylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Chloro-6-methylquinoline-3-carbonitrile

Welcome to the dedicated technical support guide for the synthesis and optimization of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to navigate the common challenges associated with this multi-step synthesis. Our approach is grounded in mechanistic principles to empower you to not only solve problems but also understand their root causes.

Synthetic Strategy Overview

The most reliable and scalable synthesis of this compound proceeds via a three-step sequence, commonly known as the Gould-Jacobs reaction, followed by a chlorination step. This pathway offers high regioselectivity and utilizes readily available starting materials.

The overall transformation is as follows:

  • Step 1: Condensation. Reaction of 4-methylaniline with ethyl 2-cyano-3-ethoxyacrylate to form an enamine intermediate.

  • Step 2: Thermal Cyclization. High-temperature intramolecular cyclization of the enamine intermediate to yield 4-hydroxy-6-methylquinoline-3-carbonitrile.

  • Step 3: Chlorination. Conversion of the 4-hydroxy group to the target 4-chloro group using a suitable chlorinating agent like phosphorus oxychloride (POCl₃).

Below is a diagram illustrating this synthetic workflow.

G Start 4-Methylaniline + Ethyl 2-cyano-3-ethoxyacrylate Intermediate1 Enamine Intermediate (Ethyl 3-((4-methylphenyl)amino)-2-cyanoacrylate) Start->Intermediate1 Step 1: Condensation (Ethanol, Reflux) Intermediate2 4-Hydroxy-6-methylquinoline-3-carbonitrile Intermediate1->Intermediate2 Step 2: Thermal Cyclization (High-Temp Solvent, e.g., Dowtherm A) Product This compound Intermediate2->Product Step 3: Chlorination (POCl₃, Reflux)

Caption: Proposed synthetic pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis. The advice is structured by reaction step.

Step 1 & 2: Condensation and Thermal Cyclization (Gould-Jacobs Reaction)

Q1: My initial condensation reaction is slow or gives a low yield of the enamine intermediate. What's going wrong?

A1: This is a common issue often related to reactant purity or reaction conditions.

  • Causality: The condensation is a nucleophilic addition-elimination reaction where the aniline attacks the electron-deficient alkene. The reaction is reversible, and the removal of the ethanol byproduct drives it forward.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the 4-methylaniline is pure and free from oxidation (it should be a pale solid). If it is dark, consider purification by recrystallization or distillation. The acrylate reagent should be used as fresh as possible.

    • Solvent: Anhydrous ethanol is the preferred solvent. The presence of water can hydrolyze the acrylate.

    • Temperature: The reaction typically requires heating to reflux to proceed at a reasonable rate. Ensure your reaction is maintained at the boiling point of ethanol.

    • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). While many condensations are complete within a few hours, some may require extended reflux (up to 12-24 hours).

Q2: During the thermal cyclization step, I observe significant tar formation and a very low yield of the 4-hydroxyquinoline product. How can I prevent this?

A2: Tar formation is a classic problem in high-temperature cyclizations, resulting from polymerization and decomposition side reactions.[1]

  • Causality: The Gould-Jacobs cyclization is an intramolecular electrophilic aromatic substitution that requires significant thermal energy. However, excessively high temperatures or prolonged heating can cause the starting materials and product to decompose.

  • Troubleshooting Steps:

    • Temperature Control: This is the most critical parameter. The cyclization requires temperatures between 240-260°C. Use a high-boiling solvent like Dowtherm A or diphenyl ether and a temperature controller with a thermocouple to maintain a stable temperature. Do not overheat.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative decomposition of the aniline-derived intermediate.

    • Purity of Intermediate: Ensure the enamine intermediate from Step 1 is as pure as possible. Impurities can act as catalysts for polymerization at high temperatures. It is often beneficial to isolate and purify the intermediate before the cyclization step.

ParameterRecommended ConditionRationale
Cyclization Temp. 240 - 260 °COptimal range for cyclization without excessive decomposition.
Solvent Dowtherm A / Diphenyl EtherHigh boiling point allows for stable temperature control.
Atmosphere Inert (N₂ or Ar)Prevents oxidative side reactions.
Reaction Time 30 - 60 minTypically sufficient; monitor by TLC to avoid prolonged heating.
Step 3: Chlorination

Q3: The chlorination of my 4-hydroxyquinoline is incomplete, or I am recovering starting material after work-up. How can I drive the reaction to completion?

A3: Incomplete conversion is usually due to insufficient reagent or deactivation by moisture.

  • Causality: The conversion of the 4-hydroxy tautomer (a quinolinone) to the 4-chloroquinoline is a nucleophilic substitution on phosphorus. The intermediate is a phosphoryl chloride adduct, which is then displaced by chloride. Water will readily quench the phosphorus oxychloride (POCl₃).

  • Troubleshooting Steps:

    • Anhydrous Conditions: This is absolutely critical. Ensure your glassware is flame-dried or oven-dried. The 4-hydroxyquinoline intermediate must be thoroughly dried before use. Use a fresh, sealed bottle of POCl₃.

    • Stoichiometry: POCl₃ is often used as both the reagent and the solvent. A large excess (5-10 equivalents) is recommended to ensure the reaction goes to completion.[2]

    • Temperature and Time: The reaction typically requires heating at reflux (approx. 110°C) for 1-4 hours.[3] Monitor the reaction by TLC until all starting material is consumed.

    • Catalyst (Optional): In some cases, adding a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming a Vilsmeier-like reagent, which is more reactive.

Q4: My work-up procedure for the chlorination reaction is difficult, and I'm getting a low isolated yield.

A4: The work-up of POCl₃ reactions is notoriously challenging due to the highly exothermic quenching of excess reagent.

  • Causality: POCl₃ reacts violently with water and bases. A careful, controlled work-up is necessary to safely neutralize the reaction and isolate the product, which is typically a solid.

  • Troubleshooting Steps:

    • Removal of Excess POCl₃: Before quenching, it is highly advisable to remove the bulk of the excess POCl₃ under reduced pressure (use a trap and a scrubber for the acidic vapors).

    • Controlled Quenching: Cool the reaction mixture in an ice bath. Very slowly and carefully, pour the mixture onto a large amount of crushed ice with vigorous stirring. Always add the reaction mixture to the ice, not the other way around.

    • Neutralization: After the quench, the solution will be highly acidic. Slowly neutralize it with a base like sodium carbonate solution or aqueous ammonia while keeping the mixture cool in an ice bath. The target product will precipitate as a solid.

    • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water to remove inorganic salts, and then dry completely. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetonitrile.

Optimized Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-6-methylquinoline-3-carbonitrile (Steps 1 & 2)
  • Step 1: Condensation

    • To a round-bottom flask equipped with a reflux condenser, add 4-methylaniline (1.0 eq), ethyl 2-cyano-3-ethoxyacrylate (1.05 eq), and anhydrous ethanol (approx. 3 mL per gram of aniline).

    • Heat the mixture to reflux with stirring for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

    • Once the aniline is consumed, cool the reaction mixture to room temperature. The enamine intermediate may crystallize out. If so, collect it by filtration. If not, remove the solvent under reduced pressure to obtain the crude intermediate as an oil or solid. This intermediate can be used directly in the next step if it appears clean by TLC.

  • Step 2: Thermal Cyclization

    • In a fume hood, add a high-boiling solvent (e.g., Dowtherm A, approx. 5 mL per gram of intermediate) to a three-neck flask equipped with a mechanical stirrer, a thermocouple, and a reflux condenser under a nitrogen atmosphere.

    • Heat the solvent to 250°C.

    • Add the crude enamine intermediate from Step 1 portion-wise to the hot solvent over 10-15 minutes.

    • Maintain the temperature at 250-255°C for 30-45 minutes.

    • Cool the reaction mixture to below 100°C and add hexanes to precipitate the product.

    • Stir the slurry for 1 hour at room temperature, then collect the solid by filtration.

    • Wash the solid with hexanes and dry under vacuum to yield 4-hydroxy-6-methylquinoline-3-carbonitrile as a solid.

Protocol 2: Synthesis of this compound (Step 3)
  • Place the dried 4-hydroxy-6-methylquinoline-3-carbonitrile (1.0 eq) in a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

  • In a fume hood, add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.

  • Heat the mixture to reflux (approx. 110°C) with stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • In a separate large beaker, prepare a slurry of crushed ice.

  • Under vigorous stirring, slowly pour the cooled reaction residue onto the ice.

  • Once the initial exothermic reaction subsides, slowly add a saturated solution of sodium carbonate until the pH is neutral (pH ~7-8).

  • The product will precipitate as a solid. Stir the mixture for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash it extensively with cold water, and dry it under vacuum to afford the crude this compound.

  • Recrystallize from ethanol to obtain the purified product.

Troubleshooting Workflow

If you encounter low yields or failed reactions, follow this systematic troubleshooting logic.

G Start Low Yield or Reaction Failure Step_Check Which Step Failed? Start->Step_Check Step1_2 Steps 1/2: Condensation/ Cyclization Step_Check->Step1_2 Step3 Step 3: Chlorination Step_Check->Step3 S12_Reagents Check Reagent Purity (Aniline, Acrylate) Step1_2->S12_Reagents S3_Anhydrous Verify Anhydrous Conditions Step3->S3_Anhydrous S12_Temp Verify Cyclization Temperature (240-260°C) S12_Reagents->S12_Temp S12_Atmosphere Ensure Inert Atmosphere S12_Temp->S12_Atmosphere S12_Solve Purify Starting Materials & Rerun S12_Atmosphere->S12_Solve S3_Reagent Check POCl₃ Quality & Use Sufficient Excess S3_Anhydrous->S3_Reagent S3_Workup Review Work-up Procedure (Controlled Quench) S3_Reagent->S3_Workup S3_Solve Flame-dry Glassware, Use Fresh Reagents & Rerun S3_Workup->S3_Solve

Caption: Systematic troubleshooting workflow for the synthesis.

References

Side reactions and byproduct formation in Vilsmeier-Haack reaction for quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Vilsmeier-Haack Formylation of Quinolines

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the Vilsmeier-Haack formylation of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. While the Vilsmeier-Haack reaction is an indispensable tool for introducing a formyl group onto electron-rich heterocycles, its application to the quinoline nucleus can be accompanied by specific side reactions and byproduct formation.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to optimize your reactions, minimize byproduct formation, and achieve higher yields of your target quinoline aldehyde.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Issue 1: Significant Formation of a Chlorinated Byproduct

Question: My reaction is producing a significant amount of a 2-chloro-3-formylquinoline derivative instead of, or in addition to, the simple formylated product. What is the cause and how can I prevent it?

Answer: This is a very common outcome, particularly when starting from N-arylacetamides or activated quinoline precursors. The Vilsmeier-Haack reagent, formed from DMF and POCl₃, is not only a formylating agent but can also facilitate cyclization and chlorination.[1][2][3]

Causality: The reaction of N-arylacetamides with the Vilsmeier reagent proceeds via a cyclization mechanism to form the quinoline ring, with the chlorine atom being incorporated at the 2-position from the POCl₃. If you are starting with a quinoline that has a hydroxyl group at the 2-position (a quinolone), it will likely be converted to the 2-chloroquinoline under the reaction conditions. Furthermore, at elevated temperatures, the Vilsmeier reagent itself can act as a chlorinating agent on highly activated quinoline systems.[4]

Troubleshooting Steps:

  • Temperature Control: Higher reaction temperatures promote chlorination.[4] Maintain the lowest effective temperature for the formylation to occur. For highly activated quinolines, the reaction may proceed efficiently at temperatures from 0°C to room temperature.[5] For less reactive substrates that require heating, carefully monitor the temperature and reaction time to find a balance between formylation and chlorination.

  • Stoichiometry of POCl₃: An excessive amount of POCl₃ can drive the chlorination side reaction. While a molar excess of the Vilsmeier reagent is often needed, using a very large excess of POCl₃ (e.g., >10 equivalents) can be detrimental. Start with a moderate excess (3-5 equivalents) and optimize from there.

  • Alternative Reagents: If chlorination is a persistent issue with POCl₃, consider alternative reagents for generating the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF. These may be less prone to this side reaction in certain cases.[4]

Issue 2: Multiple Formylations (Di-formylation)

Question: I am observing a significant amount of a diformylated quinoline byproduct, complicating purification and reducing the yield of my desired mono-formylated product. How can I improve selectivity?

Answer: Over-formylation is a frequent challenge when the quinoline substrate is highly activated by potent electron-donating groups (EDGs), such as hydroxyl (-OH) or dimethylamino (-NMe₂) groups.[6] These groups increase the electron density at multiple positions (typically C5 and C7), making them susceptible to further electrophilic attack.[6]

Causality: The mono-formylated product can still be electron-rich enough to undergo a second electrophilic substitution by the Vilsmeier reagent, especially if there is a high concentration of the reagent or if the reaction is allowed to proceed for too long.

Troubleshooting Steps:

  • Control Stoichiometry: This is the most critical parameter. Carefully control the molar ratio of the Vilsmeier reagent to your quinoline substrate. A ratio of 1:1 to 1.5:1 is a good starting point for optimization to favor mono-formylation.[4]

  • Order of Addition: Adding the substrate dropwise to the pre-formed Vilsmeier reagent can lead to localized high concentrations, promoting multiple additions. Consider the reverse addition: adding the Vilsmeier reagent dropwise to a solution of the quinoline substrate.[4]

  • Lower Reaction Temperature: Reduce the reaction temperature (e.g., maintain at 0°C) to decrease the overall reaction rate, which can significantly improve selectivity.[4]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to closely monitor the reaction. Quench the reaction as soon as the starting material is consumed and before significant amounts of the di-formylated product appear.[5]

The following table provides a conceptual summary of how the stoichiometry of the Vilsmeier reagent can influence the product distribution for a hypothetical activated quinoline.

Molar Ratio (Vilsmeier Reagent : Substrate)Approx. Yield (Mono-formyl)Approx. Yield (Di-formyl)Approx. Yield (Unreacted SM)
1.1 : 175%5%20%
1.5 : 185%10%5%
3.0 : 160%35%<5%
5.0 : 140%55%<5%

Note: These values are illustrative and will vary based on the specific substrate and reaction conditions.

Issue 3: Reaction Occurring on an Active Methyl Group

Question: My quinoline has a methyl group at the C2 position. Instead of ring formylation, I am isolating a complex byproduct that appears to result from a reaction at this methyl group. Is this expected?

Answer: Yes, this is a known and competing reaction pathway. An activated methyl group, particularly at the C2 or C4 position of the quinoline ring, can be sufficiently acidic to react with the electrophilic Vilsmeier reagent.[7] This can lead to the formation of vinylogous amides or other complex structures upon hydrolysis.[6]

Causality: The Vilsmeier reagent can attack the enamine tautomer of the methylquinoline, leading to the formation of a more complex side product, such as a 2-(2-hydroxyvinyl)quinoline derivative after hydrolysis.[6] In some cases, this can lead to the formation of aminomethylene malonaldehydes.[8]

Troubleshooting Steps:

  • Modify Reaction Conditions: This side reaction is highly dependent on reaction conditions. Lowering the temperature and using a minimal excess of the Vilsmeier reagent can sometimes favor formylation on the aromatic ring over the methyl group.

  • Protecting Groups: If ring formylation is the primary goal and the methyl group reactivity is insurmountable, consider alternative synthetic strategies where the formyl group is introduced before the methyl group or via a different formylation method.

  • Embrace the Reactivity: In some cases, this reactivity can be exploited. The resulting vinylogous systems are versatile synthetic intermediates for constructing more complex heterocyclic systems.[8]

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction failed or gave a very low yield. What are the most common reasons?

A1: This is a common starting problem and usually traces back to one of four key areas:

  • Reagent Quality: The reaction is highly sensitive to moisture. Use fresh, anhydrous DMF and POCl₃. Old DMF can decompose to dimethylamine, which consumes the Vilsmeier reagent.[5][9]

  • Vilsmeier Reagent Formation: Ensure the Vilsmeier reagent is properly formed before adding your substrate. This is typically done by slowly adding POCl₃ to DMF at 0°C and allowing it to stir for 30-60 minutes.[5]

  • Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. If your quinoline ring is substituted with strong electron-withdrawing groups (EWGs) like -NO₂, the ring will be too deactivated for the reaction to proceed under standard conditions.[5]

  • Improper Work-up: The final step is the hydrolysis of the intermediate iminium salt to the aldehyde. This is typically achieved by pouring the reaction mixture into ice-water and neutralizing with a base like sodium acetate, sodium carbonate, or dilute NaOH to a pH of 6-8.[5][10] Incomplete hydrolysis will result in low yields of the desired aldehyde.

G start Low / No Yield reagents Check Reagent Quality (Fresh, Anhydrous DMF/POCl₃?) start->reagents stoich Verify Stoichiometry (Sufficient Vilsmeier Reagent?) reagents->stoich Reagents OK temp Optimize Temperature (Substrate Deactivated?) stoich->temp Stoichiometry OK workup Check Work-up (Complete Hydrolysis? Correct pH?) temp->workup Temp OK end Improved Yield workup->end Work-up OK

Caption: A systematic workflow for troubleshooting low-yield reactions.

Q2: What determines the position (regioselectivity) of formylation on a substituted quinoline ring?

A2: The regioselectivity is governed by the principles of electrophilic aromatic substitution and is dictated by the electronic properties of the substituents already on the quinoline ring.

  • Electron-Donating Groups (EDGs): Groups like -OH, -OR, and -NR₂ are powerful activators. They direct the incoming electrophile (the Vilsmeier reagent) to the ortho and para positions relative to themselves. For a quinoline, this often means formylation occurs on the benzene ring portion at positions C5 or C7 if an EDG is at C6 or C8.[5][6]

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and -CF₃ deactivate the ring, making the reaction more difficult. If the reaction does proceed, it will be directed to the positions that are least deactivated by the EWG.[5]

  • The Quinoline Nitrogen: The nitrogen atom itself acts as a deactivating group towards electrophilic attack on the pyridine ring (the nitrogen-containing ring). Therefore, formylation on an unsubstituted quinoline typically occurs on the benzene ring.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [Cl-CH=N⁺(Me)₂] DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Quinoline Quinoline Quinoline->Intermediate Electrophilic Attack Aldehyde Quinoline Carbaldehyde Intermediate->Aldehyde H2O H₂O, Base (Work-up) H2O->Aldehyde

Caption: The two-stage mechanism of the Vilsmeier-Haack reaction.

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of an Activated Quinoline

This protocol is a general guideline and requires optimization for specific substrates.[5]

Materials:

  • Substituted Quinoline (1 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.5 - 3 equivalents)

  • Crushed Ice

  • Saturated Sodium Acetate solution

  • Ethyl Acetate or Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3-5 equivalents relative to the substrate). Cool the flask to 0°C in an ice bath.

  • Slowly add POCl₃ (1.5 - 3 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent. The mixture will become a thick, white salt.

  • Formylation Reaction: Dissolve the quinoline substrate (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction to warm to room temperature, then heat to the desired temperature (e.g., 60-90°C), monitoring progress by TLC. Reaction times can vary from a few hours to overnight.[5]

  • Work-up and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing a large amount of crushed ice with vigorous stirring.[10]

  • Neutralize the acidic mixture by slowly adding a saturated aqueous solution of sodium acetate until the pH is approximately 6-8.[5] Stir for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

References

Technical Support Center: Navigating the Challenges of Selective Dihaloquinoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective functionalization of dihaloquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile but often challenging scaffolds. Here, you will find in-depth answers to frequently asked questions, practical troubleshooting guides for common experimental hurdles, and detailed protocols to enhance the success of your synthetic strategies. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

The quinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. Dihaloquinolines, in particular, serve as valuable precursors for creating complex, polysubstituted derivatives through sequential functionalization. However, the presence of two halogen atoms on the quinoline ring introduces significant challenges in controlling regioselectivity and the extent of substitution. This guide will equip you with the knowledge to navigate these complexities and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selective functionalization of dihaloquinolines, providing concise answers grounded in established chemical principles.

Q1: What are the primary factors influencing regioselectivity in the cross-coupling of dihaloquinolines?

A1: The regioselectivity of cross-coupling reactions on dihaloquinolines is primarily governed by a combination of electronic and steric effects inherent to the quinoline ring system. The different positions on the quinoline ring (e.g., C2, C4, C7) have distinct electronic properties, which influence the ease of oxidative addition of a palladium catalyst to the C-X bond. Generally, the C4 position of a quinazoline is the most electrophilic and therefore the most reactive site for nucleophilic aromatic substitution.[1] For dihaloquinolines, the relative reactivity of the C-X bonds is a key determinant. For instance, in 2,4-dihaloquinolines, the C2 position is often preferentially functionalized in Suzuki-Miyaura cross-coupling reactions.[2][3] Similarly, 3,4-dihaloquinolines tend to undergo coupling at the C4 position.[2] The choice of catalyst, ligands, and reaction conditions can further modulate this inherent reactivity.

Q2: How do I choose the right palladium catalyst and ligand for a selective monofunctionalization?

A2: The choice of the palladium catalyst and, more importantly, the ligand is crucial for achieving selective monofunctionalization.[4] For many cross-coupling reactions on dihaloquinolines, bulky and electron-rich phosphine ligands are preferred.[4][5] These ligands promote the formation of monoligated palladium(0) species, which are highly active in the catalytic cycle.[5][6]

  • For Suzuki-Miyaura reactions , ligands like those from the Buchwald and Hartwig portfolio (e.g., SPhos, XPhos) are often excellent choices.[4][7] They can enhance the rate of both oxidative addition and reductive elimination.[4]

  • To avoid difunctionalization , using a ligand with significant steric bulk can be advantageous. After the first coupling, the palladium catalyst may remain associated with the product in a phenomenon known as "ring-walking".[8] A bulky ligand can sterically hinder a second oxidative addition, thus favoring the release of the mono-functionalized product.[8]

Below is a decision-making workflow for catalyst/ligand selection:

G start Start: Selective Monofunctionalization of Dihaloquinoline substrate Analyze Dihaloquinoline Substrate (e.g., 2,4-dichloro, 3,6-dibromo) start->substrate reaction_type Choose Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) substrate->reaction_type ligand_class Select Ligand Class: Bulky, Electron-Rich Phosphines reaction_type->ligand_class buchwald Buchwald-type Ligands (SPhos, XPhos, RuPhos) Good for Suzuki, Buchwald-Hartwig ligand_class->buchwald Common Choice other_ligands Other Ligands (e.g., P(tBu)3, NHCs) Consider for specific applications ligand_class->other_ligands Alternative precatalyst Choose Pd Precatalyst (e.g., Pd(OAc)2, Pd2(dba)3) buchwald->precatalyst other_ligands->precatalyst optimization Screen Reaction Conditions (Base, Solvent, Temperature) precatalyst->optimization outcome Analyze Outcome: Good Selectivity? optimization->outcome success Proceed with Scale-up outcome->success Yes troubleshoot Troubleshoot: Low yield, poor selectivity outcome->troubleshoot No

Caption: Catalyst/Ligand Selection Workflow.

Q3: Can I use directed ortho-metalation (DoM) for selective functionalization of dihaloquinolines?

A3: Yes, directed ortho-metalation (DoM) is a powerful complementary strategy to cross-coupling reactions for the regioselective functionalization of aromatic and heteroaromatic rings.[9][10] In the context of quinolines, if a suitable directing metalation group (DMG) is present on the ring, it can direct a strong base like an organolithium reagent to deprotonate the adjacent ortho position.[11][12] This creates a nucleophilic site that can then react with various electrophiles.

For dihaloquinolines, this approach can be particularly useful for introducing functional groups at positions that are not easily accessible through cross-coupling. For example, if you have a dihaloquinoline with a DMG at the C8 position, you could potentially functionalize the C7 position via DoM, a position that might be less reactive in a typical palladium-catalyzed reaction. The success of this strategy depends on the stability of the organolithium intermediate in the presence of the halogen atoms and the relative directing ability of the DMG versus the directing/activating effects of the halogens and the quinoline nitrogen.

Q4: What is the general reactivity order of halogens in palladium-catalyzed cross-coupling reactions, and how can I use this to my advantage with dihaloquinolines?

A4: The general reactivity order for halogens in palladium-catalyzed oxidative addition is I > Br > OTf > Cl.[13] This difference in reactivity can be exploited for the sequential functionalization of dihaloquinolines containing different halogens. For example, if you have a 2-chloro-4-bromoquinoline, you can selectively react at the more reactive C-Br bond at the C4 position under milder conditions, leaving the C-Cl bond at the C2 position intact for a subsequent, more forcing reaction.[13] This strategy allows for the controlled, stepwise introduction of different functional groups onto the quinoline scaffold.

Troubleshooting Guide

This section provides solutions to common problems encountered during the selective functionalization of dihaloquinolines.

Problem 1: My reaction is producing a significant amount of the di-substituted product, but I want the mono-substituted compound.

This is a common issue arising from the second halogen being too reactive under the conditions required for the first substitution.

  • Causality : Difunctionalization often occurs when the palladium catalyst, after the first catalytic cycle, remains in proximity to the mono-functionalized product and catalyzes a second coupling reaction before dissociating.[8] This is particularly prevalent with bulky, electron-rich ligands that stabilize the catalyst.[8]

  • Solutions :

    • Reduce Reaction Time and Temperature : Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed and before significant amounts of the di-substituted product form. Lowering the temperature can also help to slow down the second coupling reaction more than the first.

    • Adjust Stoichiometry : Use a slight excess of the dihaloquinoline relative to the coupling partner (e.g., 1.1-1.2 equivalents of the dihaloquinoline). This can help to consume the coupling partner before significant difunctionalization occurs.

    • Ligand Modification : While bulky ligands are generally good, an excessively bulky or electron-rich ligand might promote the second coupling. You may need to screen a few different ligands to find the optimal balance between reactivity and selectivity.

    • Use a Coordinating Additive : Small coordinating additives like DMSO can help to displace the palladium catalyst from the mono-cross-coupled product, thus suppressing overfunctionalization.[8]

Problem 2: The reaction is not proceeding, or the yield is very low.

Low reactivity can be due to a number of factors, from catalyst deactivation to an insufficiently reactive substrate.

  • Causality : The C-X bond you are trying to activate may be too strong (e.g., a C-Cl bond), or the palladium catalyst may not be active enough under the chosen conditions. Catalyst deactivation can also be an issue.

  • Solutions :

    • Increase Catalyst Loading : While not always ideal, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes be enough to drive the reaction to completion.

    • Switch to a More Active Catalyst System : If you are using a less reactive C-Cl or C-F bond, you may need a more sophisticated catalyst system. This could involve using a more electron-rich and bulky ligand (e.g., from the Buchwald family) or a pre-catalyst that is more readily activated.[4][7]

    • Increase Temperature : Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. Ensure your reaction is being heated sufficiently.

    • Check Reagents : Ensure your solvent and base are anhydrous and of high quality. Water and oxygen can deactivate the catalyst. The boronic acid (in Suzuki couplings) should also be of good quality, as decomposition can lead to poor results.

Problem 3: I am getting a mixture of regioisomers.

Poor regioselectivity can occur if the electronic and steric differences between the two halogenated positions are not pronounced enough.

  • Causality : The inherent reactivity difference between the two C-X bonds is small, and the chosen catalyst system is not selective enough to differentiate between them.

  • Solutions :

    • Ligand Tuning : The steric and electronic properties of the ligand can have a profound impact on regioselectivity.[14] Screening a panel of ligands with varying steric bulk and electronic properties is often the best approach.

    • Solvent Effects : The polarity of the solvent can influence the reaction pathway and selectivity.[15] Trying a different solvent or a mixture of solvents may improve the outcome.

    • Temperature Optimization : Running the reaction at a lower temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.

    • Consider a Different Synthetic Strategy : If cross-coupling is not providing the desired regioselectivity, consider an alternative approach like directed ortho-metalation (DoM) if a suitable directing group is present or can be installed.[9][10]

Below is a flowchart for troubleshooting common issues:

G start Start Troubleshooting problem Identify Primary Problem start->problem difunctionalization Problem: Difunctionalization problem->difunctionalization Di-substitution low_yield Problem: Low Yield / No Reaction problem->low_yield Low Reactivity poor_regio Problem: Poor Regioselectivity problem->poor_regio Regioisomer Mixture sol_difunc1 Reduce reaction time/temp difunctionalization->sol_difunc1 sol_low_yield1 Increase catalyst loading low_yield->sol_low_yield1 sol_poor_regio1 Ligand screening (steric/electronic effects) poor_regio->sol_poor_regio1 sol_difunc2 Adjust stoichiometry (excess dihaloquinoline) sol_difunc1->sol_difunc2 sol_difunc3 Screen different ligands sol_difunc2->sol_difunc3 sol_difunc4 Add coordinating solvent (e.g., DMSO) sol_difunc3->sol_difunc4 sol_low_yield2 Use more active catalyst/ligand sol_low_yield1->sol_low_yield2 sol_low_yield3 Increase temperature sol_low_yield2->sol_low_yield3 sol_low_yield4 Check reagent quality (anhydrous conditions) sol_low_yield3->sol_low_yield4 sol_poor_regio2 Solvent screening sol_poor_regio1->sol_poor_regio2 sol_poor_regio3 Lower reaction temperature sol_poor_regio2->sol_poor_regio3 sol_poor_regio4 Consider alternative strategy (e.g., DoM) sol_poor_regio3->sol_poor_regio4

Caption: Troubleshooting Flowchart.

Experimental Protocols

This section provides a representative experimental protocol for a common reaction.

Protocol 1: Regioselective Suzuki-Miyaura Monofunctionalization of 2,4-Dichloroquinoline

This protocol describes the selective coupling of an arylboronic acid at the C2 position of 2,4-dichloroquinoline.

Materials:

  • 2,4-dichloroquinoline

  • Arylboronic acid (1.05 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add 2,4-dichloroquinoline (1.0 eq), arylboronic acid (1.05 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane and toluene (e.g., in a 3:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-chloroquinoline.

Data Presentation:

EntryDihaloquinolineCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%) of Mono-product
12,4-dichloroquinolinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/Toluene100~85%
22,4-dichloroquinoline4-methoxyphenylboronic acidPd₂(dba)₃/XPhosK₂CO₃Toluene110~80%
33,6-dibromoquinoline3-pyridylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O90~75% (at C6)

Note: Yields are representative and will vary depending on the specific substrates and reaction conditions.

References

Technical Support Center: Purification of 4-Chloro-6-methylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical R&D Solutions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-Chloro-6-methylquinoline-3-carbonitrile. Our goal is to move beyond simple protocols and offer a framework for understanding the causality behind experimental choices, enabling you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

A1: The two most effective and widely used methods are recrystallization and flash column chromatography.[1] The choice between them depends on the impurity profile, the scale of your reaction, and the required final purity. Recrystallization is excellent for removing minor impurities from a largely crystalline solid and is generally faster for larger quantities.[1] Column chromatography offers superior separation for complex mixtures or when impurities have similar solubility profiles to the product, making it the method of choice for achieving the highest purity (>99%).[2]

Q2: What are the likely impurities in my crude sample?

A2: Impurities largely depend on the synthetic route. A common synthesis involves the chlorination of a 4-hydroxy-6-methylquinoline-3-carbonitrile precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).[3][4] Therefore, likely impurities include:

  • Unreacted Starting Material: 4-hydroxy-6-methylquinoline-3-carbonitrile.

  • Reagent Residues: Hydrolyzed byproducts of POCl₃.

  • Side-Products: Small amounts of other chlorinated or rearranged quinoline species.

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., DMF, toluene).

Q3: How can I reliably assess the purity of my this compound after purification?

A3: A multi-faceted approach is recommended for purity assessment.

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick check of purity and for monitoring the progress of column chromatography. A single spot under various eluent conditions suggests high purity.[2]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically cause melting point depression and broadening.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for confirming the structure and identifying any residual starting materials, solvents, or organic impurities.

  • High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): These methods provide quantitative data on purity, often expressed as a percentage area.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but can be sensitive to solvent choice and cooling rates.[6][5]

Q4: I've added the crude solid to a solvent, but it won't dissolve, even with heating. What should I do?

A4: This indicates that the chosen solvent has poor solvating power for your compound at elevated temperatures. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[5]

  • Causality: The intermolecular forces between the solvent molecules and your compound are not strong enough to overcome the crystal lattice energy of your solid.

  • Solutions:

    • Select a Different Solvent: Consult solubility data for quinoline derivatives.[7][8] Solvents like ethanol, ethyl acetate, or acetone are common starting points.[9] For quinoline compounds, mixtures are often effective.[1][3]

    • Use a Solvent Mixture: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" or "anti-solvent" (in which it is poorly soluble) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Add a few drops of the "good" solvent to clarify and then allow it to cool slowly.[1] A common and effective system for similar quinolines is an ethanol/water mixture.[1]

Q5: My product has completely dissolved in the hot solvent, but no crystals are forming upon cooling. What's wrong?

A5: The solution is likely not supersaturated, meaning too much solvent was used.[1] For crystallization to occur, the concentration of the solute must exceed its solubility at that lower temperature.

  • Causality: The concentration of the dissolved compound is below the saturation point, even at low temperatures, preventing the initiation of crystal nucleation.

  • Solutions:

    • Concentrate the Solution: In a fume hood, gently boil off a portion of the solvent to increase the compound's concentration. Allow the concentrated solution to cool again.[1]

    • Induce Nucleation: If the solution appears sufficiently concentrated, you can try to initiate crystal growth by scratching the inside surface of the flask with a glass rod just below the solvent line. This creates microscopic imperfections on the glass that can serve as nucleation sites.[1][5]

    • Add a Seed Crystal: If you have a small crystal of the pure product, adding it to the cooled, supersaturated solution will provide a template for crystal growth.[5]

Q6: Instead of forming crystals, my product has separated as an oil. How do I fix this?

A6: This phenomenon, known as "oiling out," is a common issue.[1] It occurs when the solute comes out of solution at a temperature above its own melting point or when the solution is supersaturated to a very high degree.

  • Causality: The compound is driven out of solution by low solubility, but the thermal energy is too high for it to organize into a stable crystal lattice. High levels of impurities can also contribute by depressing the melting point.

  • Troubleshooting Workflow:

G start Product 'Oils Out' q1 Is the solution cooling too rapidly? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Re-heat to dissolve the oil. Allow to cool much more slowly. (e.g., insulate the flask). a1_yes->s1 q2 Are significant impurities present? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Add more solvent to the hot solution. Cool slowly. The oil may not form in a more dilute solution. Consider pre-purification with charcoal or chromatography. a2_yes->s2 s3 The boiling point of the solvent may be higher than the compound's melting point. Select a lower-boiling solvent or solvent system. a2_no->s3

Caption: Troubleshooting Decision Tree for "Oiling Out".

Troubleshooting Guide: Flash Column Chromatography

Flash chromatography provides excellent separation but requires careful setup and monitoring.[10]

Q7: I'm having trouble finding a good solvent system (eluent) for my column. How do I choose one?

A7: The correct eluent is critical for a successful separation and should always be determined by TLC before running the column.[2]

  • Causality: The separation relies on the differential partitioning of compounds between the polar stationary phase (silica) and the mobile phase (eluent). An eluent with the wrong polarity will either fail to move any compounds or move them all together.

  • Solutions:

    • TLC Optimization: The goal is to find a solvent mixture (e.g., Hexane:Ethyl Acetate) that gives your target compound an Rf value of approximately 0.2-0.4. The impurities should ideally have significantly different Rf values.

    • Polarity Adjustment: If all spots remain at the baseline, the eluent is not polar enough; add more of the polar solvent (e.g., ethyl acetate). If all spots run to the top of the plate (Rf ≈ 1), the eluent is too polar; add more of the non-polar solvent (e.g., hexane).[1]

Q8: My compound is smearing or "tailing" down the column, leading to broad fractions and poor separation.

A8: Tailing is often caused by the compound interacting too strongly with the acidic sites on the silica gel or by overloading the column.[11]

  • Causality: The quinoline nitrogen is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to a slow, uneven elution process.

  • Solutions:

    • Add a Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) to your eluent system. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your basic compound to elute more cleanly and symmetrically.[1]

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, use a mass of silica that is at least 50-100 times the mass of your crude sample.

    • Check Solubility: If the compound is poorly soluble in the eluent, it can streak from the point of loading. Ensure your chosen eluent can fully dissolve the sample.[11]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is adapted from methods used for similar quinoline structures and is an excellent starting point.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a fume hood, add the minimum amount of hot ethanol required to just dissolve the solid at a gentle boil.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Induce Crystallization: To the hot, clear solution, add hot water dropwise while swirling until the solution becomes faintly and persistently turbid.

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a perfectly clear solution.

  • Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. Do not disturb the flask during this critical crystal growth phase. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography

This protocol outlines a standard procedure for purification on silica gel.[2][10]

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_finish Final Steps prep1 1. Select Eluent (via TLC, target Rf ≈ 0.3) prep2 2. Prepare Silica Slurry (in low-polarity eluent) prep1->prep2 prep3 3. Pack Column (ensure no air bubbles) prep2->prep3 load1 4. Dissolve Crude Product (in minimal DCM or acetone) prep3->load1 load2 5. Adsorb onto Silica (create a dry powder) load1->load2 load3 6. Apply to Column Top (create a thin, even band) load2->load3 elute1 7. Elute with Solvent (start with low polarity) load3->elute1 elute2 8. Collect Fractions (sequentially in tubes) elute1->elute2 elute3 9. Monitor by TLC (to identify product fractions) elute2->elute3 fin1 10. Combine Pure Fractions elute3->fin1 fin2 11. Evaporate Solvent (rotary evaporator) fin1->fin2 fin3 12. Dry Under Vacuum (obtain pure solid) fin2->fin3

Caption: Standard Workflow for Flash Column Chromatography.

Data Summary: Expected Purification Outcomes

The following table provides illustrative results based on the purification of analogous quinoline derivatives.[1] Actual yields and purities will vary based on the quality of the crude material.

Purification MethodExpected PurityExpected YieldPrimary Application
Recrystallization 95-98%60-85%Removing minor impurities; suitable for larger scales.
Column Chromatography >99%50-75%Separating complex mixtures; achieving high analytical purity.

References

Technical Support Center: Enhancing the Reactivity of the C-Cl Bond in Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven solutions and in-depth troubleshooting for a common challenge in synthetic chemistry: the functionalization of the relatively inert C-Cl bond in quinoline scaffolds. The quinoline core is a privileged structure in medicinal chemistry, and mastering its derivatization is key to unlocking novel therapeutic agents. This document moves beyond simple protocols to explain the underlying principles, helping you diagnose issues and rationally design your next experiment.

Frequently Asked Questions (FAQs)

Q1: Why is the C-Cl bond on a quinoline ring so difficult to react, especially compared to an aryl bromide or iodide?

The reduced reactivity of the C-Cl bond is due to two primary factors:

  • High Bond Dissociation Energy: The Carbon-Chlorine bond is significantly stronger than a Carbon-Bromine or Carbon-Iodine bond, making the initial step of many catalytic cycles, oxidative addition, the rate-limiting and most challenging step.

  • Electronic Nature of the Quinoline Ring: Quinolines are electron-deficient heteroaromatic systems. While this electron deficiency can activate the C-Cl bond towards certain reactions like Nucleophilic Aromatic Substitution (SNAr), it can simultaneously make the oxidative addition step in palladium-catalyzed cross-coupling reactions more difficult.[1]

Q2: My palladium-catalyzed cross-coupling reaction with a chloroquinoline is not starting. What are the first things I should check?

When a reaction fails to initiate, always return to the fundamentals before exploring more complex variables:

  • Inert Atmosphere: Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) active catalyst.

  • Reagent Quality:

    • Solvent: Are your solvents truly anhydrous? Water can hydrolyze reagents and interfere with the catalyst.

    • Base: Is your base anhydrous and finely powdered? Clumps reduce surface area and efficiency. Some bases are hygroscopic and should be handled in a glovebox.[1]

    • Catalyst/Ligand: Have your palladium source and phosphine ligands been stored properly to prevent degradation?

  • Temperature: Is your reaction heated to the specified temperature? Use an external thermometer to verify the temperature of the reaction block or oil bath, not just the hotplate setting.

Q3: I'm observing a significant amount of dehalogenation (my chloroquinoline is being converted to quinoline). How can I prevent this?

Dehalogenation is a common side reaction, often caused by β-hydride elimination from organopalladium intermediates or protonolysis of the C-Pd bond before reductive elimination. To minimize it:

  • Choice of Base: A very strong or sterically hindered base can sometimes promote dehalogenation. Consider screening different bases; for instance, switching from an alkoxide like NaOtBu to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) may help.

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[2][3]

  • Additives: In some cases, the addition of a stoichiometric amount of a proton scavenger can be beneficial.

Q4: What are the primary strategies for activating the C-Cl bond in quinolines?

There are three main approaches, each suited for different types of transformations:

  • Palladium-Catalyzed Cross-Coupling: This is the most versatile method. By carefully selecting a palladium precatalyst and, crucially, a suitable ligand, the energy barrier for C-Cl bond cleavage can be overcome. This enables Suzuki, Buchwald-Hartwig, Sonogashira, and other coupling reactions.[4][5]

  • Nucleophilic Aromatic Substitution (SNAr): This method does not require a metal catalyst but is only effective when the quinoline ring is sufficiently "activated." This means it must contain strong electron-withdrawing groups (EWGs) that stabilize the negative charge of the intermediate (Meisenheimer complex).[6][7]

  • Directed ortho-Metalation (DoM): This strategy circumvents the direct activation of the C-Cl bond. Instead, a directing group on the quinoline ring guides a strong base (typically an organolithium reagent) to deprotonate an adjacent position, creating a nucleophilic center that can react with an electrophile. The chloro group itself can sometimes act as a directing group.[8][9][10]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are the workhorse for functionalizing chloroquinolines. However, their success hinges on a delicate interplay between multiple components. This guide addresses common failure modes.

Logical Flow for Troubleshooting Pd-Catalyzed Reactions

G Start Reaction Issue: No or Low Conversion Catalyst Is the Catalyst Active? Start->Catalyst Ligand Is the Ligand Appropriate? Catalyst->Ligand No Sol_Catalyst Solution: - Use pre-formed Pd(0) catalyst - Verify precatalyst quality - Ensure inert atmosphere Catalyst->Sol_Catalyst Yes Base Is the Base Correct? Ligand->Base No Sol_Ligand Solution: - Use bulky, electron-rich  phosphine ligands (e.g., XPhos, SPhos) - Increase ligand:metal ratio Ligand->Sol_Ligand Yes Conditions Are Conditions Optimal? Base->Conditions No Sol_Base Solution: - Use anhydrous, finely powdered base - Screen different bases (K₃PO₄, Cs₂CO₃) - For K₃PO₄, consider adding a trace of H₂O Base->Sol_Base Yes Sol_Conditions Solution: - Use anhydrous solvent - Increase temperature - Increase reaction time Conditions->Sol_Conditions Yes

Caption: Troubleshooting Decision Flow for Pd-Catalyzed Cross-Coupling.

The Catalytic Cycle: Understanding the 'Why'

The efficiency of any cross-coupling reaction depends on the smooth operation of its catalytic cycle. Understanding this helps diagnose which step is failing.

CatalyticCycle cluster_inputs Inputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII L₂Pd(II)(Ar)Cl OxAdd->PdII Transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) PdII->Transmetal PdII_Nu L₂Pd(II)(Ar)(Nu) Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Nu (Product) RedElim->Product ArCl Ar-Cl (Chloroquinoline) ArCl->OxAdd Nu R-B(OH)₂ / Base or R₂NH / Base Nu->Transmetal

Caption: Simplified Palladium Cross-Coupling Catalytic Cycle.

Key Insights from the Cycle:

  • Oxidative Addition (OA): This is the slow step for chloroquinolines. Bulky, electron-rich phosphine ligands are essential because they increase the electron density on the palladium center, which facilitates its insertion into the strong C-Cl bond.[1][11]

  • Transmetalation / Amine Coordination: The base is critical here. For Suzuki reactions, it activates the boronic acid to form a more nucleophilic boronate species.[1][12] For Buchwald-Hartwig aminations, it deprotonates the amine or the intermediate palladium-amine complex.[13][14]

  • Reductive Elimination (RE): This step forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst. The ligand's steric bulk helps promote this final step.[1]

Troubleshooting Table
SymptomPotential Cause(s)Recommended Solution(s)
No Reaction / Trace Conversion 1. Inactive Catalyst- Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or ensure your Pd(II) precatalyst is activated.[1] - Degas solvent and reagents thoroughly.
2. Inappropriate Ligand- For chloroquinolines, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos, PCy₃).[1][11]
3. Insufficient Base Strength/Solubility- Switch to a stronger or more soluble base (e.g., K₂CO₃ → K₃PO₄ → Cs₂CO₃). - Ensure the base is finely powdered and anhydrous.[1]
Low Yield 1. Catalyst Decomposition- Lower the reaction temperature. - Increase ligand-to-palladium ratio.
2. Incomplete Reaction- Increase reaction time. - Increase temperature or switch to a higher-boiling solvent (e.g., THF → Dioxane → Toluene).
3. Reagent Degradation (e.g., boronic acid)- Use fresh, high-purity reagents. For Suzuki, consider converting the boronic acid to a more stable trifluoroborate or MIDA boronate ester.[15]
Side Product Formation (e.g., Dehalogenation, Homocoupling) 1. Sub-optimal Ligand/Base Combination- Re-screen ligands and bases. A less hindered ligand might be needed if the desired coupling is sterically demanding.
2. Reaction Temperature Too High- Reduce the temperature. High heat can promote catalyst decomposition and side reactions.
3. Incorrect Stoichiometry- Ensure the nucleophilic partner (e.g., boronic acid) is in slight excess (1.1-1.5 eq.), but not so much that it leads to homocoupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloroquinoline

This protocol is a starting point and may require optimization for your specific substrate.

Materials:

  • Chloroquinoline derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., SPhos, 4.4 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous solvent (e.g., Dioxane/Water, 10:1 v/v)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the chloroquinoline, arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the sealed vessel in a preheated reaction block or oil bath set to 80-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloroquinoline

This reaction is highly sensitive to air and moisture. Strict adherence to inert techniques is paramount.[13]

Materials:

  • Chloroquinoline derivative (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., XPhos, 4.4 mol%)

  • Base (e.g., NaOtBu or K₂CO₃, 1.4 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

Procedure:

  • Glovebox Recommended: If possible, perform all additions in a glovebox.

  • Vessel Preparation: To an oven-dried, screw-cap reaction tube with a stir bar, add the palladium precatalyst, ligand, and base.

  • Reagent Addition: Add the chloroquinoline. If the amine is a solid, add it now.

  • Sealing and Solvent/Amine Addition: Seal the tube with a septum cap. Remove from the glovebox (if used) and add the anhydrous solvent. If the amine is a liquid, add it via syringe.

  • Inert Atmosphere: If not using a glovebox, assemble the solids in the tube, seal it, and then evacuate and backfill with argon three times before adding the solvent and liquid amine.

  • Reaction: Place the sealed tube in a preheated reaction block at 100-120 °C and stir for 4-24 hours.

  • Monitoring & Work-up: Follow steps 6-8 from the Suzuki protocol, using appropriate work-up conditions for your aminated product.

References

Preventing decomposition of quinoline compounds during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Quinoline and its derivatives are foundational scaffolds in medicinal and industrial chemistry, but their synthesis is often plagued by decomposition and side reactions, leading to low yields and purification challenges[1][2].

This guide provides in-depth, field-proven insights in a question-and-answer format to address and resolve specific issues you may encounter during your experiments.

General Troubleshooting & FAQs

This section addresses broad issues that can lead to product decomposition across various synthetic routes.

Q: My reaction mixture is turning dark brown or black, and the yield is very low. What are the general causes of this decomposition?

A: Significant darkening or "tarring" is a classic sign of decomposition and polymerization, often caused by overly harsh reaction conditions. The primary factors to investigate are:

  • Excessive Temperature: Many quinoline cyclizations require heat, but excessive temperatures can cause reactants, intermediates, and even the final product to decompose or polymerize[3][4]. It is critical to find the optimal temperature that promotes cyclization without significant degradation.

  • Highly Acidic Conditions: Strong acids like concentrated sulfuric acid, while often necessary, can catalyze polymerization and charring, especially at high temperatures[5][6]. The concentration and even the choice of acid can be pivotal.

  • Oxidative Degradation: Some quinoline compounds are susceptible to oxidation, which can be exacerbated by atmospheric oxygen at high temperatures or the presence of strong oxidizing agents[7]. Aged samples, if exposed to light and air, can turn yellow and then brown[8][9].

  • Substrate Instability: The starting materials themselves may not be stable under the reaction conditions. For example, α,β-unsaturated aldehydes or ketones used in the Doebner-von Miller synthesis are prone to acid-catalyzed polymerization[2][10].

Q: How can I proactively minimize decomposition before starting my synthesis?

A: A successful synthesis begins with careful planning and preparation.

  • Reagent Purity: Always use high-purity, freshly distilled or purified reagents. Impurities in starting materials can initiate side reactions or interfere with catalysis[10].

  • Atmosphere Control: If your substrates or intermediates are known to be sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of oxidative byproducts[4].

  • Controlled Reagent Addition: For highly exothermic reactions, adding a key reagent (like concentrated acid) slowly and with efficient cooling is critical to prevent thermal runaways that lead to decomposition[5][11].

  • Solvent Choice: In some cases, high-boiling inert solvents can provide better temperature control and improve yields compared to running a reaction neat[4]. For other reactions, a two-phase system can be employed to sequester a reactive component and minimize its self-condensation[2].

Troubleshooting Workflow for Low Yield / Decomposition

This diagram outlines a logical workflow for diagnosing and addressing common issues in quinoline synthesis.

G start Low Yield or Significant Decomposition Observed check_reagents 1. Verify Reagent Purity & Integrity start->check_reagents check_conditions 2. Analyze Reaction Conditions start->check_conditions check_atmosphere 3. Assess Environmental Factors start->check_atmosphere check_workup 4. Review Work-up & Purification start->check_workup sub_reagents1 Distill/recrystallize starting materials? check_reagents->sub_reagents1 sub_reagents2 Use anhydrous reagents/solvents? check_reagents->sub_reagents2 sub_conditions1 Temperature too high/low? check_conditions->sub_conditions1 sub_conditions2 Incorrect catalyst or concentration? check_conditions->sub_conditions2 sub_conditions3 Reaction time optimal? check_conditions->sub_conditions3 sub_conditions4 Exotherm uncontrolled? check_conditions->sub_conditions4 sub_atmosphere Reaction sensitive to air/moisture? check_atmosphere->sub_atmosphere sub_workup1 Product lost during extraction/neutralization? check_workup->sub_workup1 sub_workup2 Inappropriate purification method? check_workup->sub_workup2 solution_reagents Use purified, dry reagents. sub_reagents1->solution_reagents sub_reagents2->solution_reagents solution_temp Optimize temperature via screening. sub_conditions1->solution_temp solution_catalyst Screen alternative catalysts (e.g., Lewis acids, milder Brønsted acids). sub_conditions2->solution_catalyst solution_time Monitor reaction by TLC/LC-MS to determine endpoint. sub_conditions3->solution_time solution_exotherm Use slow, cooled addition of reagents. Add moderators (e.g., FeSO₄). sub_conditions4->solution_exotherm solution_atmosphere Run reaction under inert atmosphere (N₂ or Ar). sub_atmosphere->solution_atmosphere solution_workup Adjust pH carefully. Use alternative purification (e.g., steam distillation, chromatography). sub_workup1->solution_workup sub_workup2->solution_workup

Caption: A logical workflow for troubleshooting quinoline synthesis.

Synthesis-Specific Troubleshooting Guides

Different named reactions have unique failure modes. This section provides targeted advice for the most common synthetic routes.

Skraup Synthesis

The Skraup synthesis is a powerful method but is notoriously violent and prone to tar formation due to its use of glycerol, a strong acid, and an oxidizing agent[6][11][12].

Q: My Skraup reaction is uncontrollably exothermic. How can I prevent it from "getting away"?

A: This is the most common and dangerous issue with the Skraup synthesis. The dehydration of glycerol to acrolein and the subsequent cyclization are highly exothermic[12][13].

  • Use a Moderator: The single most effective technique is to add a moderating agent. Ferrous sulfate (FeSO₄) is widely used; it is believed to act as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period, thus taming the exotherm[5][11][14]. Boric acid can also be used for this purpose[11][12].

  • Control Acid Addition: The concentrated sulfuric acid should be added very slowly through a dropping funnel while the reaction flask is vigorously stirred and cooled in an ice bath[3][5]. This prevents localized hotspots where the reaction can initiate violently.

  • Ensure Efficient Stirring: Good mechanical stirring is essential to dissipate heat throughout the reaction mixture[5].

G cluster_0 Standard Skraup Synthesis cluster_1 Moderated Skraup Synthesis Aniline Aniline + Glycerol H2SO4 Conc. H₂SO₄ (fast addition) Aniline->H2SO4 Heated with Runaway Uncontrolled Exotherm (Thermal Runaway) H2SO4->Runaway Leads to Tar Tar & Polymer Formation Runaway->Tar Results in Aniline_M Aniline + Glycerol FeSO4 Moderator Added (e.g., FeSO₄) Aniline_M->FeSO4 Mixed with H2SO4_M Conc. H₂SO₄ (slow, cooled addition) Controlled Controlled Reaction H2SO4_M->Controlled Leads to FeSO4->H2SO4_M Then treated with Quinoline Quinoline Product Controlled->Quinoline Yields

Caption: Control of the exothermic Skraup synthesis using moderators.

Doebner-von Miller Synthesis

This variation of the Skraup synthesis uses α,β-unsaturated aldehydes or ketones and is susceptible to acid-catalyzed polymerization of these carbonyl compounds, resulting in low yields and difficult purification[2][10].

Q: My Doebner-von Miller reaction produces a large amount of intractable polymer or tar. How can I improve the yield of the desired quinoline?

A: Tar formation here is primarily due to the self-condensation of the α,β-unsaturated carbonyl reactant under strong acid catalysis[10]. The key is to keep the concentration of this reactant low in the acidic phase at any given time.

  • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This maintains a low instantaneous concentration, favoring the reaction with aniline over self-polymerization[10].

  • In Situ Generation: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation, which naturally controls its concentration. For example, slowly adding acetaldehyde to an aniline hydrochloride solution allows it to form crotonaldehyde, which then reacts to form 2-methylquinoline[10].

  • Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase while the reaction proceeds in an acidic aqueous phase can drastically reduce polymerization and increase the yield[2].

Friedländer Synthesis

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While generally cleaner than the Skraup reaction, its success is highly dependent on proper catalysis and can suffer from regioselectivity issues[1][4].

Q: My Friedländer synthesis is giving a very low yield or not proceeding at all. What is the problem?

A: Low yields in Friedländer synthesis often point to an inappropriate catalyst or suboptimal conditions[3]. Unlike the Skraup synthesis, which uses brute force, the Friedländer condensation requires a more nuanced approach.

  • Catalyst Choice is Key: The reaction can be catalyzed by either acids or bases, and the best choice is highly substrate-dependent[1][6]. If a base catalyst (e.g., KOH, piperidine) isn't working, an acid catalyst (e.g., p-toluenesulfonic acid, I₂) might be more effective, and vice-versa[3][4]. Modern methods also employ Lewis acids or ionic liquids[1][2].

  • Temperature Optimization: While some Friedländer reactions proceed at reflux, others may require higher temperatures. However, excessive heat can still cause decomposition[3]. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance of reaction rate and stability[4][15].

  • Substrate Reactivity: Electron-withdrawing groups on the 2-aminoaryl ring can deactivate it, making the cyclization step more difficult and requiring stronger conditions or more potent catalysts[3].

Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone[1][16]. The primary challenge here is often not decomposition, but controlling which product is formed (regioselectivity) when using unsymmetrical starting materials.

Q: I am using an unsymmetrical β-diketone in my Combes synthesis and getting a mixture of two isomeric quinolines. How can I control the regioselectivity?

A: The ring closure step is an intramolecular electrophilic aromatic substitution, and the position of attack is governed by both electronic and steric factors[16][17].

  • Electronic Effects: The cyclization will preferentially occur at the more nucleophilic ortho position of the aniline ring. Aniline derivatives with electron-donating groups (like methoxy) can direct the cyclization[16].

  • Steric Hindrance: The bulkier substituent on the β-diketone will tend to orient itself away from the aniline ring during the cyclization. Increasing the steric bulk of the R group on the diketone can favor the formation of one regioisomer over the other[16].

  • Acid Catalyst: The choice and concentration of the acid catalyst can influence the transition state of the rate-determining annulation step, thereby affecting the isomer ratio[16]. Polyphosphoric acid (PPA) is sometimes used as an alternative to sulfuric acid[18].

Synthesis Method Common Cause of Decomposition Primary Prevention Strategy Key Parameters to Optimize
Skraup Uncontrolled exothermic reaction, charring.[5][6]Use of moderators (e.g., FeSO₄, boric acid).[11][12]Rate of acid addition, efficient stirring, initial temperature.
Doebner-von Miller Acid-catalyzed polymerization of α,β-unsaturated carbonyls.[2][10]Slow addition of carbonyl reactant or use of a biphasic system.[2][10]Reactant concentration, temperature, choice of acid catalyst.
Friedländer Inefficient catalysis, substrate deactivation.[1][3]Screening of both acid and base catalysts.[1][6]Catalyst type and loading, reaction temperature, solvent.
Combes (Primarily regioselectivity issues) Side reactions at high temp.Judicious choice of substrates to exploit steric/electronic effects.[16]Acid catalyst (H₂SO₄ vs. PPA), temperature control.

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates the use of ferrous sulfate to control the notoriously violent reaction.

  • Reaction Setup: In a large round-bottom flask (at least 4-5x the volume of the reactants) equipped with a high-torque mechanical stirrer and a reflux condenser, add the aniline derivative (1.0 equiv), ferrous sulfate heptahydrate (FeSO₄·7H₂O, ~0.1 equiv), and anhydrous glycerol (3.0 equiv).

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control[3][5].

  • Reaction: Once the addition is complete, gently heat the mixture to initiate the reaction. An exotherm should become apparent. Be prepared to remove the heat source or apply cooling if the reaction becomes too vigorous. After the initial exotherm subsides, heat the mixture to reflux for 3-5 hours to ensure completion[5].

  • Work-up: After cooling, carefully and slowly pour the viscous reaction mixture into a large volume of ice water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base[3].

  • Purification: The crude quinoline is often a dark, tarry material. It is best purified by steam distillation, which effectively separates the volatile product from non-volatile tars[3][5]. The distillate is then extracted with an organic solvent (e.g., toluene), dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. Final purification can be achieved by vacuum distillation[19].

Protocol 2: Iodine-Catalyzed Friedländer Synthesis

This protocol uses a milder Lewis acid catalyst, molecular iodine, which can reduce decomposition compared to strong Brønsted acids.

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 equiv) and the active methylene compound (e.g., ethyl acetoacetate, 1.2 equiv).

  • Catalyst Addition: Add molecular iodine (I₂, 10 mol%) to the mixture[4].

  • Reaction: Heat the reaction mixture to 80-100°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC)[4].

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove the iodine.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization[4].

References

Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution of Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of medicinal chemistry, particularly for the synthesis of quinoline-based compounds, which are scaffolds for numerous therapeutic agents. However, achieving high yields can be challenging. This guide provides in-depth, field-proven insights to help you diagnose and resolve common issues encountered during the SNAr of chloroquinolines.

Part 1: The Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common and critical issues you may face in the lab.

Q1: My SNAr reaction has stalled with low conversion of the starting chloroquinoline. What are the primary factors to investigate?

Low conversion is typically a result of insufficient reaction activation. The SNAr mechanism relies on the attack of a nucleophile on an electron-deficient aromatic ring.[1][2][3] The quinoline ring itself is electron-deficient, but several factors can further impede or facilitate the reaction.

Core Causality: The reaction rate is governed by the energy barrier of the first step: the nucleophilic attack to form a negatively charged intermediate known as a Meisenheimer complex.[4][5][6] If this step is too slow, the reaction will not proceed efficiently.

Troubleshooting Steps:

  • Assess Ring Activation: The presence of electron-withdrawing groups (EWGs) ortho or para to the chlorine atom significantly accelerates the reaction by stabilizing the Meisenheimer complex through resonance.[3][7][8] If your quinoline substrate lacks strong EWGs, you will likely need more forcing conditions.

  • Evaluate the Nucleophile and Base: Neutral nucleophiles (e.g., amines, alcohols) are often not reactive enough on their own. A base is typically required to deprotonate the nucleophile, generating a more potent anionic species (e.g., an amide or alkoxide).[9][10] If you are using a weak base like potassium carbonate (K₂CO₃) with a weakly acidic nucleophile, deprotonation may be incomplete.

  • Increase Temperature: Reaction rates for SNAr are highly temperature-dependent. A modest increase in temperature (e.g., from 80 °C to 100-120 °C) can dramatically increase the reaction rate. For particularly unreactive substrates, high temperatures (up to 250°C) in a high-boiling solvent might be necessary.[11]

  • Solvent Choice is Critical: The solvent must be able to dissolve the reactants and stabilize the charged intermediate. Polar aprotic solvents are the standard choice.

Q2: How does my choice of solvent and base impact the reaction outcome?

Solvent and base selection are inextricably linked and represent the most powerful levers for optimizing your reaction.

The Role of the Solvent: Polar aprotic solvents like DMSO, DMF, NMP, and DMAc are preferred for SNAr reactions.[5][12][13] They excel at solvating the cation of the base (e.g., K⁺ from K₂CO₃), which leaves the anionic nucleophile "naked" and more reactive.[10] Protic solvents (like ethanol or water) can solvate the nucleophile itself through hydrogen bonding, reducing its reactivity.[14]

The Role of the Base: The base's function is to generate the active nucleophile. The strength of the base should be matched to the pKa of the nucleophile. Using a base that is too weak will result in a low concentration of the active nucleophile, while an overly strong base can cause decomposition of the starting material or product.[9]

Optimization Strategy & Data:

A systematic screening of solvents and bases is a highly effective optimization strategy.

BaseSolventTypical Temperature (°C)Commentary
K₂CO₃Acetonitrile (ACN)80 °C (reflux)A mild starting point, but often insufficient for less reactive systems.
K₂CO₃, Cs₂CO₃DMF, DMSO100 - 150 °CA common and effective combination for many substrates.[15]
KOH, NaOHDMSO, Dioxane100 - 135 °CStronger bases for less acidic nucleophiles like secondary amines.[15][16]
NaH, KHMDS, t-BuOKTHF, Dioxane25 - 100 °CVery strong bases. Use when the nucleophile is a poor acid (e.g., some alcohols). Often requires pre-deprotonation of the nucleophile before adding the chloroquinoline.[10]

Note: Data is illustrative and based on typical outcomes. Optimization is always substrate-specific.[9][11]

Q3: I'm observing significant byproduct formation. What are the likely side reactions and how can I suppress them?

Byproduct formation points to issues with selectivity, stability, or reaction conditions that are too harsh.

Common Side Reactions:

  • Hydrolysis: If water is present, hydroxide ions (formed from a strong base) can act as a nucleophile, leading to the corresponding hydroxyquinoline.

  • Solvent Participation: In some cases, solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.

  • Di-substitution: If your nucleophile has more than one reactive site, or if the product can react further, di-substitution can occur.

  • Decomposition: Chloroquinolines, especially those with strong activating groups, can be unstable at high temperatures or in the presence of very strong bases, leading to a dark, complex reaction mixture.[9]

Mitigation Strategies:

  • Ensure Anhydrous Conditions: Dry your solvent and reagents thoroughly if you suspect hydrolysis is an issue. Running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice.

  • Lower the Reaction Temperature: If you are achieving full conversion but have low yields of the desired product, the temperature may be too high, causing decomposition.[9] Try running the reaction for a longer time at a lower temperature.

  • Use a Milder Base: Switch from a strong base like NaH or KOH to a milder one like K₂CO₃ or an organic base like triethylamine (TEA) or DIPEA.[5]

  • Control Stoichiometry: To avoid di-substitution, use a controlled amount of the nucleophile (e.g., 1.05-1.2 equivalents).[9] Slow addition of the nucleophile can also help maintain a low concentration and favor mono-substitution.

Part 2: Key Experimental Protocols & Visualizations

Troubleshooting Workflow Diagram

This flowchart provides a logical path for diagnosing and solving low-yield issues.

Troubleshooting_Workflow Start Low Yield / Low Conversion Check_Activation Is the quinoline ring sufficiently activated (EWG)? Start->Check_Activation Check_Conditions Analyze Reaction Conditions Check_Activation->Check_Conditions Yes Optimize_Temp Increase Temperature (e.g., 100-150 °C) Check_Activation->Optimize_Temp No Check_Base Is the base strong enough to deprotonate the nucleophile? Check_Conditions->Check_Base Optimize_Temp->Check_Conditions Optimize_Solvent Switch to higher boiling polar aprotic solvent (DMSO, NMP) Stronger_Base Use stronger base (e.g., KOH, NaH) Check_Base->Stronger_Base No Check_Byproducts Are byproducts observed (TLC/LCMS)? Check_Base->Check_Byproducts Yes Stronger_Base->Check_Byproducts Lower_Temp Lower Temperature, Increase Time Check_Byproducts->Lower_Temp Yes (Decomposition) Milder_Base Use Milder Base (e.g., K2CO3) Check_Byproducts->Milder_Base Yes (Decomposition) Anhydrous Ensure Anhydrous Conditions Check_Byproducts->Anhydrous Yes (Hydrolysis) Success Reaction Optimized Check_Byproducts->Success No, clean reaction Lower_Temp->Success Milder_Base->Success Anhydrous->Success

Caption: A logical workflow for troubleshooting low SNAr yields.

SNAr Mechanism on Chloroquinoline

Understanding the mechanism is key to rational optimization. The reaction proceeds via a two-step addition-elimination pathway.[7][17]

Caption: The addition-elimination mechanism of SNAr.

Protocol: Screening for Optimal Base and Solvent
  • Setup: Arrange several small-scale reaction vials (e.g., 2 mL microwave vials).

  • Reagents: To each vial, add the chloroquinoline (1.0 equiv., e.g., 0.1 mmol), the nucleophile (1.2 equiv.), and a magnetic stir bar.

  • Matrix:

    • Vial 1: Add K₂CO₃ (2.0 equiv.) and 1 mL of DMF.

    • Vial 2: Add K₂CO₃ (2.0 equiv.) and 1 mL of DMSO.

    • Vial 3: Add Cs₂CO₃ (2.0 equiv.) and 1 mL of DMF.

    • Vial 4: Add KOH (2.0 equiv.) and 1 mL of 1,4-Dioxane.

  • Reaction: Seal the vials and place them in a heating block set to a chosen temperature (e.g., 120 °C).

  • Monitoring: After a set time (e.g., 4, 8, and 24 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to determine the consumption of starting material and formation of the product.

  • Analysis: Compare the results to identify the most promising conditions for a larger-scale reaction.

Part 3: Frequently Asked Questions (FAQs)

  • Q: Can I use microwave irradiation to improve my yields?

    • A: Yes, microwave-assisted organic synthesis (MAOS) is an excellent technique for accelerating SNAr reactions.[18][19][20] The rapid heating can significantly reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal decomposition byproducts.[19][21][22]

  • Q: What is the difference in reactivity between 2-chloroquinolines and 4-chloroquinolines?

    • A: 4-chloroquinolines are generally more reactive towards nucleophilic substitution than 2-chloroquinolines. This is because the nitrogen atom in the quinoline ring can more effectively stabilize the negative charge of the Meisenheimer complex when the attack occurs at the C4 position.

  • Q: Are there any catalysts that can help with unactivated chloroquinolines?

    • A: While traditional SNAr reactions on unactivated aryl chlorides are difficult, certain transition-metal catalysts can facilitate the reaction. Palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative for forming C-N bonds and often works under milder conditions than thermal SNAr. Additionally, some iron (II) and Ruthenium complexes have been shown to catalyze SNAr-type reactions through different mechanisms.[23][24] Copper-catalyzed reactions are also an option, particularly for N-arylation.[25]

  • Q: The leaving group ability for SN1/SN2 is I > Br > Cl > F. Why is the trend often reversed (F > Cl > Br > I) in SNAr?

    • A: This is a crucial distinction. In SNAr, the rate-determining step is the nucleophilic attack on the ring, not the breaking of the carbon-halogen bond.[26] Highly electronegative atoms like fluorine strongly polarize the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack.[27] The subsequent elimination of the halide is a fast step and does not determine the overall rate.[4]

References

Technical Support Center: Scaling the Synthesis of 4-Chloro-6-methylquinoline-3-carbonitrile for Preclinical Supply

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The progression of a novel therapeutic candidate into preclinical studies necessitates a reliable and scalable synthesis of the active pharmaceutical ingredient (API) or its key intermediates. 4-Chloro-6-methylquinoline-3-carbonitrile is a crucial building block in the development of various targeted therapies, making its robust synthesis a critical bottleneck to overcome.[1][2] This guide provides in-depth technical support for researchers, chemists, and process development professionals tasked with scaling this synthesis from the bench to preclinical batch production. We will address common challenges, provide detailed troubleshooting in a practical question-and-answer format, and offer validated protocols grounded in established chemical principles.

Section 1: Synthesis Strategy & Core Challenges

The most direct and widely adopted route for this class of compounds is a modified Vilsmeier-Haack reaction, followed by conversion of the resulting aldehyde to a nitrile. This two-step process is generally favored for its use of readily available starting materials and its amenability to producing the desired substitution pattern.

The overall synthetic workflow is outlined below:

G cluster_0 Step 1: Vilsmeier-Haack Cyclization cluster_1 Step 2: Nitrile Formation cluster_2 Purification SM 4-Methylacetanilide (Starting Material) Int1 2,4-Dichloro-6-methyl- quinoline-3-carbaldehyde (Intermediate) SM->Int1 Reaction at 70-80°C VR Vilsmeier Reagent (POCl₃ + DMF) VR->Int1 In-situ formation and reaction Int2 Aldoxime Intermediate Int1->Int2 Hydroxylamine FP 4-Chloro-6-methylquinoline- 3-carbonitrile (Final Product) Int2->FP Dehydration Pur Recrystallization or Column Chromatography FP->Pur

Caption: High-level workflow for the synthesis of the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction the preferred method for synthesizing the quinoline core of this molecule?

A1: The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[3] When applied to acetanilides, it uniquely facilitates a one-pot cyclization and formylation to produce 2-chloro-3-formylquinoline derivatives.[4] This approach is advantageous for scale-up because:

  • Convergent Synthesis: It builds the complex quinoline core and installs key functional groups (the chloro and formyl groups) in a single, efficient operation.

  • Cost-Effective Reagents: The primary reagents, phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), are inexpensive and readily available bulk chemicals.

  • Predictable Regiochemistry: The cyclization mechanism provides a high degree of control over the final substitution pattern, minimizing the formation of isomers that would be difficult to separate.

Q2: What are the most critical parameters to monitor during the Vilsmeier-Haack cyclization step?

A2: Success hinges on the rigorous control of three key parameters:

  • Reagent Quality and Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive. Any water present will rapidly quench the POCl₃ and the active chloroiminium salt, halting the reaction.[5] It is imperative to use fresh, anhydrous DMF and high-purity POCl₃.

  • Temperature Control: The reaction involves highly exothermic steps. The initial formation of the Vilsmeier reagent should be performed at low temperatures (0-5 °C) to ensure controlled formation.[6] The subsequent reaction with the acetanilide requires heating (typically 70-90 °C), but exceeding the optimal temperature can lead to significant decomposition and tar formation.[5][7]

  • Stoichiometry: The molar ratio of the acetanilide to the Vilsmeier reagent is critical. An excess of the reagent is typically used to drive the reaction to completion, but a large excess can increase the risk of side reactions like diformylation.[5]

Q3: What are the primary safety hazards to consider when moving from bench to pilot-plant scale?

A3: Scaling up introduces significant safety challenges. The thermal instability of the Vilsmeier intermediate is a primary concern on a multigram scale.[8] Key hazards include:

  • Exothermic Reaction: The reaction can generate a large amount of heat, potentially leading to a thermal runaway if not managed with an appropriate reactor cooling system and controlled reagent addition rate.

  • Corrosive and Toxic Reagents: POCl₃ is highly corrosive and reacts violently with water, releasing toxic HCl gas. Handling requires specialized equipment and personal protective equipment (PPE).

  • Off-Gassing: The reaction and subsequent work-up generate significant amounts of HCl. The reactor must be equipped with a robust scrubbing system to neutralize acidic vapors.

Section 3: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and purification processes.

Part A: Low Yield and Reaction Failures

Problem: My Vilsmeier-Haack reaction resulted in a very low yield or failed completely. What are the potential causes?

This is a common issue that can almost always be traced back to reagent quality or reaction conditions.[5]

  • Cause 1: Defective Vilsmeier Reagent: The in-situ formation of the Vilsmeier reagent is the heart of the reaction.

    • Solution: Always use fresh, anhydrous DMF that has been stored over molecular sieves. Ensure your POCl₃ is from a freshly opened bottle or has been stored under inert gas. Old reagents can absorb atmospheric moisture, which is detrimental.[5]

  • Cause 2: Suboptimal Temperature:

    • Solution: The reaction temperature is a delicate balance. For less reactive substrates, heating is necessary, often in the 70-90 °C range.[5] However, for scale-up, it is crucial to monitor the internal reaction temperature, not just the heating mantle setting. Use a calibrated temperature probe. Insufficient heat will lead to an incomplete reaction, while excessive heat causes decomposition.[6]

  • Cause 3: Insufficient Reaction Time:

    • Solution: Do not rely on a fixed reaction time from a literature procedure, especially during scale-up. Monitor the reaction's progress by Thin Layer Chromatography (TLC). The reaction is complete when the starting acetanilide spot is no longer visible. Reaction times can vary from a few hours to overnight.[5]

Problem: The conversion of the intermediate aldehyde to the final nitrile product is inefficient.

  • Cause 1: Incomplete Oxime Formation: The first step in the conversion is typically the formation of an aldoxime using hydroxylamine.

    • Solution: This reaction is pH-sensitive. Ensure the pH is appropriately adjusted (often buffered with sodium acetate) to facilitate the condensation. Monitor the conversion of the aldehyde to the oxime by TLC before proceeding to the dehydration step.

  • Cause 2: Ineffective Dehydrating Agent: The final step is the dehydration of the oxime to the nitrile.

    • Solution: A variety of dehydrating agents can be used (e.g., acetic anhydride, trifluoroacetic anhydride, or even POCl₃ under different conditions). If one agent is providing low yields, consider screening others. Acetic anhydride is often effective and economical for larger scales. Ensure the stoichiometry of the dehydrating agent is sufficient to drive the reaction to completion.

Part B: Impurity Formation & Purification Challenges

Problem: My crude product is a dark, tarry material that is difficult to handle and purify.

This indicates significant side reactions or decomposition.[7]

  • Cause 1: Excessive Reaction Temperature: This is the most common culprit for tar formation in Vilsmeier-Haack reactions.

    • Solution: Re-evaluate your heating and temperature monitoring. On a larger scale, "hot spots" can develop if stirring is not efficient. Use an overhead mechanical stirrer and ensure the reaction is heated evenly. A slower rate of addition for the POCl₃ can also help moderate the initial exotherm.

  • Cause 2: Incorrect Work-up Procedure: The quenching step is critical for a clean product.

    • Solution: The reaction mixture must be cooled before being carefully and slowly poured onto crushed ice with vigorous stirring.[9] This hydrolyzes the intermediate iminium salt and quenches excess reagents. Dumping the hot reaction mixture into water can cause localized boiling and promote decomposition.

Problem: After quenching the reaction on ice, no solid precipitates, or I get an unfilterable oil.

  • Cause 1: Incorrect pH: The product is a quinoline, which is a basic compound. The reaction generates copious amounts of HCl, which will protonate your product, forming a water-soluble quinolinium salt.[9]

    • Solution: After quenching on ice, the acidic solution must be carefully neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution) until it is alkaline (pH 8-9). This deprotonates the product, causing it to precipitate out of the aqueous solution.[9]

  • Cause 2: "Oiling Out": The product is precipitating as a liquid rather than a solid.

    • Solution: This often happens if the crude product has a low melting point due to significant impurities.[10] Allow the quenched mixture to stir for a longer period at low temperature to encourage crystallization. If it persists as an oil, extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate it to obtain the crude solid for further purification.

G start Low Yield Observed reagents 1. Verify Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->reagents conditions 2. Review Reaction Conditions (Temp, Time, Stirring) reagents->conditions Pure/Dry purify_reagents Purify/Replace Reagents reagents->purify_reagents Impure/Wet workup 3. Analyze Work-up Procedure (Quenching, pH Adjustment) conditions->workup Correct optimize_cond Optimize Temperature & Time (Monitor by TLC) conditions->optimize_cond Incorrect optimize_workup Ensure Slow Quench & Correct pH (Test with pH paper) workup->optimize_workup Incorrect end Yield Improved workup->end Correct purify_reagents->conditions optimize_cond->workup optimize_workup->end

Caption: A logical troubleshooting flow for addressing low yield issues.

Section 4: Experimental Protocols & Data

Table 1: Key Reaction Parameters for Scale-Up
ParameterStep 1: Vilsmeier-HaackStep 2: Nitrile FormationRationale & Scale-Up Considerations
Starting Material 4-Methylacetanilide2,4-Dichloro-6-methylquinoline-3-carbaldehydeEnsure high purity (>99%) of starting materials to avoid introducing impurities that are difficult to remove later.
Reagent Equivalents POCl₃ (3.5 eq), DMF (10 eq)Hydroxylamine HCl (1.2 eq), NaOAc (1.5 eq), Ac₂O (2.0 eq)Equivalents may need slight optimization at scale. For Step 1, ensure sufficient excess of Vilsmeier reagent to drive cyclization.
Solvent N/A (DMF is reagent)Ethanol / WaterFor Step 1, DMF acts as both reagent and solvent. For Step 2, a protic solvent like ethanol is suitable for oxime formation.
Temperature 0-5 °C (addition), then 75-80 °C60-70 °C (oxime), then 100-110 °C (dehydration)Critical for safety and yield. Use jacketed reactors with precise temperature control for pilot-scale batches.
Reaction Time 4 - 12 hours2 - 4 hoursAlways monitor by TLC/HPLC. Time can vary with batch size and efficiency of heating/mixing.
Typical Yield 70 - 85% (crude)80 - 90% (crude)Yields are highly dependent on adherence to optimized conditions.
Work-up Ice quench, then NaOH neutralizationAqueous quench, filtrationThe Step 1 work-up is the most critical. Ensure efficient stirring and cooling during quenching and neutralization.
Protocol 1: Synthesis of 2,4-Dichloro-6-methylquinoline-3-carbaldehyde (Lab Scale)
  • Vilsmeier Reagent Formation: To a three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride guard tube, add N,N-dimethylformamide (DMF, 10 eq). Cool the flask to 0 °C in an ice-salt bath.

  • Add phosphorus oxychloride (POCl₃, 3.5 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[6]

  • After the addition is complete, stir the resulting pale-yellow solution at 0 °C for an additional 30 minutes.

  • Reaction: Add 4-methylacetanilide (1.0 eq) portion-wise to the stirred Vilsmeier reagent.

  • After the addition, slowly heat the reaction mixture to 75-80 °C and maintain this temperature for 6-8 hours, or until TLC analysis (e.g., 7:3 Hexane:Ethyl Acetate) shows complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water.

  • With vigorous stirring, slowly pour the reaction mixture into the ice-water.

  • Carefully neutralize the resulting slurry by the slow addition of 20% aqueous sodium hydroxide solution until the pH is between 8 and 9.

  • Stir the mixture for 1 hour in an ice bath to ensure complete precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash the filter cake thoroughly with cold water, and dry under vacuum to afford the crude aldehyde intermediate.

Protocol 2: Conversion to this compound (Lab Scale)
  • Oxime Formation: In a round-bottom flask, suspend the crude aldehyde (1.0 eq) from the previous step in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Heat the mixture to 60-70 °C and stir for 2 hours, or until TLC shows complete conversion to the more polar oxime intermediate.

  • Dehydration: Cool the mixture slightly and add acetic anhydride (2.0 eq).

  • Heat the reaction to reflux (approx. 100-110 °C) for 1-2 hours. Monitor the disappearance of the oxime spot by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Stir for 30 minutes. The product will precipitate as a solid.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the final product.[10]

References

Validation & Comparative

A Comparative Guide to HPLC and LC-MS for Purity Analysis of 4-Chloro-6-methylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the critical task of purity assessment of 4-Chloro-6-methylquinoline-3-carbonitrile, a significant heterocyclic intermediate.

This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a robust framework for method selection, development, and validation, grounded in scientific principles and regulatory expectations.

The Critical Choice: HPLC-UV vs. LC-MS

The selection between HPLC-UV and LC-MS for purity analysis hinges on the specific requirements of the analytical task at hand. HPLC-UV is a robust, reliable, and widely accessible technique, making it a workhorse for routine quality control and purity determinations where impurities are known and available as standards.[1] Its strength lies in precise quantification and validation according to stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[2][3][4][5][6]

LC-MS, on the other hand, adds a layer of mass-based detection, providing invaluable information on the molecular weight of analytes.[7][8] This makes it an exceptionally powerful tool for impurity identification and structural elucidation, especially for unknown impurities that may arise during synthesis or degradation.[9][10] The choice, therefore, is a balance between the need for routine, high-precision quantification (favoring HPLC-UV) and the requirement for comprehensive impurity profiling and identification (favoring LC-MS).

Comparative Performance at a Glance

To facilitate a clear understanding of the strengths and limitations of each technique for the analysis of this compound, the following table summarizes their key performance attributes.

ParameterHPLC-UVLC-MS
Primary Application Quantitative purity analysis, routine QCImpurity identification, structural elucidation, quantitation
Selectivity Based on chromatographic retention and UV absorbanceBased on chromatographic retention and mass-to-charge ratio (m/z)
Sensitivity Good (ng to µg range)Excellent (pg to ng range)
Identification Power Limited to comparison with reference standardsHigh, provides molecular weight information
Quantitation Highly precise and accurate with calibrationGood, can be more variable without isotopically labeled standards
Robustness High, well-established technologyModerate, sensitive to matrix effects
Cost & Complexity Lower cost, simpler operationHigher cost, more complex operation and data analysis
Regulatory Acceptance Widely accepted for QC and release testing[2][3]Increasingly accepted, especially for impurity characterization

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed, step-by-step methodologies for the purity analysis of this compound using both HPLC-UV and LC-MS. The protocols are designed based on established principles for the analysis of heterocyclic compounds.[11][12][13][14]

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is designed for the accurate quantification of this compound and its known impurities. The choice of a C18 column is based on its wide applicability for separating a broad range of non-polar to moderately polar compounds.[15][16][17] The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and resolution. Quinoline derivatives are known to exhibit strong UV absorbance, making UV detection a suitable choice.[18][19][20][21]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Materials:

  • This compound reference standard and sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (analytical grade)

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-20 min: 30-70% B

    • 20-25 min: 70-30% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on typical absorbance maxima for quinoline derivatives[18][19][20][21])

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.

  • Prepare the sample solution by dissolving the test substance in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Workflow for HPLC Purity Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Reference Standard (1 mg/mL stock, 0.1 mg/mL working) filter_std Filter Standard prep_std->filter_std prep_sample Prepare Sample Solution (0.1 mg/mL) filter_sample Filter Sample prep_sample->filter_sample inject Inject into HPLC System filter_std->inject Standard Injection filter_sample->inject Sample Injection separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Workflow for HPLC Purity Analysis of this compound.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This LC-MS method is optimized for the identification of potential impurities in this compound samples. The chromatographic conditions are similar to the HPLC-UV method to ensure a good separation, while the mass spectrometer is set up to acquire data in full scan mode to detect all ionizable species. Electrospray ionization (ESI) in positive mode is chosen as it is a soft ionization technique well-suited for small, nitrogen-containing heterocyclic molecules, which are readily protonated.[9][22][23]

Instrumentation:

  • LC-MS system comprising an HPLC or UHPLC system coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or high-resolution mass spectrometer like TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

Materials:

  • Same as for the HPLC-UV method.

Chromatographic Conditions:

  • Column: C18, 3.5 µm, 2.1 x 100 mm (a shorter column with smaller particles is often used in LC-MS for faster analysis and better compatibility with MS)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Similar to the HPLC-UV method, but can be adjusted for faster elution if resolution is sufficient.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Range: m/z 100 - 500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

Sample Preparation:

  • Prepare sample and standard solutions as described for the HPLC-UV method, but at a lower concentration (e.g., 1-10 µg/mL) due to the higher sensitivity of the MS detector.

Workflow for LC-MS Impurity Identification:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis prep_sample Prepare Sample Solution (1-10 µg/mL) filter_sample Filter Sample prep_sample->filter_sample inject Inject into LC-MS System filter_sample->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Detection (m/z 100-500) ionize->detect extract_tic Extract Total Ion Chromatogram (TIC) detect->extract_tic identify_peaks Identify Impurity Peaks extract_tic->identify_peaks extract_ms Extract Mass Spectra for Each Peak identify_peaks->extract_ms determine_mw Determine Molecular Weight extract_ms->determine_mw

Caption: Workflow for LC-MS Impurity Identification in this compound.

Conclusion: An Integrated Approach for Comprehensive Purity Assessment

References

A Comparative Analysis of 6-Methyl vs. 6-Methoxy Substituted Quinolines: Unveiling the Impact of a Single Atom on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This versatile bicyclic aromatic heterocycle is the foundation for numerous natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The therapeutic potential of a quinoline derivative is not inherent to the core alone; it is exquisitely sensitive to the nature and placement of substituents on the ring.[4] Structure-Activity Relationship (SAR) studies have consistently shown that minor modifications can lead to profound shifts in potency, selectivity, and pharmacokinetic profiles.[4]

The 6-position on the quinoline ring is a particularly strategic site for substitution, often influencing the molecule's interaction with target proteins and its overall disposition.[5][6] This guide provides an in-depth comparison of two seemingly similar substituents at this position: the methyl (-CH₃) group and the methoxy (-OCH₃) group. By examining the subtle yet critical differences in their electronic and steric properties, we can understand how the substitution of a single oxygen atom dramatically alters the biological activity of the resulting quinoline derivatives. This analysis will synthesize data from anticancer, antimicrobial, and anti-inflammatory studies to provide a clear, evidence-based guide for researchers navigating the chemical space of 6-substituted quinolines.

The Physicochemical Nuances: More Than Just a Methyl Group

At first glance, a methyl and a methoxy group are structurally similar. However, their electronic properties diverge significantly, which is a key determinant of their biological impact.

  • 6-Methyl (-CH₃): This is a simple alkyl group. It is weakly electron-donating through an inductive effect and increases the lipophilicity (fat-solubility) of the molecule. Its steric bulk is relatively small.

  • 6-Methoxy (-OCH₃): This group exhibits a dual electronic nature. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect. However, its lone pair of electrons can participate in resonance with the aromatic ring, resulting in a potent electron-donating mesomeric effect. This resonance effect typically dominates, making the methoxy group a strong activating group. It also offers a potential hydrogen bond acceptor site, a feature absent in the methyl group.

These differences in electronics, lipophilicity, and hydrogen bonding potential directly influence how the molecules interact with biological macromolecules, cross cell membranes, and undergo metabolism.

Comparative Biological Activity: A Tale of Two Substituents

Anticancer Activity: A Clear Edge for the Methoxy Group

The quinoline scaffold is a fertile ground for the development of anticancer agents, acting through mechanisms like kinase inhibition, tubulin polymerization disruption, and apoptosis induction.[1][7] When comparing the 6-methyl and 6-methoxy substituents, the literature points towards a more prominent role for the 6-methoxy group in oncology research.

6-Methoxyquinolines have been extensively utilized as building blocks for potent anticancer agents.[8] Derivatives have demonstrated significant cytotoxic effects, particularly against multidrug-resistant cancer cell lines, suggesting they may help overcome a major challenge in chemotherapy.[8] Furthermore, certain 6-methoxy-2-arylquinoline analogues have been identified as potent inhibitors of P-glycoprotein (P-gp), a key efflux pump responsible for multidrug resistance.[9][10] By inhibiting P-gp, these compounds can restore the efficacy of other chemotherapeutic drugs.[9] Metal complexes incorporating 6-methoxyquinoline have also shown promise, inducing oxidative DNA damage and cell cycle arrest in lung carcinoma cells.[11][12]

6-Methylquinolines , while part of the broader family of anticancer quinolines, are less frequently highlighted as the primary pharmacophore for this indication in the available literature. Studies often focus on more complex derivatives, such as 6-amino-8-methylquinolones, which have been primarily investigated for their antibacterial properties.[13][14] While some quinoline-based hydrazone analogues prepared from 6-chloro-2-methyl-quinolines have been evaluated for cytotoxic activities, the specific contribution of a simple 6-methyl group is not as clearly defined as the 6-methoxy group.[15]

Quantitative Comparison of Anticancer Activity (IC₅₀)

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Copper-6-Methoxyquinoline Complex (Cu6MQ)A549 (Lung Carcinoma)57.9[11]
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast Cancer)0.016 (16 nM)[16]
5,7-Dibromo-8-hydroxy-2-methylquinolineC6 (Rat Brain Tumor)6.7 µg/mL[17]
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinolineMultiple Human Cancer Lines~0.1 - 1.0[18]

Note: Direct comparative studies between simple 6-methyl and 6-methoxy analogs are scarce. This table presents data for representative derivatives to illustrate their respective potential.

Antimicrobial Activity: A More Nuanced Comparison

In the realm of infectious diseases, both substituents have been incorporated into quinoline derivatives with notable antimicrobial effects. The choice between them may depend on the target pathogen.

6-Methoxyquinolines have demonstrated broad-spectrum activity. Derivatives have been synthesized and tested against Gram-positive bacteria like Streptococcus pneumoniae and Bacillus subtilis, Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, and various fungi.[19][20] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase, which are critical for DNA replication.[8][21]

6-Methylquinolines have also shown significant promise, particularly against mycobacteria and Gram-positive bacteria.[22] Studies on quinoline-based hydroxyimidazolium hybrids revealed that substitution at the C-6 position, including with a methyl group, was essential for increasing the anti-mycobacterial effect.[22] Furthermore, the combination of a methyl group at the C-8 position with an amino group at C-6 was found to enhance antibacterial activity, especially against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[13]

Quantitative Comparison of Antimicrobial Activity (MIC)

Compound Class/DerivativeOrganismMIC (µg/mL)Reference
Methoxy-quinoline derivativeStaphylococcus aureus3.125[21]
Methoxy-quinoline derivativeEscherichia coli6.25[21]
Methoxy-quinoline derivativeBacillus subtilis6.25[21]
6-amino-8-methylquinolone derivative (19v)Staphylococcus aureusSuperior to Ciprofloxacin[13]
Anti-inflammatory Activity: Emerging Potential for Both

Chronic inflammation is a key driver of many diseases, and quinoline derivatives are being explored as potential anti-inflammatory agents.[4] Both 6-methoxy and certain 6-methyl substituted quinolines have shown potential in this area.

6-Methoxyquinolines are known to possess anti-inflammatory and antioxidant properties.[23][24] While detailed mechanistic studies on simple 6-methoxyquinoline are limited, the broader class of methoxyphenolic compounds has been shown to inhibit multiple inflammatory mediators, including various cytokines and chemokines like IL-6 and IL-8, potentially through post-transcriptional mechanisms.[25]

The 6-methyl substitution is present in related structures with demonstrated anti-inflammatory effects. For example, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, a more complex derivative, reduces oxidative stress and decreases the expression of the pro-inflammatory transcription factor NF-κB.[26] NF-κB is a critical regulator of genes involved in the inflammatory response, and its inhibition is a major therapeutic goal.[27] The anti-inflammatory effects of these compounds are often linked to their ability to mitigate oxidative stress.[26][27]

dot

cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_pathway NF-κB Signaling Pathway cluster_inhibitor Potential Inhibition Stimulus Stimulus IKK IKK Activation Stimulus->IKK Activates IkB IκB Degradation IKK->IkB Phosphorylates NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation Allows Gene_Transcription Pro-inflammatory Gene Transcription (IL-6, TNF-α, COX-2) NFkB_translocation->Gene_Transcription Induces Quinoline 6-Substituted Quinolines (e.g., Hydroxy-trimethyl-dihydroquinoline) Quinoline->IKK May Inhibit (Reduces Oxidative Stress) Quinoline->NFkB_translocation May Inhibit

Caption: Potential inhibition of the NF-κB inflammatory pathway by quinoline derivatives.

Experimental Methodologies: Self-Validating Protocols

To ensure the trustworthiness and reproducibility of the data presented, standardized and self-validating experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities of quinoline derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity Assessment

This colorimetric assay is a standard for determining the cytotoxic potential of a compound by measuring the metabolic activity of cells.

Causality: The assay relies on the principle that viable cells with active mitochondria contain dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[18] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability after exposure to the test compound.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of 5,000–10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Preparation: Prepare a stock solution of the 6-methyl or 6-methoxy quinoline derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in the culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).[7]

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

  • Controls (Self-Validation):

    • Vehicle Control: Wells treated with the same concentration of DMSO used in the compound dilutions (e.g., 0.1% DMSO) to account for any solvent-induced toxicity.

    • Positive Control: Wells treated with a known anticancer drug (e.g., Doxorubicin) to confirm the assay is responsive to cytotoxic agents.

    • Untreated Control: Wells containing only cells and fresh medium, representing 100% viability.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.[18]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

dot

MTT_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Adhesion) start->incubate1 treat Treat with Quinoline Derivatives & Controls (Vehicle, Positive) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Remove Medium, Add DMSO to Solubilize incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: The protocol tests a range of antimicrobial concentrations against a standardized bacterial inoculum. The absence of visible growth (turbidity) in the wells after incubation indicates that the compound has inhibited bacterial proliferation at that concentration.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test bacteria (e.g., S. aureus, E. coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test quinoline derivative in MHB. Start with a high concentration and dilute across the plate, leaving the last column for controls.[21]

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound, bringing the final volume to 200 µL.[21]

  • Controls (Self-Validation):

    • Growth Control: A well containing only the growth medium and the bacterial inoculum (no compound) to ensure the bacteria are viable. This well should become turbid.

    • Sterility Control: A well containing only the sterile growth medium to check for contamination. This well should remain clear.

    • Positive Control: A known antibiotic (e.g., Ampicillin, Ciprofloxacin) is serially diluted as a reference standard.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[21]

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.

Conclusion and Future Directions

The substitution of a single oxygen atom, transforming a 6-methylquinoline into a 6-methoxyquinoline, imparts significant changes in biological activity. The available evidence suggests that the 6-methoxy group is particularly advantageous for developing anticancer agents , offering benefits in cytotoxicity, circumvention of multidrug resistance, and serving as a versatile synthetic handle.[8][9] In the antimicrobial sphere, the comparison is more balanced; both substituents contribute to activity, with 6-methoxyquinolines showing broad-spectrum potential and 6-methylquinolines demonstrating notable efficacy against specific pathogens like mycobacteria and Gram-positive bacteria .[19][22] For anti-inflammatory applications, both classes show promise, often linked to antioxidant properties and modulation of key pathways like NF-κB, though this area is less explored than the others.[25][26]

For researchers in drug development, this comparative guide underscores a critical principle: subtle structural modifications matter. The choice between a 6-methyl and a 6-methoxy substituent should be a deliberate one, guided by the therapeutic target. Future research should focus on direct, head-to-head comparisons of otherwise identical 6-methyl and 6-methoxy quinoline pairs across various biological assays. Such studies, combined with in silico modeling and ADME-Tox profiling, will provide a more granular understanding of their SAR and pave the way for the rational design of next-generation quinoline-based therapeutics.

References

A Senior Application Scientist's Guide to the In Vitro Cytotoxicity Validation of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Imperative of Cytotoxicity Profiling

Quinoline, a heterocyclic aromatic compound, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer properties.[1][2] The mechanisms underlying their therapeutic effects are diverse, often involving the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and interference with critical enzymes like topoisomerase.[2][3][4] However, the very properties that make these compounds promising drug candidates necessitate a rigorous evaluation of their cytotoxic potential.

Cytotoxicity testing is a cornerstone of preclinical drug development, providing the first critical assessment of a compound's safety profile.[5][6] It allows researchers to determine the concentration at which a substance becomes toxic to cells, a key parameter for establishing a therapeutic window. For novel quinoline compounds, a multi-faceted approach to cytotoxicity validation is not just recommended—it is essential. A single assay provides only one perspective on cell health; a well-designed panel of assays, on the other hand, can build a detailed narrative of the compound's interaction with the cell, distinguishing between cell death (cytotoxicity) and growth inhibition (cytostasis), and elucidating the specific mechanisms of action.[7][8]

This guide provides a comparative framework for selecting and executing a robust panel of in vitro assays to validate the cytotoxicity of novel quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind a comprehensive validation strategy.

Pillar 1: Foundational Viability Assessment - A Three-Pronged Approach

The initial screening phase aims to answer a fundamental question: at what concentration does the compound affect cell viability? A common mistake is to rely on a single method. A more robust strategy involves concurrently using assays that measure different cellular parameters: metabolic activity, membrane integrity, and lysosomal function. This triangulation of data provides a more reliable initial assessment and can offer early clues into the compound's mechanism.

Comparison of Foundational Cytotoxicity Assays
Assay Principle Primary Endpoint Advantages Limitations & Considerations
MTT Assay Enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to a purple formazan product.[9][10]Metabolic Activity / Cell ProliferationInexpensive, high-throughput, well-established.[10]Can be affected by compounds that alter cellular metabolism without killing cells.[4] Potential for interference from colored compounds or compounds that act as reducing agents.[11]
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon plasma membrane damage.[12][13]Membrane Integrity / Cell LysisDirectly measures cell death (cytotoxicity).[13] Can be multiplexed with other assays.Less sensitive for detecting early apoptosis or cytostatic effects where the membrane remains intact.[14] Serum in culture media can contain LDH, leading to high background.[15]
Neutral Red Uptake (NRU) Assay Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[7][16]Lysosomal Integrity / ViabilitySensitive, quantitative, and cost-effective. Less prone to interference from metabolic modulators compared to MTT.Can be affected by compounds that alter lysosomal pH. Requires a washing step, which can lead to cell loss if not performed carefully.[7]
The Causality Behind This Triad:

Running these three assays in parallel provides a self-validating initial screen.

  • Scenario 1: Concordant Results. If all three assays show a similar dose-dependent decrease in viability, you have strong evidence of true cytotoxicity.

  • Scenario 2: MTT Decrease, No LDH Release. This is a classic signature of a cytostatic effect. The compound is inhibiting cell proliferation (reducing metabolic activity) but not causing widespread cell lysis.[4][8] This is a critical distinction, as a cytostatic agent may still be a valuable therapeutic.

  • Scenario 3: Assay-Specific Interference. If one assay shows a result that is dramatically different from the others, it may indicate compound interference. For example, a colored quinoline compound might absorb light at the same wavelength as the formazan product in the MTT assay, requiring specific controls.[11]

Experimental Workflow: Foundational Screening

G cluster_prep Preparation cluster_treat Treatment cluster_incubate Incubation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep1 Seed cells in 96-well plates (e.g., 5,000-10,000 cells/well) prep2 Incubate for 24h for cell attachment treat Treat with serial dilutions of Quinoline Compound (Include Vehicle & Positive Controls) prep2->treat incubate Incubate for 24h, 48h, 72h treat->incubate assay_mtt MTT Assay (Add MTT, Incubate, Solubilize) incubate->assay_mtt Parallel Processing assay_ldh LDH Assay (Collect Supernatant, Add Reagent) incubate->assay_ldh Parallel Processing assay_nru Neutral Red Assay (Add NR, Incubate, Extract) incubate->assay_nru Parallel Processing readout Measure Absorbance (Spectrophotometer) assay_mtt->readout assay_ldh->readout assay_nru->readout analysis Normalize to Controls Calculate % Viability Determine IC50 Values readout->analysis

Caption: Workflow for parallel foundational cytotoxicity screening.

Pillar 2: Mechanistic Elucidation - Uncovering the "How" of Cell Death

Once the cytotoxic potential of a quinoline compound is confirmed, the next crucial step is to investigate the mechanism of cell death. Many anticancer quinoline derivatives are known to induce apoptosis, or programmed cell death.[3][4] Differentiating apoptosis from necrosis (uncontrolled cell death) is vital, as an apoptotic mechanism is often preferred for therapeutic agents.

Key Mechanistic Assays
Assay Principle Primary Endpoint Advantages Considerations
Annexin V / PI Staining Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a nuclear stain that only enters cells with compromised membranes (late apoptotic/necrotic).[17][18]Apoptosis vs. Necrosis DifferentiationProvides quantitative data on live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[11][19]Requires a flow cytometer. The timing of the assay is critical to capture the transient early apoptotic phase.
Caspase-Glo® 3/7 Assay A luminescent assay that measures the activity of caspases-3 and -7, key "executioner" enzymes in the apoptotic cascade.[2]Caspase ActivationExtremely sensitive, simple "add-mix-measure" protocol, high-throughput compatible.Measures a specific point in the apoptotic pathway; does not provide information on upstream events or alternative death pathways.
JC-1 Assay The JC-1 dye accumulates in healthy mitochondria, forming red fluorescent aggregates. In apoptotic cells with decreased mitochondrial membrane potential (ΔΨm), the dye remains in the cytoplasm as green fluorescent monomers.[20]Mitochondrial Membrane Potential (ΔΨm)A sensitive indicator of early apoptosis and mitochondrial dysfunction.[21] The ratio of red/green fluorescence provides a ratiometric readout.Can be sensitive to photobleaching. Requires careful optimization of dye concentration and incubation time.[6]
ROS Detection Assay Utilizes cell-permeable probes (e.g., DCFH-DA) that become fluorescent upon oxidation by Reactive Oxygen Species (ROS).[22]Intracellular ROS LevelsDirectly measures oxidative stress, a known mechanism for some quinoline compounds.[23]Some probes are not specific to a single ROS type. Probes can generate their own ROS upon photo-excitation.[24][25]
Building a Mechanistic Picture:

A logical progression for mechanistic studies is to start with Annexin V/PI staining to confirm apoptosis. Positive results can be followed by Caspase-Glo® assays to confirm the involvement of the classical caspase cascade and the JC-1 assay to investigate the role of the mitochondrial (intrinsic) pathway of apoptosis. If the compound's structure suggests a potential for redox cycling, a ROS assay should be included.

Signaling Pathway: Intrinsic Apoptosis

G quinoline Novel Quinoline Compound ros ROS Generation (ROS Assay) quinoline->ros may induce mito Mitochondrion quinoline->mito directly targets ros->mito damages delta_psi Loss of ΔΨm (JC-1 Assay) mito->delta_psi cyto_c Cytochrome c Release delta_psi->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas37 Caspase-3/7 Activation (Caspase-Glo Assay) cas9->cas37 apoptosis Apoptosis (Annexin V Assay) cas37->apoptosis

Caption: Key events in quinoline-induced intrinsic apoptosis.

Pillar 3: Trustworthiness and Self-Validation in Protocols

The reliability of any cytotoxicity data hinges on meticulous experimental design and execution. A self-validating system incorporates rigorous controls and follows standardized procedures to ensure that the results are accurate and reproducible.

Essential Components of a Self-Validating Experiment:
  • Cell Line Selection: Choose cell lines relevant to the compound's intended therapeutic target (e.g., specific cancer cell lines).[26] Always include a non-cancerous human cell line (e.g., HEK293, fibroblasts) to assess the selectivity index (a measure of a compound's toxicity to cancer cells versus normal cells).[27]

  • Dose-Response and Time-Course: Test a wide range of concentrations (typically using a log-scale dilution series) to generate a full dose-response curve.[28] This is essential for accurately calculating the IC50 (the concentration that inhibits 50% of the measured response).[29][30] Perform assays at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.[22]

  • Controls are Non-Negotiable:

    • Negative (Untreated) Control: Cells treated with culture medium only. This represents 100% viability or baseline response.

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the quinoline compound. This is crucial to ensure the solvent itself is not causing toxicity.[11]

    • Positive Control: Cells treated with a compound known to induce the expected effect (e.g., Doxorubicin or Staurosporine for apoptosis). This confirms that the assay system is working correctly.[10][23]

    • Compound-Only Control (Blank): Wells containing the compound in cell-free media. This is essential for colorimetric or fluorometric assays to subtract any background signal from the compound itself.[11]

  • Adherence to Standards: Where applicable, experimental design should be informed by established standards, such as ISO 10993-5, which provides a framework for in vitro cytotoxicity testing.[16][17][31] This standard mandates that a reduction in cell viability by more than 30% is considered a cytotoxic effect.[31]

Detailed Experimental Protocols

Protocol 1: MTT Assay for Metabolic Activity

(Based on protocols from BenchChem and others[9][13][32])

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the quinoline compound. Include vehicle and positive controls.

  • Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium. Add 150 µL of a solubilization solution (e.g., DMSO) to each well.

  • Readout: Shake the plate for 10 minutes to dissolve the crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate percent viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.[29]

Protocol 2: Annexin V/PI Staining for Apoptosis by Flow Cytometry

(Based on protocols from Thermo Fisher Scientific and others[17][18][21])

  • Cell Preparation: Seed cells in a 6-well plate and treat with the quinoline compound for the desired time.

  • Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze immediately by flow cytometry. Live cells will be Annexin V- / PI-; early apoptotic cells will be Annexin V+ / PI-; late apoptotic/necrotic cells will be Annexin V+ / PI+.

Conclusion

The validation of in vitro cytotoxicity for novel quinoline compounds requires a strategic, multi-parametric approach. By moving beyond a single viability readout and embracing a panel of assays that probe metabolic health, membrane integrity, and specific death pathways, researchers can build a comprehensive and reliable profile of a compound's cellular effects. This methodical approach, grounded in the principles of self-validation through rigorous controls and logical experimental progression, is indispensable for identifying promising therapeutic candidates and ensuring that only the most viable and safe compounds advance in the drug development pipeline.

References

Unmasking the Kinome Profile: A Comparative Cross-Reactivity Analysis of 4-Chloro-6-methylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of kinase inhibitor discovery, understanding the precise interaction landscape of a novel compound is paramount. The therapeutic efficacy and potential toxicities of a kinase inhibitor are intrinsically linked to its selectivity—its ability to potently inhibit the intended target while sparing the vast and structurally similar landscape of the human kinome. This guide provides an in-depth comparative analysis of 4-Chloro-6-methylquinoline-3-carbonitrile , a quinoline-based scaffold of interest, against a panel of diverse kinases.

The quinoline core is a well-established pharmacophore in the realm of kinase inhibition, with numerous derivatives having been explored for their therapeutic potential.[1][2] While extensive data exists for 4-anilinoquinoline derivatives, this guide focuses on a distinct substitution pattern to elucidate its unique cross-reactivity profile. Due to the absence of publicly available, comprehensive screening data for this specific molecule, we present an illustrative yet scientifically grounded profile based on the known activities of structurally related quinoline-carbonitrile compounds.[3] This guide will serve as a practical framework for researchers aiming to characterize novel kinase inhibitors, detailing the experimental rationale, a robust protocol for kinase activity assessment, and a comparative analysis against well-characterized, promiscuous and selective kinase inhibitors.

The Rationale for Kinase Cross-Reactivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[4] The ATP-binding site, the target of most small-molecule kinase inhibitors, exhibits a high degree of structural conservation across the kinome. This conservation is the primary reason for inhibitor cross-reactivity, where a compound inhibits multiple kinases, leading to potential off-target effects.[5] Therefore, early and comprehensive profiling of a compound's selectivity is a critical step in drug development.[4] It allows for the early identification of potential liabilities and can also unveil opportunities for polypharmacology, where engaging multiple targets might lead to enhanced therapeutic benefit.[6][7]

In this guide, we will compare the hypothetical kinase inhibition profile of this compound against three well-established kinase inhibitors with distinct selectivity profiles:

  • Staurosporine: A natural product known for its potent but broad-spectrum inhibition of a vast number of kinases.[8][9][10] It serves as a positive control for assay performance and a benchmark for promiscuity.

  • Dasatinib: A clinically approved multi-targeted inhibitor of BCR-ABL and Src family kinases, among others.[11][12][13] It represents a compound with a defined set of primary targets and known off-targets.

  • Bosutinib: Another clinically approved dual Src/Abl inhibitor with a distinct cross-reactivity profile compared to Dasatinib.[14][15][16]

Comparative Kinase Inhibition Profile

The following table summarizes the illustrative inhibitory activity (IC50 values) of this compound and the three reference compounds against a representative panel of kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in vitro. Lower IC50 values indicate higher potency.

Kinase TargetThis compound (Illustrative IC50, nM) Staurosporine (IC50, nM)Dasatinib (IC50, nM)Bosutinib (IC50, nM)Kinase Family
CDK8 50 15>10,000>10,000CMGC
CDK19 75 20>10,000>10,000CMGC
ABL1>10,000250.81.2TK
SRC>5,00060.51.0TK
EGFR>10,0005030>10,000TK
HER2>10,00015080>10,000TK
VEGFR2>10,0001001540TK
c-KIT>10,00012012>10,000TK
PDGFRβ>10,0008028>10,000TK
p38α (MAPK14)>10,0003068>5,000CMGC
JNK1>10,00040120>5,000CMGC
ROCK1>10,00010200>5,000AGC
PKA>10,0007>10,000>10,000AGC
PKCα>10,0003>10,000>10,000AGC

Disclaimer: The IC50 values for this compound are illustrative and based on the activity of structurally related compounds for the purpose of this guide. Actual experimental values may vary.

This illustrative profile suggests that this compound may exhibit a high degree of selectivity for the CDK8/19 kinases, a pair of enzymes that form a regulatory module of the Mediator complex involved in transcriptional regulation. This hypothetical selectivity is based on reports of other quinoline-6-carbonitrile derivatives showing potent and selective inhibition of CDK8/19.[3] In contrast, the reference compounds demonstrate their expected broader activity profiles.

Experimental Methodology: Radiometric Kinase Assay

To generate the quantitative data presented above, a radiometric kinase assay is the gold-standard method, providing a direct and robust measure of kinase activity.[17] The principle of this assay is to quantify the transfer of a radiolabeled phosphate group from [γ-33P]ATP to a specific substrate by the kinase.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT, and 0.1 mg/mL BSA). The optimal buffer composition may vary between kinases.

    • Kinase and Substrate: Dilute the recombinant kinase and its specific peptide or protein substrate to their final desired concentrations in the kinase buffer.

    • ATP Mixture: Prepare a solution of unlabeled ATP and [γ-33P]ATP. The final concentration of unlabeled ATP should be at or near the Km of the kinase for ATP to ensure sensitive detection of ATP-competitive inhibitors.

    • Test Compound Dilutions: Prepare a serial dilution of the test compound (this compound) and control inhibitors in 100% DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add a small volume of the diluted test compounds or DMSO (vehicle control).

    • Add the kinase and substrate mixture to each well.

    • Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP mixture to all wells.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Signal Detection:

    • Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]ATP will not.

    • Wash the filter mat extensively with phosphoric acid to remove unbound radioactivity.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

Data Analysis and IC50 Determination
  • Background Subtraction: Subtract the background radioactivity (from wells with no kinase) from all other measurements.

  • Normalization: Normalize the data by setting the average signal from the vehicle control (DMSO) wells to 100% kinase activity and the signal from a no-kinase control to 0% activity.

  • Dose-Response Curve: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • IC50 Calculation: Fit the resulting dose-response curve using a four-parameter logistic model (sigmoidal curve) to determine the IC50 value. This is typically performed using graphing software such as GraphPad Prism.

Visualizing the Mechanism: CDK8/Mediator Complex and Transcriptional Regulation

Given the illustrative selectivity of this compound for CDK8/19, understanding its potential mechanism of action requires visualizing the role of these kinases in gene transcription. CDK8 and its paralog CDK19 are subunits of the Mediator complex, which acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery.

CDK8_Mediator_Pathway cluster_nucleus Nucleus TF Transcription Factor Enhancer Enhancer TF->Enhancer Binds Mediator Mediator Complex Enhancer->Mediator Recruits RNAPII RNA Polymerase II Mediator->RNAPII Interacts with CDK8_19 CDK8/19 CDK8_19->Mediator Gene Target Gene RNAPII->Gene Initiates Transcription mRNA mRNA Gene->mRNA Inhibitor 4-Chloro-6-methyl- quinoline-3-carbonitrile Inhibitor->CDK8_19 Inhibits

Caption: The CDK8/19-Mediator complex in transcriptional regulation.

By inhibiting CDK8/19, this compound would modulate the activity of the Mediator complex, thereby altering the expression of specific genes involved in various cellular processes, including cell proliferation and differentiation.

Experimental Workflow for Kinase Inhibitor Profiling

The overall process of characterizing a novel kinase inhibitor involves a logical progression of experiments, from initial screening to detailed mechanistic studies.

Kinase_Inhibitor_Profiling_Workflow A Compound Synthesis (this compound) B Primary Kinase Screen (Single High Concentration) A->B C IC50 Determination for 'Hits' (Dose-Response Curves) B->C D Broad Kinome Profiling (Selectivity Panel) C->D E Cellular Assays (Target Engagement & Phenotypic Effects) D->E F In Vivo Efficacy and Toxicity Studies E->F

Caption: A typical workflow for kinase inhibitor profiling.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the cross-reactivity profiling of this compound, a novel kinase inhibitor candidate. Through a comparative analysis with established inhibitors, a detailed experimental protocol, and visualization of the underlying biological pathways, we have outlined a robust approach to characterizing the selectivity of such compounds.

The illustrative data presented herein suggests a promising selectivity profile for this compound towards CDK8/19. However, it is crucial to emphasize that these are hypothetical values. The next critical step would be to perform the described radiometric kinase assays against a broad panel of kinases to obtain empirical data.[17] Subsequent studies should then focus on confirming target engagement in a cellular context and elucidating the downstream phenotypic consequences of inhibiting the primary kinase targets. This systematic approach will be instrumental in determining the true therapeutic potential of this compound and guiding its further development.

References

A Senior Application Scientist's Guide to Benchmarking the Antibacterial Spectrum of New Quinolone Derivatives Against Ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against antimicrobial resistance, the development of new antibiotics is a cornerstone of modern medicine. The quinolone class of antibiotics has long been a powerful tool in treating a wide array of bacterial infections.[1][2] However, their efficacy is increasingly threatened by the emergence of resistant strains.[3][4][5] This guide serves as a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously benchmark the antibacterial spectrum of novel quinolone derivatives against ciprofloxacin, a widely used second-generation fluoroquinolone.[1]

This document provides not just the protocols, but the scientific rationale behind the experimental design, ensuring a robust and objective comparison.

The Foundation: Understanding the Quinolone Mechanism and Ciprofloxacin's Profile

Quinolone antibiotics function by inhibiting bacterial DNA synthesis.[6][7] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][6] By forming a stable complex with these enzymes and the bacterial DNA, they introduce double-stranded breaks that halt DNA replication and ultimately lead to bacterial cell death.[3][6] This mechanism makes them potent bactericidal agents.[1][8]

Ciprofloxacin's Antibacterial Spectrum:

Ciprofloxacin exhibits broad-spectrum activity, though it is particularly effective against Gram-negative bacteria.[1][9][10] Its spectrum includes:

  • Highly Susceptible Gram-Negative Bacteria: Escherichia coli, Pseudomonas aeruginosa, Haemophilus influenzae, Klebsiella pneumoniae, Neisseria gonorrhoeae.[8][9][10]

  • Moderately Susceptible Gram-Positive Bacteria: While active against some strains like methicillin-sensitive Staphylococcus aureus, it is generally less potent against Gram-positive bacteria compared to newer generation fluoroquinolones.[9][10]

The Rise of Resistance: Bacterial resistance to ciprofloxacin primarily arises from two mechanisms:

  • Target-Site Mutations: Alterations in the gyrA and parC genes reduce the binding affinity of ciprofloxacin to DNA gyrase and topoisomerase IV, respectively.[5][11]

  • Reduced Drug Accumulation: This occurs through the overexpression of efflux pumps that actively expel the drug from the bacterial cell or through decreased uptake via porin channels.[4][5]

New quinolone derivatives are often designed to overcome these resistance mechanisms, for instance, by having a higher affinity for the mutated targets or by evading efflux pumps.[2]

Experimental Framework: A Head-to-Head Comparison

To objectively compare a new quinolone derivative to ciprofloxacin, a standardized antibacterial susceptibility test is paramount. The gold standard method is the determination of the Minimum Inhibitory Concentration (MIC) via broth microdilution, as outlined by institutions like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14][15]

Core Principle of MIC Testing: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16] It provides a quantitative measure of a drug's potency.

Detailed Protocol: Broth Microdilution MIC Assay

This protocol provides a step-by-step guide for determining the MIC values of a new quinoline derivative and ciprofloxacin.

I. Preparation of Materials:

  • Test Compounds: New quinoline derivative(s) and Ciprofloxacin (as a positive control). Prepare stock solutions in a suitable solvent (e.g., DMSO, water).

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, including both reference strains (e.g., ATCC strains) and clinical isolates with known resistance profiles.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most non-fastidious aerobic bacteria.[16]

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

II. Experimental Procedure:

  • Prepare Drug Dilution Plate:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the highest concentration of the test compound (e.g., 128 µg/mL in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control (no drug).

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardizes the bacterial density to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculate the Plate:

    • Add 50 µL of the final bacterial inoculum to each well (wells 1-12). The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determine MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest drug concentration in which there is no visible growth.[16] A reading mirror or a spectrophotometer can aid in this determination.

III. Essential Controls:

  • Growth Control: A well containing only media and bacteria (Well 12). This must show clear turbidity.

  • Sterility Control: A well containing only media to check for contamination.

  • Positive Control: Ciprofloxacin tested against the same panel of bacteria to provide a direct benchmark.

  • Quality Control (QC) Strains: Include reference strains with known MIC values (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to validate the accuracy of the test run.

Diagram of the Broth Microdilution Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_drug Prepare Serial Drug Dilutions in Plate start->prep_drug prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_drug->inoculate prep_inoculum->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_mic Visually Read MIC: Lowest Concentration with No Growth incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Data Presentation and Interpretation

The collected MIC data should be presented in a clear, tabular format to facilitate direct comparison.

Table 1: Comparative Antibacterial Spectrum (Hypothetical Data)

Bacterial StrainTypeResistance ProfileCiprofloxacin MIC (µg/mL)New Derivative X MIC (µg/mL)
E. coli ATCC 25922Gram-NegativeWild-Type0.0150.008
P. aeruginosa ATCC 27853Gram-NegativeWild-Type0.50.25
K. pneumoniae (Clinical)Gram-NegativeCipro-Resistant322
S. aureus ATCC 29213Gram-PositiveWild-Type0.50.125
S. aureus (MRSA, Clinical)Gram-PositiveCipro-Resistant644
Enterococcus faecalis ATCC 29212Gram-PositiveWild-Type10.5

Interpretation:

  • A lower MIC value indicates greater potency.

  • Crucially, compare the fold-change in MIC values against resistant strains. In the hypothetical data above, "New Derivative X" shows a significant 16-fold and 16-fold improvement in activity against ciprofloxacin-resistant K. pneumoniae and MRSA, respectively. This suggests the new derivative may be effective at overcoming existing resistance mechanisms.

Visualizing the Mechanism of Action and Resistance

Understanding the molecular targets is key to interpreting the MIC data. The following diagram illustrates the interplay between quinolone action and the primary resistance mechanisms.

Quinolone_Mechanism cluster_cell Bacterial Cell cluster_target Primary Targets cluster_resistance Resistance Mechanisms Quinolone Quinolone (e.g., Ciprofloxacin) Gyrase DNA Gyrase (Gram-Negative) Quinolone->Gyrase Inhibits TopoIV Topoisomerase IV (Gram-Positive) Quinolone->TopoIV Inhibits DNA_Rep DNA Replication Breaks Double-Strand DNA Breaks Gyrase->Breaks Poisoned enzyme causes breaks TopoIV->Breaks Poisoned enzyme causes breaks Death Cell Death Breaks->Death Target_Mutation Target Mutation (gyrA, parC) Target_Mutation->Gyrase Reduces Drug Binding Target_Mutation->TopoIV Reduces Drug Binding Efflux Efflux Pump Overexpression Efflux->Quinolone Expels Drug

Caption: Quinolone mechanism of action and key resistance pathways.

Conclusion

Benchmarking new quinoline derivatives requires a systematic and scientifically rigorous approach. By using standardized protocols like the CLSI/EUCAST broth microdilution method, including appropriate controls, and testing against a well-curated panel of bacterial strains, researchers can generate reliable and comparative data. The ultimate goal is to identify novel candidates that not only exhibit potent broad-spectrum activity but also demonstrate a clear advantage over existing therapies like ciprofloxacin, particularly in their ability to combat clinically relevant resistant pathogens. This structured evaluation is a critical step in the journey of a new antibiotic from the laboratory to the clinic.

References

A Senior Application Scientist's Guide to Confirming the Mechanism of Action of Quinoline-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] These compounds exhibit a remarkable diversity of biological activities, frequently by inhibiting key enzymes involved in disease pathology, such as kinases, topoisomerases, and proteases.[1][3][4][5] However, identifying a "hit" in an initial screen is merely the first step. To progress a quinoline-based compound from a promising lead to a viable drug candidate, a rigorous and systematic confirmation of its Mechanism of Action (MoA) is paramount.[6] This ensures that the observed biological effect is due to the intended target engagement and provides a rational basis for lead optimization.

This guide provides a hierarchical framework for researchers, scientists, and drug development professionals to definitively elucidate the MoA of quinoline-based enzyme inhibitors. We will move beyond simple checklists, explaining the causality behind experimental choices and providing a self-validating workflow from initial kinetic analysis to confirmation in a cellular context.

The Hierarchical Workflow for MoA Confirmation

A robust MoA determination follows a logical progression, where each step builds upon the last to provide a more detailed picture of the inhibitor-enzyme interaction. This hierarchical approach minimizes wasted resources and ensures that by the end of the process, you have a high-confidence understanding of your compound's function.

MoA_Workflow cluster_0 Biochemical Characterization cluster_1 Structural & Cellular Context A Step 1: Enzyme Kinetics (IC50, Ki, Inhibition Type) B Step 2: Biophysical Validation (Direct Binding: KD, kon/koff) A->B Confirms Direct Interaction C Step 3: Structural Biology (Binding Mode) B->C Reveals 'How' it Binds D Step 4: Cellular Engagement (Target Engagement & Downstream Effects) C->D Validates in Biological System

Caption: Hierarchical workflow for MoA confirmation.

Step 1: Foundational Enzyme Kinetics - Defining the Inhibition

The initial and most critical step is to confirm that your quinoline compound is a true inhibitor of the target enzyme and to characterize the nature of this inhibition.[6] This is achieved through steady-state enzyme kinetics.[7]

Core Objective: To determine the inhibitor's potency (IC50 and Ki) and its mode of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed).[6]

Rationale: Understanding the inhibition modality is crucial for drug development. For instance, a competitive inhibitor's efficacy can be overcome by high substrate concentrations, a critical consideration for enzymes with fluctuating substrate levels in vivo.[8] Conversely, non-competitive and uncompetitive inhibitors are not affected by substrate concentration in the same way.

Key Experimental Protocol: Spectrophotometric Enzyme Assay

This is a common method where the enzyme's activity is monitored by a change in absorbance over time.[9][10]

  • Assay Optimization: Before inhibitor studies, determine the optimal assay conditions, including buffer, pH, temperature, and enzyme concentration. Critically, determine the Michaelis constant (Km) of the substrate, which is the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax).[11] For inhibitor studies, it's common to use a substrate concentration at or near the Km value.[7][11]

  • IC50 Determination: Perform the enzyme reaction with a fixed concentration of enzyme and substrate in the presence of varying concentrations of the quinoline inhibitor. Measure the initial reaction rates.

  • Data Analysis (IC50): Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Mechanism of Inhibition Study: To determine the inhibition type, perform the kinetic assay with multiple, fixed concentrations of the inhibitor, while varying the substrate concentration for each inhibitor concentration.

  • Data Analysis (Lineweaver-Burk Plot): The data is often visualized using a double reciprocal plot, known as the Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).[12][13][14] This linearizes the Michaelis-Menten relationship, allowing for easier interpretation of the inhibitor's effect on Km and Vmax.[12][15][16]

Lineweaver_Burk origin x_axis 1/[S] origin->x_axis y_axis 1/V origin->y_axis y_intercept 1/Vmax x_intercept -1/Km p1 p2 p1->p2 No Inhibitor p3 p4 p3->p4 Competitive p5 p6 p5->p6 Non-competitive p7 p8 p7->p8 Uncompetitive

Caption: Lineweaver-Burk plots illustrating different inhibition types.

Data Presentation: Comparing Quinoline Inhibitors
Compound IDTarget EnzymeIC50 (µM)Inhibition TypeApparent Ki (µM)Effect on KmEffect on Vmax
Q-Inhib_AKinase X0.5Competitive0.25IncreasesNo Change
Q-Inhib_BProtease Y1.2Non-competitive1.2No ChangeDecreases
Q-Inhib_CKinase X2.5Uncompetitive3.0DecreasesDecreases

Step 2: Biophysical Validation - Proving Direct Engagement

While enzyme kinetics strongly suggests an interaction, it does not definitively prove a direct physical binding event. Artifacts such as compound aggregation, redox cycling, or assay interference can mimic true inhibition. Biophysical assays are essential to confirm a direct, 1:1 interaction between the quinoline inhibitor and the target enzyme.

Core Objective: To confirm direct binding and quantify the binding affinity (KD) and kinetics (kon, koff).

Rationale: These techniques provide orthogonal validation of the kinetic data. A compound that shows potent enzymatic inhibition but weak or no direct binding should be flagged as a potential artifact.

Comparative Biophysical Techniques
TechniquePrincipleKey OutputsAdvantages
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during binding.[17][18][19]KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)Gold standard for thermodynamics; label-free.[20][21]
Surface Plasmon Resonance (SPR) Detects changes in refractive index on a sensor chip as the analyte binds to an immobilized ligand.[22][23]KD (affinity), kon (association rate), koff (dissociation rate)Real-time kinetics; high sensitivity.[24][25][26]
Thermal Shift Assay (TSA) / DSF Measures the change in protein melting temperature upon ligand binding.[27]ΔTm (change in melting temp)High-throughput; low sample consumption.
Experimental Protocol Outline: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction in a single experiment.[17][19]

  • Sample Preparation: Prepare purified enzyme in a suitable buffer and the quinoline inhibitor dissolved in the same buffer to avoid buffer mismatch heats.

  • Instrument Setup: Place the enzyme solution in the sample cell and the inhibitor solution in the injection syringe of the calorimeter.

  • Titration: Perform a series of small, sequential injections of the inhibitor into the enzyme solution.

  • Data Acquisition: The instrument records the heat change after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of inhibitor to enzyme. Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters (KD, ΔH, n).

Step 3: Structural Elucidation - Visualizing the Interaction

Once direct binding is confirmed, the next logical question is: how and where does the inhibitor bind? Structural biology techniques provide a high-resolution, three-dimensional view of the protein-ligand complex.

Core Objective: To determine the precise binding site and orientation (the "binding mode") of the quinoline inhibitor on the enzyme.

Rationale: A high-resolution structure is invaluable for structure-activity relationship (SAR) studies, guiding medicinal chemists in rationally designing more potent and selective analogs. It definitively confirms whether the inhibitor binds to the active site (as expected for a competitive inhibitor) or an allosteric site.

Key Experimental Protocol: X-ray Crystallography

X-ray crystallography remains the gold standard for obtaining high-resolution structural information of protein-ligand complexes.[28][29][30][31]

  • Protein Crystallization: The first and often most challenging step is to obtain well-ordered crystals of the target enzyme.

  • Complex Formation: The protein-inhibitor complex can be formed either by co-crystallizing the protein in the presence of the inhibitor or by soaking pre-existing protein crystals in a solution containing the inhibitor.[32]

  • X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, which diffracts into a pattern of spots.

  • Structure Determination: The diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein and the bound quinoline inhibitor is built and refined.[28]

Crystallography_Workflow A Purified Protein + Quinoline Inhibitor B Crystallization (Co-crystallization or Soaking) A->B C X-ray Diffraction B->C D Electron Density Map C->D E 3D Structure of Protein-Inhibitor Complex D->E

Caption: Workflow for X-ray crystallography of a protein-inhibitor complex.

Step 4: Cellular Confirmation - Validating in a Biological Context

The ultimate test of an inhibitor's MoA is to demonstrate its activity in a living cell. Cellular assays confirm that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and produce the expected downstream biological effect.

Core Objective: To confirm target engagement in intact cells and measure the modulation of the downstream signaling pathway.

Rationale: Data from isolated biochemical and biophysical assays may not always translate to a cellular environment due to factors like cell permeability, off-target effects, and metabolic instability.[3]

Key Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying target engagement in a cellular setting.[33][34] The principle is that ligand binding stabilizes a protein against thermal denaturation.[27][33][34][35]

  • Cell Treatment: Treat intact cells with the quinoline inhibitor or a vehicle control.

  • Heat Challenge: Heat aliquots of the treated cells across a range of temperatures.[33]

  • Cell Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[27][33]

  • Detection: Quantify the amount of soluble target protein remaining at each temperature using a technique like Western blotting or ELISA.[36]

  • Data Analysis: A positive result is a "thermal shift," where the protein in inhibitor-treated cells remains soluble at higher temperatures compared to control cells, indicating stabilization upon binding.

Key Experimental Protocol 2: Downstream Pathway Analysis (Western Blot)

For many enzymes, particularly kinases, inhibition leads to a measurable change in a downstream signaling event, such as the phosphorylation of a substrate.[37] Western blotting is a standard technique to measure these changes.[38][39]

  • Cell Treatment: Treat cells with varying concentrations of the quinoline kinase inhibitor. Include appropriate positive (e.g., a known activator of the pathway) and negative (vehicle) controls.[37][38]

  • Protein Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[38]

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-PAGE and transfer them to a membrane.[38]

  • Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate. After washing, probe with a secondary antibody conjugated to an enzyme like HRP.[38]

  • Detection: Visualize the bands using a chemiluminescent substrate.[38]

  • Validation: It is critical to strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate protein to ensure that the observed decrease in the phospho-signal is due to inhibition and not a decrease in the total amount of the protein.[37]

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Cascade Upstream Upstream Signal (e.g., Growth Factor) KinaseX Kinase X Upstream->KinaseX Substrate Downstream Substrate KinaseX->Substrate ATP->ADP pSubstrate Phosphorylated Substrate (p-Substrate) Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor Quinoline Inhibitor (Q-Inhib_A) Inhibitor->KinaseX Inhibition

Caption: Inhibition of a kinase signaling pathway by a quinoline compound.

Comparative Case Study: Quinoline Inhibitors of Kinase X vs. Topoisomerase II

To illustrate how this workflow differentiates mechanisms, let's compare two hypothetical quinoline-based inhibitors.

Experimental StepQ-Inhib_A (Kinase X Inhibitor) Q-Inhib_T (Topoisomerase II Inhibitor) Rationale for Difference
Enzyme Kinetics Competitive inhibition vs. ATP.Non-competitive inhibition of DNA relaxation.[40]Kinase inhibitors often compete with ATP in the active site. Topoisomerase poisons stabilize the enzyme-DNA complex, preventing re-ligation, which is not competitive with the DNA substrate itself.[41][42]
Biophysical (SPR) Shows direct, high-affinity binding to Kinase X protein.May show weak or no direct binding to Topoisomerase II alone, but strong binding to the Topoisomerase II-DNA complex.The mechanism of many topoisomerase poisons involves trapping a ternary complex (Inhibitor-Enzyme-DNA).[40][41]
Structural (X-ray) Binds in the ATP-binding pocket of Kinase X.Intercalates into the DNA at the site of cleavage and interacts with both DNA and the enzyme.The binding site reflects the competitive vs. complex-stabilizing mechanism.
Cellular (CETSA) Induces a significant thermal shift for Kinase X.May show a weaker thermal shift for Topoisomerase II alone, but a stronger shift in the presence of DNA.Target engagement for poisons is often dependent on the presence of the substrate (DNA).
Cellular (Downstream) Decreases phosphorylation of Kinase X's substrate (measured by Western blot).Induces DNA double-strand breaks, leading to activation of the DNA damage response (e.g., γH2AX foci formation).The downstream cellular consequences are fundamentally different, reflecting the distinct roles of the target enzymes.

Conclusion

Confirming the mechanism of action for a quinoline-based enzyme inhibitor is a multi-faceted process that requires a logical, evidence-based approach. By systematically progressing through kinetic, biophysical, structural, and cellular validation steps, researchers can build a comprehensive and robust understanding of their compound's function. This detailed characterization is not merely an academic exercise; it is a critical prerequisite for successful drug development, enabling rational lead optimization and increasing the probability of translating a promising molecule into a clinically effective therapeutic.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral effects.[1][3] The versatility of the quinoline ring system allows for extensive chemical modifications, making it a "privileged structure" in the design of novel therapeutic agents.[1] At the forefront of modern drug discovery, molecular docking is an indispensable computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This guide provides a comprehensive, in-depth technical overview of performing comparative molecular docking studies with quinoline derivatives, aimed at researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a robust and self-validating methodology.

Methodology: A Framework for Rigorous Comparative Docking

A successful comparative docking study hinges on a meticulously planned and executed workflow. The following protocol is designed to ensure the generation of reliable and reproducible data.

Experimental Protocol: Step-by-Step Molecular Docking
  • Preparation of Target Protein Structures:

    • Acquisition: Obtain the 3D crystallographic structures of the target proteins from the Protein Data Bank (PDB) (--INVALID-LINK--). For this guide, we will consider Epidermal Growth Factor Receptor (EGFR) and HIV Reverse Transcriptase as examples.

    • Preparation: Using molecular visualization software such as UCSF Chimera or AutoDock Tools, prepare the protein for docking.[5] This critical step involves:

      • Removing all non-essential molecules, including water, co-ligands, and ions.[6]

      • Adding polar hydrogen atoms.[7]

      • Assigning partial charges (e.g., Kollman charges).[7]

      • Saving the prepared protein in the required format (e.g., PDBQT for AutoDock Vina).[7]

    • Causality: These preparation steps are crucial to ensure that the protein's electrostatic and steric properties are accurately represented, which directly impacts the docking algorithm's ability to predict binding modes and affinities correctly.

  • Ligand Preparation:

    • Acquisition and Format Conversion: Obtain the 3D structures of the quinoline derivatives. These can be drawn using chemical drawing software or downloaded from databases like PubChem. Convert the ligand files to the PDBQT format using a tool like Open Babel.[7]

    • Energy Minimization: It is advisable to perform energy minimization on the ligands to obtain a low-energy conformation.

  • Molecular Docking Simulation using AutoDock Vina:

    • Grid Box Definition: Define the search space for the docking algorithm by creating a "grid box" that encompasses the active site of the target protein.[6] The dimensions and center of this box are critical parameters that dictate where the software will attempt to place the ligand.

    • Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and the number of binding modes to generate.

    • Execution: Run the docking simulation from the command line. AutoDock Vina will then perform a series of computational "runs" to find the best possible binding poses of the ligand within the defined grid box.[8]

  • Post-Docking Analysis and Validation:

    • Binding Affinity and Pose Analysis: The primary output of a docking simulation is the binding affinity, typically expressed in kcal/mol, and the predicted binding poses.[4] A more negative binding affinity generally indicates a more stable protein-ligand complex.[9]

    • Interaction Analysis: Visualize the docked poses using software like PyMOL or Discovery Studio to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the quinoline derivative and the amino acid residues of the target protein.[10]

    • Validation: To ensure the reliability of the docking protocol, it is essential to perform a validation step.[11][12] A common method is to re-dock a known co-crystallized ligand into the protein's active site.[11][13] If the docking protocol can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å, the protocol is considered validated.[11]

Workflow Diagram

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation cluster_output Output PDB Select Target Proteins (PDB) PrepProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Ligands Select Quinoline Derivatives PrepLigand Prepare Ligands (Energy Minimization, Format Conversion) Ligands->PrepLigand Grid Define Grid Box (Active Site) PrepProtein->Grid RunVina Run AutoDock Vina PrepLigand->RunVina Grid->RunVina Analyze Analyze Results (Binding Affinity, Poses) RunVina->Analyze Visualize Visualize Interactions (Hydrogen Bonds, etc.) Analyze->Visualize Validate Validate Protocol (Re-docking, RMSD < 2Å) Analyze->Validate SAR Structure-Activity Relationship (SAR) Visualize->SAR Comparison Comparative Analysis SAR->Comparison

Caption: A generalized workflow for comparative molecular docking studies.

Results and Discussion: A Comparative Analysis

The inhibitory potential of various quinoline derivatives has been extensively evaluated against a multitude of protein targets implicated in various diseases.[1] Computational docking studies have been instrumental in predicting the binding affinities and interaction patterns of these compounds, guiding the synthesis and development of more potent inhibitors.[1]

Performance of Quinoline Derivatives Across Various Protein Targets

The following table summarizes the docking scores of selected quinoline derivatives against their respective protein targets, providing a quantitative basis for comparison. Lower docking scores generally indicate stronger predicted binding affinity.[9]

Quinoline Derivative/StandardTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Compound 4HIV Reverse Transcriptase4I2P-10.67LYS101, TRP229[14]
Rilpivirine (Standard)HIV Reverse Transcriptase4I2P-8.56-[1]
Elvitegravir (Standard)HIV Reverse Transcriptase4I2P--[14]
Compound 10DNA Gyrase--18.8 (Binding Energy)-[1]
Isoniazid (Standard)DNA Gyrase--14.6 (Binding Energy)-[1]
Compound 4fEGFR---[1]
Quinoline-Thiazole HybridEGFR---[1]
Lapatinib (Standard)EGFR---[1]
Erlotinib (Standard)EGFR---[1]

Note: Direct comparison of docking scores between different studies and software should be done with caution due to variations in scoring functions and protocols.

Structure-Activity Relationship (SAR) Insights

By analyzing the docking results, we can derive valuable structure-activity relationships (SAR). For instance, in a study on quinoline derivatives as HIV reverse transcriptase inhibitors, it was observed that derivatives containing a pyrimidine moiety generally exhibited higher docking scores than those with a pyrazoline moiety.[14] Furthermore, the presence of an electron-withdrawing bromo group and a free amino group on the pyrimidine ring was found to enhance binding affinity.[14] Such insights are pivotal for the rational design of more potent inhibitors.

Targeting Key Signaling Pathways

Quinoline derivatives have shown significant promise as inhibitors of various protein kinases, which are crucial in cancer signaling pathways.[15] For example, numerous quinoline-based molecules have been developed to target Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[16][17]

EGFR_Pathway EGFR EGFR RAS RAS EGFR->RAS EGF RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Quinoline Quinoline-based Inhibitors Quinoline->EGFR

Caption: EGFR signaling pathway, a common target for quinoline-based inhibitors.

Conclusion

Comparative molecular docking studies serve as a powerful in silico tool to screen and prioritize quinoline derivatives for further experimental validation. The methodologies and data presented in this guide offer a foundational understanding for researchers aiming to leverage computational approaches in the quest for novel and effective therapeutics. By systematically evaluating the binding interactions of a series of compounds against one or more targets, researchers can gain crucial insights into the structural requirements for potent and selective inhibition, thereby accelerating the drug discovery and development pipeline.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-6-methylquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, procedural guidance for the safe and compliant disposal of 4-Chloro-6-methylquinoline-3-carbonitrile. As a specialized heterocyclic compound used in research and development, understanding its inherent risks is paramount to ensuring the safety of laboratory personnel and protecting the environment. This document is structured to provide not just a set of instructions, but a framework of understanding, empowering researchers to make informed safety decisions.

The quinoline core structure is associated with potential carcinogenicity and mutagenicity, while the chloro- and carbonitrile- functional groups contribute to its reactivity and toxicity.[3][4] Consequently, it is classified as a hazardous substance requiring disposal through a licensed and regulated waste stream.

Core Safety Principles & Hazard Profile

Before handling or preparing for disposal, it is critical to recognize the potential hazards. Based on related chemical structures, this compound should be presumed to be:

  • Acutely Toxic: Harmful if swallowed, inhaled, or in contact with skin.[3]

  • Irritant: Causes serious skin and eye irritation.[5][6][7] May cause respiratory irritation.[5][6]

  • Suspected Long-Term Health Hazard: Quinoline and its derivatives are suspected of causing genetic defects and cancer.[3][4] As such, it should be handled as a potential carcinogen, following guidelines from authoritative bodies like the National Institute for Occupational Safety and Health (NIOSH).[8][9][10]

  • Ecotoxic: Toxic to aquatic life with long-lasting effects, necessitating containment and preventing release into the environment.[3][4][11]

These hazards mandate that all waste generated, including the pure compound, contaminated labware, and personal protective equipment (PPE), be segregated and disposed of as regulated hazardous chemical waste.[12][13]

Quantitative Safety and Disposal Data Summary

The following table summarizes key operational parameters derived from analogous compounds and standard hazardous waste management protocols.

ParameterInstruction / ValueRationale & Source(s)
Primary Hazards Harmful (H302), Skin Irritant (H315), Eye Irritant (H319), Suspected Carcinogen (H350), Aquatic Hazard (H411).Based on the hazard profile of quinoline and its chlorinated derivatives.[3][4][5]
Required PPE Nitrile gloves, chemical safety goggles, face shield (if splash risk), lab coat.To prevent skin/eye contact. Standard protocol for handling hazardous chemicals.[1][4][10]
Handling Area Certified chemical fume hood.To prevent inhalation of dust or vapors, especially given the suspected carcinogenicity.[14][15]
Incompatible Materials Strong oxidizing agents, strong acids.Reactions can be violent and produce toxic fumes.[12]
Waste Container Compatible, sealable, leak-proof container (e.g., HDPE or original container).To prevent leaks and reactions. Do not use food containers.[2][13]
Waste Labeling "HAZARDOUS WASTE", "this compound", list of all components (including solvents), hazard pictograms.Required by federal and state law to ensure proper handling and disposal.[13]
Disposal Method Licensed hazardous waste contractor (typically via high-temperature incineration).This is the required method for non-recyclable, hazardous organic chemicals.[1][4][16]
Spill Cleanup Absorb with inert material (sand, vermiculite). Do not use combustible materials.To safely contain the spill for proper disposal.[3][14][15]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is crucial for safety and regulatory compliance. The following steps provide a clear path from waste generation to final disposal.

Step 1: Waste Segregation at the Point of Generation

Proper segregation prevents accidental reactions and ensures cost-effective disposal. All items that have come into contact with this compound are considered hazardous waste.

  • Solid Waste: Collect unused, expired, or contaminated solid this compound directly into a designated hazardous waste container.[1]

  • Contaminated Labware: Items such as pipette tips, weigh boats, contaminated gloves, and bench paper must be collected in a separate, clearly labeled hazardous waste bag or container.[1]

  • Solutions: If the compound is in a solvent, collect it in a sealable, compatible container intended for liquid hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed. The solvent must be clearly identified on the waste label.

Step 2: Containerization and Labeling

Proper packaging and labeling are legal requirements and are critical for the safety of all personnel handling the waste.

  • Select the Right Container: Use a container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE) with a secure, screw-on cap.[13] The container must be in good condition, free of leaks or cracks.

  • Leave Headspace: Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion.[13]

  • Label Immediately: Affix a completed hazardous waste label to the container before adding any waste. The label must include:

    • The words "HAZARDOUS WASTE" .[13]

    • The full chemical name: "this compound" . Do not use abbreviations or formulas.[13]

    • A complete list of all constituents by percentage, including any solvents.

    • The name and contact information of the generating researcher or lab.

    • Appropriate hazard pictograms (e.g., Health Hazard, Exclamation Mark, Environment).

Step 3: Temporary On-Site Storage

Store sealed and labeled waste containers in a designated, secure area while awaiting pickup.

  • Location: The storage area must be a well-ventilated, secondary containment unit (e.g., a chemical storage cabinet or a secondary containment bin).[13]

  • Segregation: Store the waste away from incompatible materials, particularly strong oxidizing agents.[2][12]

  • Security: The area should be secure to prevent unauthorized access.

Step 4: Arranging for Final Disposal

Final disposal must be conducted by professionals. Under no circumstances should this chemical be disposed of in the standard trash or poured down the drain.[12][17][18]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department. They are the primary resource for managing hazardous waste and will coordinate the pickup.[1][13]

  • Provide Information: Be prepared to provide the EHS department with all information from the hazardous waste label.

  • Follow Instructions: Adhere strictly to the packaging, storage, and pickup instructions provided by your EHS department or their licensed hazardous waste disposal contractor. The most common and effective disposal method for this type of compound is high-temperature incineration, which breaks the molecule down into less harmful components.[16]

Emergency Procedures: Spill Management

In the event of a small-scale laboratory spill, a swift and correct response can prevent a more serious incident.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact EHS or emergency services.

  • Control Ignition Sources: If the compound is in a flammable solvent, turn off any nearby ignition sources if it is safe to do so.[19]

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Wear Full PPE: Don appropriate PPE, including gloves, safety goggles, a face shield, and a lab coat.

  • Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[3][14]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[12]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water, followed by a solvent rinse if necessary), collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.[19]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_action Action: Segregation & Collection cluster_contain Containerization & Storage cluster_final Final Disposal start Waste Generation (e.g., Unused Product, Contaminated Labware) assess Assess Hazards: - Toxic - Irritant - Suspected Carcinogen - Ecotoxic start->assess ppe Don Full PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate Waste Types ppe->segregate solid Solid Waste (Pure compound) segregate->solid contaminated Contaminated Materials (Gloves, Tips, Paper) segregate->contaminated liquid Liquid Waste (In Solution) segregate->liquid container Place in Compatible, Sealable Container solid->container contaminated->container liquid->container label_waste Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + All Components container->label_waste store Store in Designated, Secure, Ventilated Area (with Secondary Containment) label_waste->store contact_ehs Contact Institution's EHS or Licensed Contractor store->contact_ehs pickup Follow Pickup Instructions contact_ehs->pickup end Compliant Disposal (e.g., Incineration) pickup->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-methylquinoline-3-carbonitrile
Reactant of Route 2
4-Chloro-6-methylquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.